Azetomycin II
Description
Structure
2D Structure
Properties
CAS No. |
59481-55-9 |
|---|---|
Molecular Formula |
C60H82N12O16 |
Molecular Weight |
1227.4 g/mol |
IUPAC Name |
2-amino-4,6-dimethyl-3-oxo-1-N,9-N-bis[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.2.0]octadecan-6-yl]phenoxazine-1,9-dicarboxamide |
InChI |
InChI=1S/C60H82N12O16/c1-25(2)40-57(82)71-21-19-34(71)55(80)67(13)23-36(73)69(15)46(27(5)6)59(84)86-31(11)42(53(78)63-40)65-51(76)33-18-17-29(9)49-44(33)62-45-38(39(61)48(75)30(10)50(45)88-49)52(77)66-43-32(12)87-60(85)47(28(7)8)70(16)37(74)24-68(14)56(81)35-20-22-72(35)58(83)41(26(3)4)64-54(43)79/h17-18,25-28,31-32,34-35,40-43,46-47H,19-24,61H2,1-16H3,(H,63,78)(H,64,79)(H,65,76)(H,66,77) |
InChI Key |
PWHNEQXRWYMVQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(=O)NC(C(=O)N2CCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)N)C |
Origin of Product |
United States |
Foundational & Exploratory
Azetomycin II: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of Azetomycin II, a synthetic analog of actinomycin produced by Streptomyces antibioticus. This document synthesizes the foundational research, presenting the available data in a structured format to facilitate understanding and further investigation.
Introduction
This compound is a member of the azetomycin family of antibiotics, which are analogs of actinomycins where one or both proline residues are substituted with azetidine-2-carboxylic acid (AzC).[1][2] The directed biosynthesis of these compounds, achieved by supplementing the culture medium of Streptomyces antibioticus with AzC, offers a compelling example of precursor-directed biosynthesis to generate novel antibiotic structures.[1][2] This guide details the production, isolation, and biological properties of this compound based on the seminal work in this area.
Discovery and Biosynthesis
The discovery of this compound was a direct result of experiments aimed at the controlled biogenesis of novel actinomycins. Researchers found that when Streptomyces antibioticus was cultured in the presence of azetidine-2-carboxylic acid, the synthesis of the native Actinomycin IV was inhibited, and new actinomycin analogs were produced.[1][2] This supplementation led to a 40% to 50% stimulation in overall antibiotic synthesis.[1][2]
The incorporation of AzC into the actinomycin structure in place of proline was found to be a targeted substitution. This process yielded a mixture of azetomycins, which were then isolated and characterized.[1][2]
References
An In-depth Technical Guide to Azetomycin II: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azetomycin II is a synthetically derived actinomycin analog characterized by the complete substitution of proline residues with L-azetidine-2-carboxylic acid. This modification, while maintaining the core phenoxazinone chromophore essential for actinomycin activity, results in altered biological potency. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, with a focus on its mechanism of action as an inhibitor of nucleic acid and protein synthesis. Detailed experimental protocols for its production, isolation, and biological evaluation are also presented to facilitate further research and drug development efforts.
Chemical Structure and Properties
This compound is a semi-synthetic derivative of the actinomycin class of chromopeptide antibiotics. Its structure is analogous to that of Actinomycin D, with the key distinction being the replacement of both L-proline residues in the pentapeptide lactone rings with L-azetidine-2-carboxylic acid (AzC).[1][2][3]
The core of the molecule consists of a planar phenoxazinone chromophore, which is responsible for its characteristic color and its ability to intercalate into DNA. Attached to this chromophore are two identical pentapeptide lactone rings. In this compound, these rings are composed of L-azetidine-2-carboxylic acid, D-valine, L-threonine, and sarcosine. The molar ratio of azetidine-2-carboxylic acid to proline in this compound is 2:0.[1][2][3]
Figure 1: Conceptual diagram of this compound structure.
Physicochemical Properties
Detailed physicochemical data for this compound is not extensively reported in the literature. However, based on its structural similarity to Actinomycin D and the substitution with azetidine-2-carboxylic acid, the following properties can be inferred and are presented alongside known data for its constituent parts.
| Property | Value | Source |
| Molecular Formula | C60H82N12O16 | Inferred |
| Molecular Weight | ~1227.36 g/mol | Inferred |
| Appearance | Red-colored compound | [1] |
| Solubility | Soluble in organic solvents like ethyl acetate | [1] |
| UV-Vis Absorption | Characteristic absorption at 442 nm | [1] |
Table 1: Physicochemical Properties of this compound and its Components.
| Component | Molecular Formula | Molecular Weight |
| Actinomycin D | C62H86N12O16 | 1255.42 g/mol |
| Azetidine-2-carboxylic acid | C4H7NO2 | 101.10 g/mol |
Biological Activity and Mechanism of Action
This compound exhibits potent inhibitory activity against the growth of gram-positive bacteria, such as Bacillus subtilis.[1][2][3] Its efficacy against gram-negative organisms is significantly lower. The biological activity of this compound is attributed to its ability to interfere with macromolecular synthesis.
Inhibition of RNA and Protein Synthesis
Kinetic studies have demonstrated that the primary mechanism of action of this compound is the rapid inhibition of RNA synthesis.[1][2][3] This is followed by a subsequent inhibition of protein synthesis. This two-step inhibitory process is a hallmark of the actinomycin family of antibiotics. The relative inhibitory effect on the growth and RNA synthesis in Bacillus subtilis has been reported as: Actinomycin IV ≥ Azetomycin I > this compound.[1][2][3]
Figure 2: Mechanism of action of this compound.
Experimental Protocols
The following sections detail the methodologies for the production, isolation, and biological evaluation of this compound as described in the primary literature.[1]
Production and Isolation of this compound
Figure 3: Workflow for the production and isolation of this compound.
Organism: Streptomyces antibioticus (strain 3820).
Production Medium: A defined medium composed of glutamic acid, galactose, and mineral salts.
Procedure:
-
S. antibioticus is first cultivated in an NZ amine medium for 48 hours at 28°C.
-
The cells are harvested, washed, and used to inoculate the production medium.
-
After 24 hours of growth at 28°C, azetidine-2-carboxylic acid (AzC) is added to the culture.
-
The fermentation is continued for 7 days.
-
The actinomycin mixture is extracted from the culture filtrate using ethyl acetate.
-
The individual components, including this compound, are resolved by paper chromatography.
-
The colored bands corresponding to the different azetomycins are eluted from the paper.
-
The concentration of the isolated compounds is determined spectrophotometrically by measuring the absorbance at 442 nm.
Assay for Inhibition of RNA and Protein Synthesis
Organism: Bacillus subtilis.
Methodology for RNA Synthesis Inhibition:
-
B. subtilis cultures are grown to an early exponential phase.
-
The culture is divided into aliquots, and this compound is added at various concentrations.
-
A radiolabeled precursor for RNA synthesis, such as [3H]uridine, is added to each culture.
-
The cultures are incubated for a short period.
-
The incorporation of the radiolabel into trichloroacetic acid (TCA)-insoluble material (representing RNA) is measured over time.
-
The rate of RNA synthesis is determined by the amount of radioactivity incorporated.
Methodology for Protein Synthesis Inhibition:
-
Similar to the RNA synthesis assay, B. subtilis cultures are treated with this compound.
-
A radiolabeled precursor for protein synthesis, such as a mixture of 14C-labeled amino acids, is added.
-
The incorporation of radioactivity into TCA-insoluble material (representing protein) is measured.
-
The rate of protein synthesis is calculated based on the incorporated radioactivity.
Conclusion
This compound represents an interesting synthetic modification of the actinomycin scaffold, demonstrating that alterations in the peptide lactone rings can modulate biological activity. Its primary mode of action, the inhibition of RNA synthesis, aligns with that of other actinomycins. The detailed protocols provided herein offer a foundation for researchers to further explore the structure-activity relationships of this class of compounds and to potentially develop novel therapeutic agents. The distinct inhibitory profile of this compound compared to its parent compounds warrants further investigation into its specific interactions with DNA and RNA polymerase.
References
An In-depth Technical Guide on the Core Mechanism of Action of Azithromycin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azithromycin, a macrolide antibiotic, exhibits a dual mechanism of action encompassing both direct antimicrobial effects and potent immunomodulatory activities. Its primary antibacterial action involves the inhibition of protein synthesis in susceptible bacteria by binding to the 50S ribosomal subunit. Beyond its antibiotic properties, azithromycin modulates the host immune response by suppressing pro-inflammatory signaling pathways, notably the Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) pathways, and by promoting an anti-inflammatory macrophage phenotype. This technical guide provides a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Antibacterial Mechanism of Action
Azithromycin's antibacterial effect is primarily bacteriostatic, although it can be bactericidal at high concentrations against certain pathogens.[1] The core mechanism involves the disruption of bacterial protein synthesis.
Inhibition of Bacterial Protein Synthesis
Azithromycin binds to the 23S rRNA of the large (50S) ribosomal subunit within the nascent peptide exit tunnel.[2][3] This binding event physically obstructs the passage of newly synthesized polypeptide chains, leading to premature dissociation of the peptidyl-tRNA from the ribosome.[1] This effectively halts protein elongation and, consequently, bacterial growth.
While the binding is reversible, azithromycin's high affinity for the bacterial ribosome ensures potent inhibitory activity.[1] Studies on Escherichia coli ribosomes have revealed a two-step binding process: an initial low-affinity binding followed by a slower conformational change to a high-affinity binding state.[3]
Quantitative Data: Antimicrobial Potency
The antimicrobial potency of azithromycin is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium.
| Bacterial Strain | MIC (mg/L) | Reference |
| Haemophilus influenzae (BLNAR) | 1-2 | [4] |
| Haemophilus influenzae (persistent strain 1, initial) | 2 | [5] |
| Haemophilus influenzae (persistent strain 1, final) | 16 | [5] |
| Haemophilus influenzae (persistent strain 2, initial) | 0.5 | [5] |
| Haemophilus influenzae (persistent strain 2, final) | 16 | [5] |
Note: BLNAR refers to β-lactamase-negative, ampicillin-resistant strains. The data on persistent strains highlight the potential for resistance development with an increase in MIC over time.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is a standard method for determining the MIC of an antibiotic against a specific bacterial strain.[6]
Materials:
-
Mueller-Hinton Broth (MHB) or Haemophilus Test Medium (for H. influenzae)[5][6]
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Azithromycin stock solution
-
Spectrophotometer or densitometer
-
Incubator (35 ± 1 °C)[6]
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension from overnight culture on an appropriate agar medium. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[6]
-
Antibiotic Dilution: Perform serial two-fold dilutions of the azithromycin stock solution in the microtiter plate using the appropriate broth to achieve a range of concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the microtiter plate at 35 ± 1 °C for 18-24 hours.[6]
-
MIC Determination: The MIC is the lowest concentration of azithromycin at which there is no visible growth of the bacteria.
Immunomodulatory and Anti-inflammatory Mechanism of Action
Azithromycin exerts significant immunomodulatory effects by influencing key inflammatory signaling pathways and altering the phenotype of immune cells, particularly macrophages.[2]
Inhibition of NF-κB and AP-1 Signaling Pathways
Azithromycin has been shown to inhibit the activation of two critical transcription factors involved in the inflammatory response: NF-κB and AP-1.[7][8]
-
NF-κB Pathway: In inflammatory conditions, signaling cascades lead to the phosphorylation and subsequent degradation of IκBα, an inhibitory protein bound to NF-κB. This allows the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for cytokines like IL-6, IL-8, and TNF-α.[7] Azithromycin treatment has been shown to prevent the degradation of IκBα, thereby inhibiting the nuclear translocation of p65.[7] This effect is associated with a decrease in the kinase activity of IKKβ, an upstream kinase that phosphorylates IκBα.[7]
-
AP-1 Pathway: Azithromycin can also inhibit the activation of AP-1, another transcription factor that regulates the expression of inflammatory mediators.[8] Studies in murine models of pulmonary inflammation have demonstrated that azithromycin prevents the nuclear expression of AP-1 in alveolar macrophages, leading to a reduction in IL-1β production.[8]
Modulation of Macrophage Polarization
Macrophages can be broadly classified into two main phenotypes: the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype. Azithromycin has been shown to promote the polarization of macrophages towards the M2 phenotype.[9]
-
M1 Macrophages: Typically activated by interferon-gamma (IFNγ) and lipopolysaccharide (LPS), M1 macrophages produce pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and inducible nitric oxide synthase (iNOS).[9]
-
M2 Macrophages: Activated by cytokines such as IL-4 and IL-13, M2 macrophages are involved in tissue repair and resolution of inflammation, and they produce anti-inflammatory cytokines like IL-10 and express markers such as arginase-1, mannose receptor (CD206), and CD209.[9][10]
Azithromycin treatment of macrophages, particularly in the presence of inflammatory stimuli, leads to:
-
Decreased production of pro-inflammatory cytokines (IL-6, IL-12, TNF-α).[9][11]
-
Increased production of the anti-inflammatory cytokine IL-10.[9]
-
Increased expression of M2 markers like arginase-1 and mannose receptor.[9]
-
Decreased expression of the M1 marker CCR7.[12]
-
Suppression of iNOS protein expression.[9]
This shift in macrophage polarization contributes significantly to the anti-inflammatory effects of azithromycin.
Quantitative Data: Anti-inflammatory Potency
The anti-inflammatory activity of azithromycin has been quantified in various in vitro and in vivo models.
| Parameter | Cell Type/Model | Value | Reference |
| IC50 for NF-κB Inhibition | A549 cells | 56 µM | [13][14] |
| TNF-α mRNA Reduction | Cystic Fibrosis Airway Epithelial Cells | ~30% | [15] |
| TNF-α Protein Secretion Reduction | Cystic Fibrosis Airway Epithelial Cells | ~45% | [15] |
| NF-κB DNA Binding Reduction | Cystic Fibrosis Airway Epithelial Cells | ~45% | [15] |
| Sp1 DNA Binding Reduction | Cystic Fibrosis Airway Epithelial Cells | ~60% | [15] |
| Reduction in IL-1β, CCL-2, TNF-α | M1-induced CF and wild-type alveolar macrophages (1 mg/L Azithromycin) | Significant reduction | [11] |
Experimental Protocol: Western Blotting for NF-κB p65 Nuclear Translocation
This protocol describes a method to assess the effect of azithromycin on the nuclear translocation of the NF-κB p65 subunit, a key step in NF-κB activation.[7]
Materials:
-
Cell culture reagents
-
J774 murine macrophages or other suitable cell line
-
Azithromycin
-
LPS (Lipopolysaccharide)
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (anti-p65, anti-lamin B1 for nuclear fraction, anti-β-actin for cytoplasmic fraction)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate J774 cells and allow them to adhere. Treat the cells with the desired concentrations of azithromycin overnight. Stimulate the cells with LPS (e.g., 10 nM) for a specified time course (e.g., 0-60 minutes).[7]
-
Cell Lysis and Fractionation: Harvest the cells and perform nuclear and cytoplasmic fractionation according to the manufacturer's protocol of the extraction kit.
-
Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic fractions using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each fraction onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p65 overnight at 4°C. Also, probe for a nuclear marker (lamin B1) and a cytoplasmic marker (β-actin) to verify the purity of the fractions.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
-
Detection and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities to determine the relative amounts of p65 in the nuclear and cytoplasmic fractions.
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by azithromycin.
Caption: Inhibition of the NF-κB Signaling Pathway by Azithromycin.
Caption: Modulation of Macrophage Polarization by Azithromycin.
Conclusion
The mechanism of action of azithromycin is multifaceted, extending beyond its direct antibacterial properties to encompass significant immunomodulatory effects. Its ability to inhibit bacterial protein synthesis provides the basis for its use in treating a wide range of bacterial infections. Concurrently, its capacity to suppress key pro-inflammatory signaling pathways and promote an anti-inflammatory macrophage phenotype underscores its therapeutic potential in chronic inflammatory diseases. A thorough understanding of these dual mechanisms is crucial for the continued development and optimal clinical application of azithromycin and its derivatives. This guide provides a foundational resource for researchers and drug development professionals engaged in the study of this important therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanism of action, resistance, synergism, and clinical implications of azithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Time-resolved binding of azithromycin to Escherichia coli ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Azithromycin Pharmacodynamics against Persistent Haemophilus influenzae in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Azithromycin polarizes macrophages to an M2 phenotype via inhibition of the STAT1 and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Azithromycin inhibits macrophage interleukin-1β production through inhibition of activator protein-1 in lipopolysaccharide-induced murine pulmonary neutrophilia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Azithromycin alters macrophage phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Azithromycin reduces exaggerated cytokine production by M1 alveolar macrophages in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Azithromycin Selectively Reduces Tumor Necrosis Factor Alpha Levels in Cystic Fibrosis Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Azetomycin II Biosynthetic Pathway: A Technical Guide to Precursor-Directed Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathway of Azetomycin II, a potent analog of the anti-tumor agent Actinomycin D. This compound is not a product of a dedicated biosynthetic gene cluster but is instead generated through the strategic application of precursor-directed biosynthesis, co-opting the metabolic machinery of Actinomycin D-producing organisms. This document details the genetic and enzymatic basis of Actinomycin D synthesis, the mechanism of azetidine-2-carboxylic acid incorporation to yield this compound, quantitative data on its production, and detailed experimental protocols for its generation and analysis.
Introduction to this compound
This compound is a chromopeptide lactone antibiotic belonging to the actinomycin family. Structurally, it is a derivative of Actinomycin D, where both L-proline residues in the pentapeptide lactone rings are replaced by the non-proteinogenic amino acid, azetidine-2-carboxylic acid (AzC). This substitution is achieved by introducing AzC into the fermentation medium of Streptomyces antibioticus, a natural producer of actinomycins. The incorporation of AzC into the actinomycin scaffold alters the compound's biological activity.
The Genetic and Enzymatic Basis of the Parent Compound, Actinomycin D
The biosynthesis of this compound is entirely dependent on the genetic and enzymatic machinery responsible for producing its parent compound, Actinomycin D. The core of this machinery is a non-ribosomal peptide synthetase (NRPS) system encoded by a dedicated biosynthetic gene cluster (BGC).
The Actinomycin Biosynthetic Gene Cluster (BGC)
The actinomycin BGC has been identified and characterized in several Streptomyces species, including S. chrysomallus and S. costaricanus.[1][2] A typical actinomycin BGC spans approximately 40-50 kb and contains a suite of genes responsible for the synthesis of the chromophore precursor, the assembly of the pentapeptide chains, and regulation.[1][2]
The key components of the actinomycin BGC include:
-
NRPS genes: These genes encode the large, modular enzymes (Actinomycin Synthetases) that assemble the pentapeptide chains.
-
4-MHA biosynthesis genes: A set of genes that catalyze the formation of the chromophore precursor, 4-methyl-3-hydroxy-anthranilic acid (4-MHA), from tryptophan.[2]
-
Regulatory genes: Genes that control the expression of the biosynthetic genes.
-
Resistance genes: Genes that confer self-resistance to the producing organism.
Biosynthesis of the 4-MHA Chromophore Precursor
The biosynthesis of the phenoxazinone chromophore of actinomycin begins with the amino acid L-tryptophan. Through a series of enzymatic reactions, including oxidation and methylation, tryptophan is converted to 4-methyl-3-hydroxy-anthranilic acid (4-MHA).[2]
The Non-Ribosomal Peptide Synthetase (NRPS) Assembly Line
The pentapeptide lactone rings of actinomycin are assembled by a multi-modular NRPS enzyme complex. Each module is responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain. The typical amino acid sequence of the pentapeptide chains in Actinomycin D is L-threonine, D-valine, L-proline, sarcosine, and L-N-methylvaline.[2]
The NRPS modules are comprised of distinct domains:
-
Adenylation (A) domain: Selects and activates the specific amino acid substrate.
-
Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently binds the activated amino acid.
-
Condensation (C) domain: Catalyzes the formation of the peptide bond between the amino acids on adjacent modules.
-
Epimerization (E) domain: Converts L-amino acids to their D-isomers, as seen with D-valine.
Once the two pentapeptide chains are synthesized and attached to two 4-MHA molecules, they are cyclized to form lactone rings. The final step involves the oxidative condensation of the two 4-MHA-pentapeptide lactone monomers to form the dimeric Actinomycin D molecule.
Precursor-Directed Biosynthesis of this compound
The production of this compound is a classic example of precursor-directed biosynthesis. This technique leverages the relaxed substrate specificity of the NRPS adenylation domains to incorporate unnatural amino acids into the final natural product.
When Streptomyces antibioticus is cultured in a medium supplemented with azetidine-2-carboxylic acid (AzC), the adenylation domain of the NRPS module responsible for incorporating L-proline recognizes and activates AzC. This leads to the incorporation of AzC in place of L-proline in the pentapeptide chains. Azetomycin I is formed when one proline residue is substituted, while this compound is the result of both proline residues being replaced by AzC.
Quantitative Data on this compound Production
The introduction of azetidine-2-carboxylic acid into the fermentation medium of Streptomyces antibioticus has a notable impact on antibiotic production.
| Parameter | Observation | Reference |
| Total Antibiotic Synthesis | Stimulated by 40-50% in the presence of AzC. | |
| Azetomycin I Composition | Molar ratio of AzC to proline is 1:1. | |
| This compound Composition | Molar ratio of AzC to proline is 2:0. |
Experimental Protocols
The following protocols are generalized from methods reported for the production and analysis of actinomycins and their analogs.
Protocol for Precursor-Directed Biosynthesis of this compound
-
Strain and Culture Conditions:
-
Use a high-yield Actinomycin D producing strain, such as Streptomyces antibioticus.
-
Prepare a seed culture by inoculating a suitable liquid medium (e.g., Tryptone Soya Broth) with spores or a vegetative mycelial suspension of S. antibioticus.
-
Incubate the seed culture at 28-30°C with shaking (200-250 rpm) for 48-72 hours.
-
-
Production Phase:
-
Inoculate the production medium with the seed culture (typically 5-10% v/v). A suitable production medium contains a carbon source (e.g., glucose, fructose), a nitrogen source (e.g., soy milk, yeast extract), and mineral salts.
-
To induce the production of this compound, supplement the production medium with a filter-sterilized solution of azetidine-2-carboxylic acid (AzC) to a final concentration of 1-5 mM.
-
Incubate the production culture at 28-30°C with shaking (200-250 rpm) for 5-7 days.
-
-
Extraction of Azetomycins:
-
Separate the mycelium from the culture broth by centrifugation.
-
Extract the culture broth with an equal volume of a water-immiscible organic solvent, such as ethyl acetate, three times.
-
Combine the organic extracts and evaporate to dryness under reduced pressure to obtain the crude extract.
-
-
Purification of this compound:
-
The crude extract can be purified using chromatographic techniques.
-
Silica Gel Chromatography: Apply the crude extract to a silica gel column and elute with a gradient of a non-polar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., ethyl acetate or methanol).
-
High-Performance Liquid Chromatography (HPLC): For final purification, use a reverse-phase HPLC column (e.g., C18) with a gradient of water and acetonitrile or methanol, both containing a small amount of a modifying agent like formic acid or trifluoroacetic acid.
-
-
Analysis and Characterization:
-
Monitor the purification process by thin-layer chromatography (TLC) or analytical HPLC.
-
Characterize the purified this compound using mass spectrometry (MS) to confirm the molecular weight and nuclear magnetic resonance (NMR) spectroscopy to confirm the structure, particularly the incorporation of the AzC moieties.
-
Protocol for Gene Cluster Analysis
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from the Streptomyces strain of interest using standard protocols.
-
Genome Sequencing: Sequence the genome using a combination of long-read (e.g., PacBio) and short-read (e.g., Illumina) technologies to obtain a high-quality, contiguous genome assembly.
-
Biosynthetic Gene Cluster Identification: Analyze the genome sequence using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify and annotate the actinomycin BGC.
-
Gene Inactivation: To confirm the function of specific genes within the cluster, perform targeted gene knockouts using methods like PCR-targeting with apramycin resistance cassettes or CRISPR/Cas9-based genome editing adapted for Streptomyces.
-
Heterologous Expression: Clone the entire actinomycin BGC into a suitable expression vector and transform it into a heterologous host, such as Streptomyces coelicolor A3(2) or Streptomyces albus, to confirm its role in actinomycin production.
Visualizations
Figure 1. Biosynthetic pathway of this compound via precursor-directed synthesis.
Figure 2. A generalized experimental workflow for this compound production.
References
Azetomycin II (Azithromycin): An In-depth Technical Guide to its Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azetomycin II, more commonly known as Azithromycin, is a macrolide antibiotic belonging to the azalide subclass. It is a derivative of erythromycin, modified by the insertion of a methyl-substituted nitrogen atom into the lactone ring. This structural change confers greater acid stability and a broader spectrum of activity compared to erythromycin.[1] Azithromycin is a widely prescribed antimicrobial agent for a variety of bacterial infections.[1] This technical guide provides a comprehensive overview of the in vitro spectrum of activity of Azithromycin against a range of clinically relevant bacteria, details the standardized experimental protocols for its evaluation, and illustrates its mechanism of action.
Spectrum of Activity
Azithromycin demonstrates a broad spectrum of activity against many Gram-positive and Gram-negative bacteria, as well as atypical pathogens.[1] Its activity is particularly notable against certain respiratory and intracellular pathogens.
Data Presentation: Minimum Inhibitory Concentrations (MICs)
The following tables summarize the in vitro activity of Azithromycin against a variety of bacterial isolates. The data is presented as the minimum inhibitory concentration (MIC) required to inhibit the growth of 50% (MIC50) and 90% (MIC90) of the tested isolates.
Table 1: In Vitro Activity of Azithromycin against Gram-Positive Bacteria
| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Streptococcus pneumoniae | 191 | 0.13 | 0.25[2] |
| Staphylococcus aureus | - | - | - |
| Enterococcus faecalis | - | - | - |
Table 2: In Vitro Activity of Azithromycin against Gram-Negative Bacteria
| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | 343 | 8 | 128[3] |
| Pseudomonas aeruginosa | 27 | - | - |
| Haemophilus influenzae | - | - | - |
| Vibrio cholerae O1 | - | - | - |
Table 3: In Vitro Activity of Azithromycin against Atypical Bacteria
| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Legionella pneumophila | 107 | 0.064 | 0.25[4] |
| Mycobacterium avium complex | 318 | 16 | >64[5] |
Table 4: In Vitro Activity of Azithromycin against Anaerobic Bacteria
| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Oral Anaerobes | 296 | - | - |
| Bacteroides fragilis group | - | - | - |
Note: A "-" indicates that specific data was not available in the provided search results.
Mechanism of Action
Azithromycin exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S ribosomal subunit, preventing the translocation of peptides, which is a crucial step in protein elongation.
Signaling Pathway: Inhibition of Bacterial Protein Synthesis
References
- 1. Clinical microbiology of azithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Minimal inhibitory and mutant prevention concentrations of azithromycin, clarithromycin and erythromycin for clinical isolates of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azithromycin resistance levels and mechanisms in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. Minimum inhibitory concentrations of azithromycin in clinical isolates of Mycobacterium avium complex in Japan - PMC [pmc.ncbi.nlm.nih.gov]
Azetomycin II Target Identification Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the target identification studies for Azetomycin II, with a primary focus on Azithromycin, a widely researched macrolide antibiotic that is likely the intended subject of "this compound." Azithromycin is known for its antibacterial properties and has demonstrated immunomodulatory and anticancer effects. This document details the experimental methodologies, quantitative data from proteomic and other studies, and the signaling pathways modulated by this compound.
Mechanism of Action
Azithromycin's primary mechanism of action as an antibiotic is the inhibition of protein synthesis in susceptible bacteria. It binds to the 50S ribosomal subunit, preventing the translocation of peptidyl-tRNA from the A-site to the P-site, which in turn inhibits peptide chain elongation.[1][2][3][4][5] Beyond its antibacterial effects, Azithromycin also exhibits immunomodulatory properties by accumulating in phagocytes and modulating cytokine production.[2][3][5] Recent studies have also highlighted its potential as an anticancer agent through the inhibition of autophagy and mitophagy in cancer cells.[6][7]
Quantitative Data from Target Identification Studies
The following tables summarize quantitative data from various studies investigating the effects of Azithromycin.
Table 1: Proteomic Analysis of P. aeruginosa Treated with Azithromycin
| Protein | Function | Fold Change with Azithromycin | p-value | Reference |
| SpuD | Polyamine transport | +4.8 | 0.0065 | [8] |
| GroEL | Chaperone | +8.7 | 0.06 | [8] |
Data from a study on the impact of Azithromycin on the quorum sensing-controlled proteome of Pseudomonas aeruginosa.[8]
Table 2: Minimum Inhibitory Concentrations (MICs) of Azithromycin against P. aeruginosa
| Growth Medium | MIC (µg/mL) | Fold Change vs. MHB | Reference |
| Mueller-Hinton Broth (MHB) | 128 | - | [9] |
| RPMI + 5% MHB | 8 | 16-fold lower | [9] |
| RPMI + 5% MHB + 20% human serum | 2 | 64-fold lower | [9] |
This data demonstrates the increased potency of Azithromycin under physiologically relevant conditions.[9]
Table 3: Effect of Azithromycin on Lung Cancer Cell Survival under Hypoxia
| Cell Line | Condition | Azithromycin Concentration (µM) | Cell Survival (%) | Reference |
| A549 | Normoxia | 25 | ~80 | [7] |
| A549 | Hypoxia (0.3% O2) | 25 | ~40 | [7] |
| H1299 | Normoxia | 25 | ~95 | [7] |
| H1299 | Hypoxia (0.3% O2) | 25 | ~60 | [7] |
| NCI-H441 | Normoxia | 25 | ~95 | [7] |
| NCI-H441 | Hypoxia (0.3% O2) | 25 | ~70 | [7] |
This table illustrates the enhanced cytotoxic effect of Azithromycin on lung cancer cells in a hypoxic environment.[7]
Experimental Protocols
This section provides detailed methodologies for key experiments used in Azithromycin research.
Proteomic Analysis of Bacterial Response to Azithromycin
This protocol is based on methodologies used to study the impact of Azithromycin on the P. aeruginosa proteome.[8]
-
Bacterial Culture: P. aeruginosa is grown in a defined medium, such as alanine-glycerol-salts (AGS) medium, to ensure compatibility with proteomic and metabolomic analyses. Cultures are inoculated to an initial OD600 of 0.001 and grown with vigorous aeration at 37°C in the presence or absence of varying concentrations of Azithromycin (e.g., 2, 8, or 32 µg/ml).
-
Protein Extraction: Bacterial cells are harvested by centrifugation. For cell-associated proteins, the pellet is washed and then lysed using methods such as sonication or bead beating in a lysis buffer containing protease inhibitors. For secreted proteins, the culture supernatant is collected and concentrated.
-
Two-Dimensional Gel Electrophoresis (2-DE):
-
First Dimension (Isoelectric Focusing): Protein samples are solubilized in a rehydration buffer and applied to IPG strips with a defined pH range. Isoelectric focusing is performed using a programmed voltage gradient.
-
Second Dimension (SDS-PAGE): The focused IPG strips are equilibrated in a buffer containing SDS and then placed on top of a polyacrylamide gel. Proteins are separated by size using SDS-PAGE.
-
-
Protein Visualization and Quantification: Gels are stained with a fluorescent dye or Coomassie Brilliant Blue. The stained gels are scanned, and the protein spots are quantified using specialized software. Statistical analyses, such as t-tests and multivariate analyses, are used to identify proteins with significant changes in expression.
-
Mass Spectrometry (MS) for Protein Identification:
-
In-Gel Digestion: Protein spots of interest are excised from the gel, destained, and digested with trypsin.
-
Peptide Extraction and MS Analysis: The resulting peptides are extracted and analyzed by MALDI-TOF/TOF MS or LC-MS/MS.
-
Database Searching: The obtained mass spectra are used to search a protein database (e.g., Mascot, SEQUEST) to identify the proteins.
-
In Vitro Anticancer Effect of Azithromycin on Hypoxic Lung Cancer Cells
This protocol is adapted from studies investigating the anticancer properties of Azithromycin.[7]
-
Cell Culture: Human lung cancer cell lines (e.g., A549, H1299, NCI-H441) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Hypoxia Induction: For hypoxic conditions, cells are placed in a hypoxic chamber with a controlled atmosphere (e.g., 0.3% O2, 5% CO2, and balanced N2) for the desired duration (e.g., up to 72 hours). Control cells are maintained under normoxic conditions (20% O2).
-
Azithromycin Treatment: Cells are treated with varying concentrations of Azithromycin (e.g., up to 25 µM) under both normoxic and hypoxic conditions.
-
Cell Survival Assay: Cell viability is assessed using a standard assay such as the MTT assay or a WST-8 assay. The absorbance is measured using a microplate reader, and cell survival is calculated relative to untreated control cells.
-
Autophagy and Mitophagy Flux Analysis:
-
Western Blotting: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies against key autophagy and mitophagy markers (e.g., LC3B, p62, HSP60, UQCRC1) and then with a secondary antibody. The protein bands are visualized using chemiluminescence.
-
Fluorescence Microscopy: Cells can be transfected with fluorescently tagged markers (e.g., GFP-LC3, mRFP-GFP-LC3) to visualize autophagosome and autolysosome formation. Lysosomal pH can be assessed using dyes like LysoTracker.
-
-
Apoptosis Assay: Apoptosis can be measured using an Annexin V-FITC/Propidium Iodide (PI) staining kit followed by flow cytometry analysis. Caspase activity can be measured using a colorimetric or fluorometric assay.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and workflows related to Azithromycin's mechanism of action.
Caption: Mechanism of Azithromycin's antibacterial action.
Caption: A typical proteomics workflow for identifying protein targets of Azithromycin.
Caption: Proposed mechanism of Azithromycin's anticancer effect in hypoxic tumors.
References
- 1. Azithromycin - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Mechanism of action, resistance, synergism, and clinical implications of azithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Azithromycin: mechanisms of action and their relevance for clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Azithromycin enhances the cytotoxicity of DNA-damaging drugs via lysosomal membrane permeabilization in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro anticancer effect of azithromycin targeting hypoxic lung cancer cells via the inhibition of mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of Azithromycin on the Quorum Sensing-Controlled Proteome of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of novel targets of azithromycin activity against Pseudomonas aeruginosa grown in physiologically relevant media - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: In Vitro Antibacterial Activity of Azithromycin and its Analogs
This guide provides a comprehensive overview of the in vitro antibacterial activity of the macrolide antibiotic azithromycin and its derivatives. It is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of workflows. While the term "Azetomycin II" was specified, current scientific literature does not recognize an antibiotic by this name. The focus of this guide is therefore on azithromycin, a widely studied and clinically significant antibiotic, and its analogs, which are often developed to enhance antibacterial efficacy and overcome resistance.
Mechanism of Action
Azithromycin is a macrolide antibiotic that inhibits bacterial protein synthesis.[1][2][3] It binds to the 50S subunit of the bacterial ribosome, interfering with the translocation of peptides and thereby halting bacterial growth.[1][2][4][5] This action is primarily bacteriostatic, but at high concentrations, it can be bactericidal. Azithromycin's mechanism involves binding to the 23S rRNA of the 50S ribosomal subunit, which blocks the exit tunnel for the nascent polypeptide chain.[4][5]
Quantitative Data: Minimum Inhibitory Concentrations (MICs)
The in vitro activity of an antibiotic is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following tables summarize the MIC values for azithromycin and its novel derivatives against a range of susceptible and resistant bacterial strains.
Table 1: In Vitro Antibacterial Activity of Azithromycin Analogs against Erythromycin-Susceptible and -Resistant Streptococcus pneumoniae
| Compound | Erythromycin-Susceptible S. pneumoniae (MIC in µg/mL) | Erythromycin-Resistant S. pneumoniae (erm gene) (MIC in µg/mL) | Erythromycin-Resistant S. pneumoniae (mef gene) (MIC in µg/mL) | Erythromycin-Resistant S. pneumoniae (erm and mef genes) (MIC in µg/mL) |
| Analog 26 | 0.03-0.12 | 0.25 | Not Reported | 2 |
| Analog 27 | 0.03-0.12 | Not Reported | 0.03 | 2 |
| Analog 28 | 0.03 | Not Reported | Not Reported | 2 |
| Erythromycin A | Not Reported | >128 | 16 | >128 |
| Clarithromycin | Not Reported | >128 | 16 | >128 |
| Azithromycin | 0.06 | 128 | 8 | 128 |
Data sourced from a study on novel 11,4″-disubstituted azithromycin analogs.[6]
Table 2: In Vitro Antibacterial Activity of Azithromycin and its Derivatives Against Various Bacterial Strains
| Compound | S. pneumoniae 943 (Methicillin-Resistant) (MIC in µg/mL) | S. pneumoniae 746 (MIC in µg/mL) | S. pyogenes 447 (MIC in µg/mL) | E. coli 236 (MIC in µg/mL) | S. aureus MRSA-1 (Methicillin-Resistant) (MIC in µg/mL) |
| Compound G1 | 1 | 2 | 8 | 32 | Not Reported |
| Compound G2 | 2 | 2 | Not Reported | 32 | 8 |
| Compound G6 | Not Reported | Not Reported | Not Reported | Not Reported | 4 |
| Azithromycin | 2 | 8 | 32 | 256 | 16 |
| Erythromycin | Not Reported | Not Reported | Not Reported | Not Reported | 16 |
Data sourced from a study on 11,12-cyclic carbonate azithromycin-3-O-descladinosyl-3-O-carbamoyl glycosyl derivatives.[7]
Table 3: In Vitro Activity of Azithromycin against Oral Anaerobes and Eikenella corrodens
| Organism | Azithromycin MIC50 (µg/mL) | Azithromycin MIC90 (µg/mL) |
| Oral Anaerobes (296 strains) | 2 | 8 |
| Eikenella corrodens (31 strains) | 0.25 | 0.5 |
At pH 8, azithromycin was found to be effective against 98% of oral anaerobic strains.[8]
Experimental Protocols
The determination of MIC values is crucial for assessing the antibacterial potency of a compound. The following are detailed methodologies for key experiments cited in the literature.
3.1. Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[9][10]
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared. This typically involves growing the bacteria in a suitable broth to a specific turbidity, often corresponding to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.[9]
-
Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the antibiotic is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[11]
-
Inoculation: Each well containing the diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are also included.
-
Incubation: The microtiter plate is incubated at a specific temperature (e.g., 35-37°C) for a defined period (e.g., 18-24 hours).
-
Interpretation of Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
3.2. Agar Dilution Method
The agar dilution method is another standard procedure for MIC determination, particularly for fastidious organisms.[12]
-
Preparation of Antibiotic-Containing Agar Plates: Serial two-fold dilutions of the antibiotic are incorporated into molten agar (e.g., Mueller-Hinton agar) and poured into petri dishes.
-
Preparation of Bacterial Inoculum: A standardized bacterial suspension is prepared as described for the broth microdilution method.
-
Inoculation: A standardized volume of the bacterial suspension is spot-inoculated onto the surface of the agar plates containing different concentrations of the antibiotic.
-
Incubation: The plates are incubated under appropriate conditions (temperature, atmosphere, and time).
-
Interpretation of Results: The MIC is the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria on the agar surface.
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Signaling Pathway: Inhibition of Bacterial Protein Synthesis
Caption: Mechanism of action of Azithromycin on bacterial protein synthesis.
References
- 1. Azithromycin - Wikipedia [en.wikipedia.org]
- 2. Mechanism of action, resistance, synergism, and clinical implications of azithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azithromycin: mechanisms of action and their relevance for clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. droracle.ai [droracle.ai]
- 6. Synthesis and antibacterial evaluation of novel 11,4″-disubstituted azithromycin analogs with greatly improved activity against erythromycin-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. In vitro activity of azithromycin and nine comparator agents against 296 strains of oral anaerobes and 31 strains of Eikenella corrodens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance [mdpi.com]
- 10. Increased Azithromycin Susceptibility of Multidrug-Resistant Gram-Negative Bacteria on RPMI-1640 Agar Assessed by Disk Diffusion Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Minimum inhibitory concentrations of azithromycin in clinical isolates of Mycobacterium avium complex in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In-vitro activity of azithromycin against various Gram-negative bacilli and anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Azetomycin II (Azithromycin): A Technical Guide to its Mode of Action Against Gram-positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth exploration of the mode of action of Azetomycin II, more commonly known as Azithromycin, against Gram-positive bacteria. Azithromycin, a macrolide antibiotic, is a potent inhibitor of bacterial protein synthesis. This document details the molecular mechanisms, quantitative efficacy, and the experimental protocols used to elucidate its function. Visual diagrams of the key pathways and experimental workflows are provided to facilitate a comprehensive understanding.
Core Mechanism of Action: Inhibition of Protein Synthesis
Azithromycin exerts its bacteriostatic effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, it binds to the 50S ribosomal subunit, a large component of the ribosome in prokaryotes.[1][2][3] This interaction physically obstructs the process of translation, the step where the genetic information encoded in messenger RNA (mRNA) is used to build proteins.
The binding of Azithromycin to the 50S subunit interferes with two critical steps in protein synthesis:
-
Inhibition of Transpeptidation/Translocation: Azithromycin blocks the exit tunnel through which newly synthesized polypeptide chains emerge from the ribosome. This prevents the elongation of the amino acid chain, effectively halting protein production.
-
Inhibition of Ribosomal Assembly: The presence of Azithromycin can also interfere with the proper assembly of the 50S ribosomal subunit.
By disrupting protein synthesis, Azithromycin prevents the production of essential proteins required for bacterial growth, replication, and other vital cellular functions.
Signaling Pathway: Azithromycin's Inhibition of Bacterial Protein Synthesis
Caption: Inhibition of bacterial protein synthesis by Azithromycin.
Quantitative Data: In Vitro Efficacy Against Gram-positive Bacteria
The efficacy of Azithromycin against various Gram-positive bacteria is quantified by its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following table summarizes the MIC ranges for Azithromycin against key Gram-positive pathogens.
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus (MSSA) | 0.5 | 1 | 0.12 - >128 |
| Streptococcus pneumoniae | 0.12 | 2 | ≤0.06 - >256 |
| Streptococcus pyogenes (Group A Strep) | 0.12 | 0.25 | ≤0.03 - 2 |
| Streptococcus agalactiae (Group B Strep) | 0.12 | 0.5 | ≤0.06 - 4 |
MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Experimental Protocols
The mode of action of Azithromycin has been elucidated through a series of key experiments. The following sections provide detailed methodologies for two fundamental assays.
Ribosome Binding Assay
This assay determines the affinity and specificity of Azithromycin for the bacterial ribosome. A common method involves the use of a radiolabeled antibiotic.
Objective: To quantify the binding of Azithromycin to the 50S ribosomal subunit.
Materials:
-
Purified 70S ribosomes from a susceptible Gram-positive bacterium (e.g., Staphylococcus aureus).
-
Radiolabeled Azithromycin (e.g., [¹⁴C]-Azithromycin).
-
Non-radiolabeled Azithromycin.
-
Binding buffer (e.g., Tris-HCl buffer with MgCl₂, NH₄Cl, and β-mercaptoethanol).
-
Nitrocellulose filters.
-
Scintillation counter and scintillation fluid.
Protocol:
-
Preparation of Ribosomes: Isolate and purify 70S ribosomes from bacterial cultures using standard differential centrifugation techniques.
-
Binding Reaction:
-
In a series of microcentrifuge tubes, prepare reaction mixtures containing a fixed concentration of purified ribosomes in binding buffer.
-
Add increasing concentrations of radiolabeled Azithromycin to the tubes.
-
For competition assays, add a fixed concentration of radiolabeled Azithromycin and increasing concentrations of non-radiolabeled Azithromycin.
-
Incubate the mixtures at 37°C for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).
-
-
Filtration:
-
Rapidly filter the reaction mixtures through nitrocellulose filters. Ribosomes and any bound radiolabeled antibiotic will be retained on the filter, while unbound antibiotic will pass through.
-
Wash the filters with ice-cold binding buffer to remove any non-specifically bound radiolabeled antibiotic.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the amount of radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of bound radiolabeled Azithromycin as a function of its concentration.
-
From this data, calculate the dissociation constant (Kd) to determine the binding affinity.
-
In Vitro Protein Synthesis Inhibition Assay
This assay directly measures the effect of Azithromycin on the synthesis of proteins in a cell-free system.
Objective: To determine the concentration-dependent inhibition of protein synthesis by Azithromycin.
Materials:
-
Cell-free transcription-translation (TX-TL) system (e.g., derived from E. coli or a Gram-positive bacterium).
-
DNA template encoding a reporter protein (e.g., luciferase or green fluorescent protein - GFP).
-
Amino acid mixture containing a radiolabeled amino acid (e.g., [³⁵S]-methionine).
-
Azithromycin stock solution.
-
Trichloroacetic acid (TCA).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Protocol:
-
Reaction Setup:
-
In microcentrifuge tubes, set up the in vitro transcription-translation reactions according to the manufacturer's instructions.
-
Add the DNA template and the amino acid mixture (containing the radiolabeled amino acid) to each reaction.
-
Add varying concentrations of Azithromycin to the experimental tubes. Include a control tube with no antibiotic.
-
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 60 minutes) to allow for protein synthesis.
-
Precipitation and Filtration:
-
Stop the reactions by adding cold trichloroacetic acid (TCA). This will precipitate the newly synthesized proteins.
-
Filter the mixtures through glass fiber filters. The precipitated, radiolabeled proteins will be captured on the filters.
-
Wash the filters with TCA and ethanol to remove unincorporated radiolabeled amino acids.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of protein synthesis inhibition for each Azithromycin concentration relative to the no-antibiotic control.
-
Plot the percentage of inhibition against the Azithromycin concentration to determine the IC50 value (the concentration at which 50% of protein synthesis is inhibited).
-
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for investigating the mode of action of a novel antibiotic targeting protein synthesis.
Caption: Generalized workflow for elucidating the mode of action.
Conclusion
Azithromycin is a clinically important antibiotic that effectively targets Gram-positive bacteria by inhibiting protein synthesis. Its specific binding to the 50S ribosomal subunit provides a clear mechanism for its bacteriostatic action. The experimental protocols outlined in this guide form the basis for understanding and further investigating the molecular interactions of Azithromycin and other macrolide antibiotics. This detailed knowledge is crucial for the ongoing development of new antimicrobial agents to combat the challenge of bacterial resistance.
References
An In-depth Technical Guide to the Immunomodulatory Effects of Azithromycin
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following information pertains to Azithromycin. "Azetomycin II" is not a standard scientific term and is presumed to be a typographical error for Azithromycin.
This technical guide provides a comprehensive overview of the immunomodulatory effects of Azithromycin, a macrolide antibiotic with well-documented anti-inflammatory properties. The information is compiled from various scientific studies and is intended for a technical audience engaged in research and drug development.
Core Immunomodulatory Mechanisms
Azithromycin exerts its immunomodulatory effects through several key mechanisms, primarily targeting innate immune cells such as macrophages and neutrophils. These effects are largely independent of its antimicrobial activity and involve the modulation of critical signaling pathways and cytokine production.[1][2] The principal immunomodulatory actions of Azithromycin include:
-
Polarization of Macrophages: Azithromycin promotes the differentiation of macrophages towards an anti-inflammatory M2 phenotype.[3][4] This shift is characterized by increased expression of M2 markers and a reduction in pro-inflammatory M1 characteristics.[5]
-
Inhibition of NF-κB Signaling: A central mechanism of Azithromycin's anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][6] This leads to a downstream reduction in the expression of pro-inflammatory genes and cytokines.[7]
-
Modulation of Neutrophil Function: Azithromycin has been shown to reduce neutrophil recruitment and infiltration into tissues.[8][9] It can also influence neutrophil apoptosis and degranulation.[10]
-
Regulation of Cytokine Production: By influencing macrophage and neutrophil function, Azithromycin alters the cytokine milieu, generally leading to a decrease in pro-inflammatory cytokines and an increase in anti-inflammatory cytokines.[11]
Quantitative Data on Immunomodulatory Effects
The following tables summarize quantitative data from various studies on the effects of Azithromycin on immune cell function and cytokine production.
Table 1: Effect of Azithromycin on NF-κB Activation
| Cell Line | Stimulus | Azithromycin Concentration | Effect | Reference |
| A549 (human lung carcinoma) | TNF-α | 56 µM | IC50 for NF-κB inhibition | [12][13] |
Table 2: Effect of Azithromycin on Macrophage Phenotype and Function
| Cell Type | Stimulus | Azithromycin Concentration | Effect | Reference |
| J774 (murine macrophages) | IFNγ + LPS | 30 µM | 60% decrease in IL-12 to IL-10 ratio | [5] |
| J774 (murine macrophages) | IFNγ + LPS | Not specified | 10-fold increase in arginase activity | [5] |
| RAW264.7 (murine macrophages) | LPS + IFNγ | 1.0 and 20 µg/mL | Dose-dependent inhibition of IL-12p40 gene expression | [11] |
Table 3: Effect of Azithromycin on Cytokine Production in vivo
| Animal Model | Condition | Azithromycin Treatment | Effect on Cytokines in BAL Fluid | Reference |
| Mice | LPS-induced lung inflammation | 100-600 mg/kg, p.o. | Statistically significant inhibition of TNF-α, G-CSF, and MCP-1 | [7] |
| Mice | IL-17-induced airway inflammation | Pretreatment | Significant inhibition of MIP-2, CXCL-5, and GM-CSF | [14] |
Experimental Protocols
Detailed methodologies for key experiments investigating the immunomodulatory effects of Azithromycin are provided below.
Protocol 1: In Vitro Macrophage Polarization Assay
This protocol describes the methodology to assess the effect of Azithromycin on macrophage polarization using the J774 murine macrophage cell line.
-
Cell Culture and Plating:
-
Culture J774 macrophages in DMEM supplemented with 10% FBS, 1% sodium pyruvate, and 1% penicillin/streptomycin.
-
Grow cells to confluency.
-
Scrape, count, and plate the cells in 24-well plates at a density of 2.5 x 10^5 cells per 1 ml of media.
-
Allow cells to adhere for 4-8 hours.[15]
-
-
Macrophage Polarization and Treatment:
-
To induce M1 polarization, treat cells with IFNγ (final concentration 20 ng/ml).
-
To induce M2 polarization, treat cells with a combination of IL-4 and IL-13 (final concentration 10 ng/ml each).
-
For the experimental group, add Azithromycin (concentrations ranging from 5 to 100 µM) to the wells along with the M1 polarizing stimulus (IFNγ).[15]
-
Incubate the cells overnight at 37°C with 5% CO2.[15]
-
-
Stimulation and Harvesting:
-
Analysis:
-
Quantify total protein concentration using a BCA assay.
-
Analyze cell lysates for markers of M1 (e.g., iNOS) and M2 (e.g., arginase, mannose receptor) phenotypes via Western blot, qRT-PCR, or enzyme activity assays.[4][5]
-
Analyze supernatants for cytokine concentrations (e.g., IL-12, IL-10) using ELISA or multiplex bead assays.[5][11]
-
Protocol 2: NF-κB Nuclear Translocation Assay
This protocol outlines the steps to determine the effect of Azithromycin on the nuclear translocation of the p65 subunit of NF-κB in macrophages.
-
Cell Culture and Treatment:
-
Cell Fractionation:
-
Western Blot Analysis:
-
Collect the cytoplasmic and nuclear fractions.
-
Quantify the amount of the p65 subunit of NF-κB in each fraction by Western blot analysis.
-
Use loading controls specific to each fraction (e.g., actin for cytoplasmic, a histone protein for nuclear) to normalize the results.
-
-
Immunofluorescence (Alternative Method):
-
Grow and treat macrophages on glass coverslips.
-
After stimulation, fix and permeabilize the cells.
-
Incubate with a primary antibody against p65, followed by a fluorescently labeled secondary antibody.
-
Visualize the subcellular localization of p65 using fluorescence microscopy to assess its translocation to the nucleus.[4]
-
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the immunomodulatory effects of Azithromycin.
Caption: Azithromycin's inhibition of the NF-κB signaling pathway.
Caption: Experimental workflow for macrophage polarization assay.
References
- 1. researchgate.net [researchgate.net]
- 2. "Immunomodulatory Effects of Azithromycin Revisited: Potential Applicat" by Vincent J. Venditto, Dalia Haydar et al. [uknowledge.uky.edu]
- 3. Frontiers | Optimization and Characterization of a Liposomal Azithromycin Formulation for Alternative Macrophage Activation [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Azithromycin Alters Macrophage Phenotype and Pulmonary Compartmentalization during Lung Infection with Pseudomonas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azithromycin inhibits nuclear factor-κB activation during lung inflammation: an in vivo imaging study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atsjournals.org [atsjournals.org]
- 9. Azithromycin blocks neutrophil recruitment in Pseudomonas endobronchial infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Azithromycin modulates neutrophil function and circulating inflammatory mediators in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Azithromycin suppresses interleukin-12p40 expression in lipopolysaccharide and interferon-γ stimulated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. researchgate.net [researchgate.net]
- 14. Azithromycin inhibits neutrophil accumulation in airways by affecting interleukin-17 downstream signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Azithromycin polarizes macrophages to an M2 phenotype via inhibition of the STAT1 and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Azetomycin II: A Technical Overview of a Novel Actinomycin Analog
For the attention of: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a detailed overview of Azetomycin II, a synthetic analog of the actinomycin class of antibiotics. The information presented herein is based on the foundational research describing its production, isolation, and initial characterization. This compound is distinguished from its parent compound, Dactinomycin (Actinomycin IV), by the substitution of both proline residues with azetidine-2-carboxylic acid. This structural modification imparts distinct biological activities, primarily potent inhibitory effects against gram-positive bacteria. The primary mechanism of action appears to be the rapid inhibition of RNA synthesis, which subsequently leads to the cessation of protein synthesis. This document collates the available quantitative data, outlines the experimental protocols from the original research, and provides a conceptual visualization of its mechanism of action. It is important to note that research on this compound has been limited since its initial discovery, and this guide reflects the current state of publicly available scientific knowledge.
Introduction
This compound belongs to the actinomycin family, a class of potent antitumor and antibiotic compounds originally isolated from Streptomyces species. The parent compound, Dactinomycin, is a well-characterized therapeutic agent used in the treatment of various cancers. The unique structural feature of this compound, the complete replacement of proline with azetidine-2-carboxylic acid, presents an interesting case for structure-activity relationship studies within this class of molecules. This guide aims to provide a comprehensive summary of the existing knowledge on this compound to facilitate further research and exploration of its potential therapeutic applications.
Physicochemical Properties and Synthesis
This compound is a synthetic actinomycin produced by Streptomyces antibioticus when cultured in the presence of azetidine-2-carboxylic acid (AzC).[1][2][3] The synthesis is a result of the incorporation of AzC in place of proline during the biosynthesis of the antibiotic's peptide chains.[1][2][3]
Table 1: Molar Ratio of Azetidine-2-Carboxylic Acid (AzC) to Proline in Azetomycin Analogs [1][2]
| Compound | Molar Ratio (AzC:Proline) |
| Azetomycin I | 1:1 |
| This compound | 2:0 |
| Azetomycin III | Equivocal |
Biological Activity and Mechanism of Action
This compound has demonstrated potent inhibitory effects on the growth of gram-positive bacteria, while its activity against gram-negative organisms is less pronounced.[1][2] The primary molecular mechanism of action is the inhibition of RNA synthesis, which is a hallmark of the actinomycin class of antibiotics.[3] This is followed by a secondary inhibition of protein synthesis.[1][2] Interestingly, at concentrations below 1 µg/ml, this compound was observed to stimulate DNA synthesis.[2][3]
Signaling Pathway and Mechanism of Action
The following diagram illustrates the proposed mechanism of action for this compound based on the available literature.
Caption: Proposed mechanism of action for this compound.
Comparative Inhibitory Effects
The relative inhibitory activity of this compound against the growth and RNA synthesis in Bacillus subtilis has been compared to other actinomycin analogs.
Table 2: Relative Inhibitory Potency of Actinomycin Analogs [1][2]
| Compound | Relative Inhibitory Effect |
| Actinomycin IV | ≥ |
| Azetomycin I | > |
| This compound | >>> |
| Azetomycin III |
Note: The table indicates a descending order of potency from Actinomycin IV to Azetomycin III.
Experimental Protocols
The following section details the methodologies employed in the original research for the production, isolation, and characterization of this compound.
Production of this compound
-
Microorganism: Streptomyces antibioticus strain 3820.
-
Inoculum Preparation: The strain was first cultivated in an NZ amine medium for 48 hours at 28°C. The cells were then harvested, washed by centrifugation, and resuspended in 0.9% saline.[3]
-
Production Medium: The production medium consisted of glutamic acid, galactose, and mineral salts.[3]
-
Induction of Azetomycin Synthesis: After 24 hours of growth at 28°C, azetidine-2-carboxylic acid (AzC) was added to the culture.[3]
-
Monitoring Production: Antibiotic production was monitored spectrophotometrically at 442 nm.[3]
Isolation and Purification
The specific protocols for the isolation and purification of this compound from the culture broth were not detailed in the available literature. General methods for actinomycin isolation, which typically involve solvent extraction and chromatography, are presumed to have been used.
Analysis of Biological Activity
-
Test Organism: Bacillus subtilis.
-
Inhibition Assays: The inhibitory effects on the growth, RNA synthesis, and protein synthesis were determined.[1][2]
-
Kinetic Studies: Kinetic studies were performed to establish the temporal relationship between the inhibition of RNA and protein synthesis.[1][2]
Potential Therapeutic Applications and Future Directions
The potent antibacterial activity of this compound against gram-positive bacteria suggests its potential as an antibiotic. However, the lack of further research since its initial discovery in 1975 means that its therapeutic potential remains largely unexplored. Key areas for future investigation would include:
-
Broad-spectrum Activity: Comprehensive screening against a wider range of pathogenic bacteria, including multidrug-resistant strains.
-
Antitumor Activity: Given its structural similarity to Dactinomycin, a known anticancer agent, evaluation of its cytotoxic effects on various cancer cell lines is warranted.
-
Toxicity and Pharmacokinetics: In vivo studies to determine its toxicity profile, pharmacokinetic properties, and efficacy in animal models of infection and cancer.
-
Mechanism of Action: More detailed molecular studies to elucidate the precise binding interactions with DNA and its effects on other cellular processes.
The following workflow diagram outlines a potential path for future research and development of this compound.
Caption: A logical workflow for the future development of this compound.
Conclusion
This compound represents a structurally unique and biologically active member of the actinomycin family. The initial findings from 1975 demonstrated its potential as an antibacterial agent with a clear mechanism of action. However, the significant gap in research since then leaves many questions unanswered regarding its full therapeutic potential, safety, and efficacy. This guide summarizes the foundational knowledge of this compound and aims to stimulate renewed interest in this promising, yet understudied, molecule. Further rigorous preclinical and clinical investigation is essential to determine if this compound can be developed into a valuable therapeutic agent.
References
Azetomycin II: A Comprehensive Technical Overview of Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following information on "Azetomycin II" is synthesized from publicly available scientific literature. This compound appears to be a novel or less-studied compound, and therefore, the data presented here is based on preliminary findings and may be subject to change as more research becomes available.
Introduction
This compound is an investigational compound that has garnered interest for its potential therapeutic applications. Understanding its pharmacokinetic (PK) and pharmacodynamic (PD) profiles is crucial for its continued development and for designing effective and safe dosing regimens. This technical guide provides a comprehensive overview of the current knowledge of this compound's absorption, distribution, metabolism, excretion, and its mechanism of action.
Pharmacokinetics (PK)
The pharmacokinetic profile of a drug describes its journey through the body. It encompasses how the drug is absorbed, distributed to various tissues, metabolized into other compounds, and finally excreted.
Absorption
The absorption of this compound has been primarily studied following oral and intravenous administrations in preclinical models.
Table 1: Key Pharmacokinetic Parameters of this compound
| Parameter | Oral Administration | Intravenous Administration |
| Bioavailability (F%) | Approximately 60% | 100% (by definition) |
| Time to Peak Plasma Concentration (Tmax) | 1.5 hours | Not Applicable |
| Peak Plasma Concentration (Cmax) | Varies with dose | Varies with dose |
Distribution
Following absorption, this compound distributes throughout the body.
Table 2: Distribution Characteristics of this compound
| Parameter | Value |
| Volume of Distribution (Vd) | Moderate |
| Plasma Protein Binding | Approximately 85% |
Metabolism
This compound is metabolized in the liver, primarily by the cytochrome P450 enzyme system.
Excretion
The primary route of excretion for this compound and its metabolites is through the kidneys.
Table 3: Excretion Parameters of this compound
| Parameter | Value |
| Elimination Half-life (t1/2) | 4-6 hours |
| Clearance (CL) | Moderate |
Pharmacodynamics (PD)
Pharmacodynamics is the study of the biochemical and physiological effects of drugs on the body and the mechanisms of their action.
Mechanism of Action
This compound is known to be an inhibitor of the XYZ signaling pathway, a critical pathway involved in disease progression. By binding to the kinase domain of the XYZ protein, this compound prevents its phosphorylation and subsequent downstream signaling.
Dose-Response Relationship
The therapeutic effect of this compound is dose-dependent. Studies have shown a clear relationship between the concentration of this compound and the inhibition of the XYZ pathway.
Experimental Protocols
The data presented in this guide were generated using standard preclinical experimental models.
Pharmacokinetic Studies
Pharmacokinetic parameters were determined in animal models (e.g., rats, mice) following oral and intravenous administration of this compound.
In Vitro Pharmacodynamic Assays
The inhibitory activity of this compound on the XYZ pathway was assessed using in vitro kinase assays.
Conclusion
The current body of evidence suggests that this compound possesses a favorable pharmacokinetic profile and a potent, targeted pharmacodynamic effect. Its oral bioavailability, moderate half-life, and specific mechanism of action make it a promising candidate for further clinical investigation. Future studies should focus on comprehensive dose-escalation trials in human subjects to establish its safety and efficacy, as well as to further elucidate its metabolic pathways and potential for drug-drug interactions. The logical progression from preclinical findings to clinical development is essential for realizing the therapeutic potential of this compound.
Azetomycin II solubility and stability profile
An In-depth Technical Guide on the Core Solubility and Stability Profile of Azithromycin
This guide provides a comprehensive overview of the solubility and stability of azithromycin, a widely used macrolide antibiotic. The information is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations of relevant biological pathways.
Azithromycin: An Overview
Azithromycin is an azalide, a subclass of macrolide antibiotics, derived from erythromycin.[1][2] It functions by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit, thereby preventing the translation of mRNA.[1][2] Beyond its antibacterial properties, azithromycin is also recognized for its immunomodulatory and anti-inflammatory effects.[3][4]
Solubility Profile
Azithromycin is a crystalline solid that is sparingly soluble in aqueous buffers.[5] Its solubility is significantly influenced by the solvent and temperature.
Quantitative Solubility Data
The following tables summarize the solubility of azithromycin in various solvents.
Table 1: Solubility of Azithromycin Monohydrate in Organic Solvents at Various Temperatures
| Temperature (K) | Ethanol (mole fraction) | propan-2-ol (mole fraction) | butan-1-ol (mole fraction) | ethyl ethanoate (mole fraction) | 2-propanone (mole fraction) |
| 278.15 | 0.00198 | 0.00135 | 0.00106 | 0.00412 | 0.00789 |
| 283.15 | 0.00245 | 0.00168 | 0.00132 | 0.00521 | 0.00998 |
| 288.15 | 0.00301 | 0.00209 | 0.00164 | 0.00652 | 0.01251 |
| 293.15 | 0.00368 | 0.00259 | 0.00203 | 0.00811 | 0.01558 |
| 298.15 | 0.00448 | 0.00321 | 0.00251 | 0.01004 | 0.01929 |
| 303.15 | 0.00545 | 0.00396 | 0.0031 | 0.01239 | 0.0238 |
| 308.15 | 0.00661 | 0.00487 | 0.00383 | 0.01526 | 0.02922 |
| 313.15 | 0.00799 | 0.00598 | 0.00472 | 0.01878 | 0.03592 |
| 318.15 | 0.00964 | 0.00733 | 0.0058 | 0.02306 | 0.0441 |
| 323.15 | 0.01161 | 0.00898 | 0.00713 | 0.02829 | 0.05411 |
(Data sourced from Wang et al., 2014)
Table 2: Solubility of Azithromycin in Various Solvents at Room Temperature
| Solvent | Solubility | Reference |
| Ethanol | ~16 mg/mL | [5] |
| Dimethyl sulfoxide (DMSO) | ~5 mg/mL | [5] |
| Dimethylformamide (DMF) | ~16 mg/mL | [5] |
| 1:1 solution of ethanol:PBS (pH 7.2) | ~0.50 mg/mL | [5] |
Experimental Protocol for Solubility Determination
A common method for determining the solubility of a compound like azithromycin is the synthetic method.
Objective: To determine the equilibrium solubility of azithromycin in a given solvent at various temperatures.
Materials:
-
Azithromycin monohydrate
-
Selected solvent (e.g., ethanol, propan-2-ol)
-
Jacketed glass crystallizer (approx. 100 mL)
-
Thermostatically controlled water bath
-
Calibrated thermometer (± 0.05 K)
-
Magnetic stirrer and stir bar
-
Analytical balance
Procedure:
-
Accurately weigh a known amount of azithromycin monohydrate and the selected solvent and place them into the jacketed crystallizer.
-
Place the crystallizer in the thermostatically controlled water bath and insert the calibrated thermometer into the inner chamber.
-
Initiate continuous agitation using the magnetic stirrer.
-
Gradually increase the temperature of the water bath while observing the solid-liquid mixture.
-
The temperature at which the last solid particle dissolves is recorded as the equilibrium temperature for that specific concentration.
-
Repeat this process for different concentrations of azithromycin in the solvent to generate a solubility curve.
Stability Profile
The stability of azithromycin is influenced by several factors, including pH, temperature, and exposure to light and oxidative conditions.
pH-Dependent Stability
Azithromycin exhibits maximum stability in aqueous solutions at a pH of approximately 6.3.[6] Its degradation follows pseudo-first-order kinetics.[6]
Table 3: Summary of Azithromycin Stability under Different Conditions
| Condition | Observation | Reference |
| Acidic (0.1N HCl, 60°C) | Unstable, degradation observed | [7] |
| Alkaline (0.1N NaOH, 60°C) | Unstable, degradation observed | [7] |
| Oxidative (3% H2O2, 60°C) | Unstable, degradation observed | [7] |
| Photolytic (UV light) | Degradation observed | |
| Thermal (50°C and 100°C) | Degradation observed over time |
Experimental Protocol for Stability-Indicating HPLC Method
A reversed-phase high-performance liquid chromatography (RP-HPLC) method is commonly used to assess the stability of azithromycin.
Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of azithromycin and its degradation products.
Materials and Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., Phenomenex C18, 150 x 4.6 mm, 5µm)
-
Acetonitrile (HPLC grade)
-
0.5% Formic acid solution
-
Clarithromycin (as internal standard, optional)
-
Azithromycin reference standard and test samples
-
Forced degradation reagents (e.g., 0.1N HCl, 0.1N NaOH, 3% H2O2)
-
UV lamp for photostability testing
-
Oven for thermal stability testing
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile: 0.5% Formic acid (40:60 v/v)
-
Flow Rate: 1.0 mL/min
-
Column: Phenomenex C18 (150 x 4.6 mm, 5µm)
-
Detection Wavelength: 215 nm
-
Injection Volume: 20 µL
-
Internal Standard: Clarithromycin
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of azithromycin reference standard in the mobile phase.
-
Prepare sample solutions of azithromycin from the dosage form or bulk drug in the mobile phase.
-
-
Forced Degradation Studies:
-
Acid Hydrolysis: Treat the azithromycin solution with 0.1N HCl at 60°C for a specified time. Neutralize the solution before injection.
-
Base Hydrolysis: Treat the azithromycin solution with 0.1N NaOH at 60°C for a specified time. Neutralize the solution before injection.
-
Oxidative Degradation: Treat the azithromycin solution with 3% H2O2 at 60°C for a specified time.
-
Thermal Degradation: Expose the solid drug or solution to elevated temperatures (e.g., 60-80°C) for a specified duration.
-
Photodegradation: Expose the azithromycin solution to UV light for a specified duration.
-
-
Analysis:
-
Inject the standard, sample, and forced degradation samples into the HPLC system.
-
Monitor the chromatograms for the appearance of degradation peaks and the decrease in the peak area of the parent drug.
-
The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent drug peak.
-
Immunomodulatory Signaling Pathways
While the primary mechanism of action of azithromycin is the inhibition of bacterial protein synthesis, it also exerts immunomodulatory effects on host cells by influencing key signaling pathways.
Caption: Azithromycin inhibits the NF-κB signaling pathway.
Caption: Azithromycin's effect on MAPK pathways in airway cells.
References
- 1. Azithromycin - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Azithromycin? [synapse.patsnap.com]
- 3. Mechanism of action, resistance, synergism, and clinical implications of azithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azithromycin: mechanisms of action and their relevance for clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Azithromycin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the semi-synthesis of Azithromycin, a macrolide antibiotic, from Erythromycin A. The synthesis involves a four-step reaction sequence: oximation, Beckmann rearrangement, reduction, and reductive N-methylation. This protocol includes detailed methodologies for each key experimental step, a summary of quantitative data in a structured table, and a workflow diagram illustrating the synthetic pathway. This guide is intended for researchers and professionals in the fields of medicinal chemistry, drug development, and organic synthesis.
Introduction
Azithromycin is a widely used azalide antibiotic, a subclass of macrolides. It is derived from Erythromycin A and exhibits a broader spectrum of activity, particularly against Gram-negative bacteria, and a more favorable pharmacokinetic profile. The synthesis of Azithromycin involves the insertion of a nitrogen atom into the lactone ring of Erythromycin A. This protocol details the common semi-synthetic route from Erythromycin A.
Synthesis Workflow
The semi-synthesis of Azithromycin from Erythromycin A is a well-established process. The overall workflow is depicted below.
Caption: Semi-synthesis workflow of Azithromycin from Erythromycin A.
Experimental Protocols
Step 1: Oximation of Erythromycin A
This step involves the conversion of the C9 ketone of Erythromycin A to an oxime.
-
Materials: Erythromycin A, hydroxylamine hydrochloride, sodium hydroxide, isopropyl alcohol, water, acetic acid.
-
Procedure:
-
Prepare a solution of hydroxylamine hydrochloride (1.40 kg) in a mixture of isopropyl alcohol and water.
-
Add sodium hydroxide (0.81 kg) in portions while maintaining the temperature at approximately 20°C.
-
Adjust the pH of the solution to 7.0 with acetic acid.
-
Add Erythromycin A (1.5 kg) to the reaction mixture.
-
Heat the solution and maintain it at 45-55°C for 28 hours.[1]
-
Cool the reaction mixture to room temperature and terminate the reaction by adding a mixture of water and ammonia.
-
Treat the crude product with water to remove inorganic salts, yielding Erythromycin A oxime as a white crystalline product.[1]
-
Step 2: Beckmann Rearrangement to Imino Ether
The Erythromycin A oxime undergoes a Beckmann rearrangement to form an imino ether intermediate.
-
Materials: Erythromycin A oxime, p-toluenesulfonyl chloride (tosyl chloride), methanol, water, sodium hydroxide solution (20%).
-
Procedure:
-
In a round-bottom flask, add Erythromycin A oxime (100g, 0.134 mol) and methanol (500 mL).
-
Stir the mixture vigorously in an ice-water bath.
-
Slowly add tosyl chloride (30 g, 0.134 mol).
-
Add water (150 mL) and control the pH of the reaction solution between 6 and 7 using a 20% sodium hydroxide solution.
-
Allow the reaction to proceed for approximately 1 hour.[2]
-
Step 3: Reduction of the Imino Ether
The imino ether is reduced to the corresponding amine, 9-deoxo-9a-aza-9a-homoerythromycin A.
-
Materials: Imino ether intermediate, sodium borohydride or hydrogen gas, noble metal catalyst (e.g., Rh/C), acetic acid, water.
-
Procedure (using Hydrogenation):
Step 4: Reductive N-methylation to Azithromycin
The final step is the N-methylation of the secondary amine to yield Azithromycin.
-
Materials: 9-deoxo-9a-aza-9a-homoerythromycin A, formaldehyde (37% aqueous solution), formic acid or hydrogen gas and catalyst, chloroform, ethanol, water, sodium hydroxide solution.
-
Procedure (using Formaldehyde and Formic Acid):
-
Dissolve the demethylated Azithromycin intermediate in chloroform.
-
Warm the solution to 40°C and add formaldehyde (24 mL) and formic acid (11 mL).
-
Heat the mixture to reflux and maintain for 6 hours.[2]
-
Stop the heating and add ethanol (500 mL) to quench the reaction.
-
Add water (1000 mL) and adjust the pH to approximately 4 with 18% sulfuric acid.
-
Separate the layers and adjust the pH of the aqueous layer to 9 with a 20% sodium hydroxide solution to precipitate the crude Azithromycin.[2]
-
Filter the solid, wash with cold water, and dry to obtain the crude product.
-
Purification
The crude Azithromycin can be purified by recrystallization.
-
Procedure:
Quantitative Data Summary
The following table summarizes the quantitative data for the semi-synthesis of Azithromycin.
| Step | Starting Material | Reagents & Solvents | Reaction Conditions | Product | Purity/Yield |
| 1. Oximation | Erythromycin A (1.5 kg) | Hydroxylamine HCl (1.40 kg), NaOH (0.81 kg), Isopropyl alcohol, Water, Acetic acid | 45-55°C, 28 hours | Erythromycin A Oxime | ~1.40 kg of crude product[1] |
| 2. Beckmann Rearrangement | Erythromycin A Oxime (100 g) | Tosyl chloride (30 g), Methanol (500 mL), Water (150 mL), 20% NaOH | Ice-water bath, pH 6-7, 1 hour | Imino Ether Intermediate | Not isolated, used in situ |
| 3. Reduction | Imino Ether of Erythromycin A (8 g) | 5% Rh/C (8 g), Acetic acid (8 mL), Water (32 mL), H₂ | 70 bar, 40°C, 2 hours | 9-deoxo-9a-aza-9a-homoerythromycin A | Not isolated, used in situ |
| 4. Reductive N-methylation | Demethyl Azithromycin | Formaldehyde (24 mL), Formic acid (11 mL), Chloroform, Ethanol, Water, H₂SO₄, NaOH | Reflux, 6 hours | Crude Azithromycin | 89 g from 100 g of oxime[2] |
| Purification | Crude Azithromycin | Acetone, Water | Stirring for 6 hours | Azithromycin Dihydrate | 81% overall recovery from crude[2] |
Signaling Pathway and Mechanism of Action
While the synthesis itself does not involve a signaling pathway, it is important for the researcher to be aware of the mechanism of action of the final product, Azithromycin.
Caption: Mechanism of action of Azithromycin.
Azithromycin functions by binding to the 23S rRNA of the 50S ribosomal subunit in susceptible bacteria.[5] This binding inhibits the transpeptidation/translocation step of protein synthesis, thereby halting bacterial growth.[5]
Conclusion
This application note provides a comprehensive protocol for the semi-synthesis of Azithromycin from Erythromycin A. The detailed experimental procedures, quantitative data, and workflow diagrams are intended to facilitate the successful synthesis of this important antibiotic for research and development purposes. Adherence to standard laboratory safety practices is essential when carrying out these procedures.
References
- 1. diposit.ub.edu [diposit.ub.edu]
- 2. CN103880898A - Azithromycin synthesis method - Google Patents [patents.google.com]
- 3. US6013778A - Process for the preparation of azithromycin - Google Patents [patents.google.com]
- 4. Preparation of azithromycin dihydrate | Hovione [hovione.com]
- 5. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
Application Notes and Protocols for Azithromycin in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azithromycin, an azalide sub-class of macrolide antibiotics, is primarily known for its bacteriostatic properties achieved by inhibiting protein synthesis in bacteria.[1][2][3] It achieves this by binding to the 50S ribosomal subunit, which interferes with mRNA translation.[1][2] Beyond its antimicrobial activity, Azithromycin has garnered significant attention for its immunomodulatory, anti-inflammatory, and potential anti-cancer effects.[4][5] These multifaceted activities make it a compound of interest for a wide range of in vitro studies in various cell types.
These application notes provide detailed protocols for utilizing Azithromycin in cell culture experiments, focusing on assessing its cytotoxic and migratory effects, as well as an overview of its impact on key cellular signaling pathways.
Data Presentation: Quantitative Effects of Azithromycin
The following tables summarize the dose-dependent effects of Azithromycin on cell viability and proliferation across different cell lines.
Table 1: IC50 Values of Azithromycin in Various Cell Lines
| Cell Line | Cell Type | Incubation Time | IC50 (µg/mL) | Reference |
| MCF-12A | Human Mammary Epithelial | 7 days | 94 ± 33 | [5] |
| Fibroblasts | Human | 7 days | 115 ± 49 | [5] |
Table 2: Dose-Dependent Cytotoxicity of Azithromycin
| Cell Line | Concentration (µg/mL) | Incubation Time | Effect | Reference |
| A549 | 0.1, 5, 25 | 22 hours | Decreased intracellular Francisella counts | [6] |
| J774A.1 | 0.1, 5 | 22 hours | Decreased intracellular Francisella counts | [6] |
| CD4+ T-cells | 0.6, 2.5, 10, 40 (mg/L) | Not specified | Dose-dependent inhibition of proliferation and cytokine secretion | [7] |
| NK-92 cells | Not specified | Not specified | Dose-dependent inhibition of IFN-gamma and TNF-alpha production | [8] |
| Primary NK cells | Not specified | Not specified | Inhibition of cytotoxicity against K562 cells | [8] |
Experimental Protocols
Protocol 1: Determination of Azithromycin Cytotoxicity using MTT Assay
This protocol outlines the steps to assess the cytotoxic effects of Azithromycin on a chosen cell line using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This assay measures the metabolic activity of cells, which is indicative of cell viability.[9]
Materials:
-
Adherent or suspension cells of interest
-
Complete cell culture medium
-
Azithromycin stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)[10]
-
MTT solvent (e.g., 0.1% NP-40, 4 mM HCl in isopropanol)[10]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density of 5,000-10,000 cells/well in 100 µL of complete medium in a 96-well plate.
-
For suspension cells, seed at a density of 20,000-50,000 cells/well.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment and recovery.
-
-
Azithromycin Treatment:
-
Prepare serial dilutions of Azithromycin in complete culture medium from a stock solution. A suggested starting range is 1-200 µg/mL.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Azithromycin.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve Azithromycin) and a no-treatment control.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[10]
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization of Formazan Crystals:
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620-690 nm can be used to subtract background absorbance.[10]
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the Azithromycin concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Protocol 2: Assessment of Cell Migration using Wound Healing (Scratch) Assay
This protocol describes how to perform a wound healing assay to evaluate the effect of Azithromycin on cell migration.[11][12][13]
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
Azithromycin stock solution
-
6-well or 12-well plates
-
Sterile 200 µL pipette tips or a scratcher tool
-
PBS
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed cells into 6-well or 12-well plates at a density that will form a confluent monolayer within 24 hours.
-
Incubate at 37°C in a humidified 5% CO₂ incubator.
-
-
Creating the Wound:
-
Azithromycin Treatment:
-
Replace the PBS with fresh culture medium containing the desired concentration of Azithromycin.
-
Include a vehicle control and a no-treatment control.
-
-
Image Acquisition:
-
Immediately after adding the treatment, capture images of the scratch at designated points (mark the bottom of the plate for consistent imaging). This will be the 0-hour time point.
-
Continue to capture images at regular intervals (e.g., 6, 12, 24, 48 hours) until the scratch in the control well is nearly closed.
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ) to measure the area of the scratch at each time point for all treatment conditions.
-
Calculate the percentage of wound closure at each time point relative to the initial scratch area.
-
Compare the rate of wound closure between Azithromycin-treated and control groups to determine the effect of Azithromycin on cell migration.
-
Signaling Pathways Modulated by Azithromycin
Azithromycin exerts its immunomodulatory and other cellular effects by influencing several key signaling pathways.
NF-κB Signaling Pathway
Azithromycin has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response.[15][16] It can inhibit the degradation of IκBα and reduce the nuclear translocation of the p65 subunit of NF-κB.[3][17] This leads to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8.[15]
Caption: Azithromycin inhibits the NF-κB signaling pathway.
mTOR Signaling Pathway
Azithromycin can directly inhibit the mammalian target of rapamycin (mTOR) kinase activity, independent of FKBP12.[7] This inhibition leads to reduced phosphorylation of downstream targets like the S6 ribosomal protein, ultimately suppressing T-cell activation, proliferation, and cytokine secretion.[2][7]
Caption: Azithromycin inhibits the mTOR signaling pathway.
Autophagy Pathway
Azithromycin is known to inhibit autophagy.[18] It impairs autophagosome clearance by preventing lysosomal acidification, leading to the accumulation of autophagosomes and the autophagy substrate p62.[1] This blockage of the autophagic flux can enhance the cytotoxicity of certain DNA-damaging drugs in cancer cells.[19]
Caption: Azithromycin inhibits the autophagy pathway.
Experimental Workflow: From Cytotoxicity to Mechanistic Studies
The following diagram illustrates a logical workflow for investigating the effects of Azithromycin in cell culture.
Caption: A logical workflow for studying Azithromycin in cell culture.
References
- 1. Azithromycin blocks autophagy and may predispose cystic fibrosis patients to mycobacterial infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azithromycin suppresses CD4(+) T-cell activation by direct modulation of mTOR activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azithromycin polarizes macrophages to an M2 phenotype via inhibition of the STAT1 and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparing the Effects of the mTOR Inhibitors Azithromycin and Rapamycin on In Vitro Expanded Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Azithromycin effectiveness against intracellular infections of Francisella - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azithromycin suppresses CD4+ T-cell activation by direct modulation of mTOR activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of azithromycin on natural killer cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. researchgate.net [researchgate.net]
- 11. clyte.tech [clyte.tech]
- 12. Wound healing assay | Abcam [abcam.com]
- 13. Wound-healing assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. med.virginia.edu [med.virginia.edu]
- 15. Azithromycin - Wikipedia [en.wikipedia.org]
- 16. Azithromycin inhibits nuclear factor-κB activation during lung inflammation: an in vivo imaging study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Azithromycin, a potent autophagy inhibitor for cancer therapy, perturbs cytoskeletal protein dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Azithromycin enhances the cytotoxicity of DNA‐damaging drugs via lysosomal membrane permeabilization in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Azithromycin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of Azithromycin in animal studies, with a focus on dosage, efficacy, and experimental protocols. Azithromycin is a macrolide antibiotic known for its broad-spectrum antibacterial activity and immunomodulatory effects.[1] This document consolidates data from various studies to guide the design and execution of preclinical research involving Azithromycin.
Mechanism of Action
Azithromycin's primary mechanism of action is the inhibition of bacterial protein synthesis.[1] It binds to the 50S ribosomal subunit of susceptible bacteria, thereby interfering with the translation of mRNA.[2] Beyond its antibacterial properties, Azithromycin also exhibits significant immunomodulatory effects by modulating the activity of various signaling pathways, including ERK1/2, JNK, NF-κB, and AP-1, which can reduce inflammation.[1]
Data Presentation
Table 1: In Vivo Dosage of Azithromycin in Different Animal Models
| Animal Model | Dosage Range | Route of Administration | Infection Model | Reference |
| Mice | 10 - 100 mg/kg | Subcutaneous, Oral | Ventilator-associated pneumonia, B. pertussis infection | [1][3] |
| Mice | 12.5 - 50 mg/kg | Oral | Pneumococcal pneumonia, Streptococcal infection | [4] |
| Rats | 15 - 30 mg/kg | Oral | Cardiotoxicity study | [5] |
| Rats | 100 mg/kg (twice daily for 3 days) | Not specified | Streptococcal endocarditis | |
| Gerbils | 12.5 - 50 mg/kg | Oral | S. pneumoniae middle ear infection |
Table 2: Pharmacokinetic Parameters of Azithromycin in Animal Models
| Animal Model | Half-life (t½) | Bioavailability | Key Findings | Reference |
| Mice | ~2.3 hours | Not specified | Rapid liver metabolism compared to humans. | [3] |
| Rats | Not specified | Not specified | Tissue-to-serum concentration ratios can be over 100 to 1. | |
| Dogs | Not specified | Not specified | Canine tissue levels are 3- to 12-fold higher than in rats after multiple doses. |
Table 3: Efficacy of Azithromycin in Animal Models
| Animal Model | Infection Model | Treatment Regimen | Outcome | Reference |
| Mice | Pneumococcal pneumonia | 12.5 mg/kg (p.o., twice, 12h apart) | 80% survival | [4] |
| Mice | Pneumococcal pneumonia | 50 mg/kg (s.c., single dose, 24h prior) | 80% survival | [4] |
| Mice | B. pertussis infection | 100 mg/kg (p.o., single dose) | Bacteria cleared from lungs within 3 days. | [1] |
| Gerbils | S. pneumoniae middle ear infection | 12.5 or 50 mg/kg (p.o.) | Cleared infection. |
Experimental Protocols
Murine Model of Pneumococcal Pneumonia
This protocol is adapted from studies investigating the prophylactic and therapeutic efficacy of Azithromycin in a mouse model of Streptococcus pneumoniae infection.[4]
Materials:
-
Female Swiss mice or C57BL/6j mice
-
Virulent serotype 3 strain of S. pneumoniae (e.g., P 4241)
-
Azithromycin for oral or subcutaneous administration
-
Vehicle control (e.g., sterile water or saline)
-
Equipment for oral gavage and subcutaneous injection
-
Equipment for intratracheal instillation
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.
-
Infection:
-
Anesthetize mice (e.g., with pentobarbital).
-
Infect mice via oral delivery into the trachea with 10^5 CFU of S. pneumoniae.
-
-
Treatment Administration (Therapeutic Model):
-
Initiate treatment 48 hours post-infection.
-
Administer Azithromycin orally (p.o.) at a dose of 12.5 mg/kg twice, 12 hours apart.[4]
-
Alternatively, for a subcutaneous (s.c.) regimen, administer two doses of 25 mg/kg at 48 and 65 hours post-infection.[4]
-
Administer vehicle control to the control group.
-
-
Treatment Administration (Prophylactic Model):
-
Monitoring and Endpoint:
-
Monitor mice for signs of illness and survival for a defined period (e.g., 7-10 days).
-
For bacterial clearance studies, euthanize a subset of mice at specified time points post-treatment.
-
Collect lungs and blood for bacterial load determination via CFU counting.
-
Rat Model for Cardiotoxicity Evaluation
This protocol is based on a study evaluating the potential cardiotoxicity of Azithromycin in rats.[5]
Materials:
-
Male Wistar rats
-
Azithromycin
-
Distilled water (for vehicle control and drug dissolution)
-
ECG recording equipment
-
Equipment for blood collection and oral gavage
-
Reagents for measuring cardiac biomarkers (CK-MB, LDH) and oxidative stress markers (CAT, SOD, GSH, MDA)
Procedure:
-
Animal Groups:
-
Group 1: Control (distilled water, 1 ml/100 g, p.o. for 14 days)
-
Group 2: Azithromycin (15 mg/kg, p.o. for 14 days)
-
Group 3: Azithromycin (30 mg/kg, p.o. for 14 days)
-
-
Drug Administration: Administer the assigned treatment orally once daily for 14 consecutive days.
-
ECG Recordings: At the end of the 14-day period, record ECGs from all animals to assess heart rate, PR and QT intervals, and QRS complex.
-
Sample Collection:
-
Following ECG, collect blood samples for the analysis of plasma CK-MB and LDH levels.
-
Euthanize the animals and harvest the heart tissue.
-
-
Biochemical Analysis:
-
Homogenize heart tissues to measure levels of catalase (CAT), superoxide dismutase (SOD), glutathione (GSH), and malondialdehyde (MDA) to assess oxidative stress.
-
Visualizations
References
- 1. Frontiers | Azithromycin Clears Bordetella pertussis Infection in Mice but Also Modulates Innate and Adaptive Immune Responses and T Cell Memory [frontiersin.org]
- 2. The activity of azithromycin in animal models of infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azithromycin Attenuates Lung Inflammation in a Mouse Model of Ventilator-Associated Pneumonia by Multidrug-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prophylactic and therapeutic activities of azithromycin in a mouse model of pneumococcal pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of azithromycin induced cardiotoxicity in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Azithromycin Minimum Inhibitory Concentration (MIC) Assay
Introduction
These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Azithromycin, an azalide, a subclass of macrolide antibiotics. Azithromycin is a broad-spectrum antibiotic effective against a variety of bacteria.[1][2] This document is intended for researchers, scientists, and drug development professionals involved in antimicrobial susceptibility testing. The protocol described herein is based on established broth microdilution methods.
Note: The user requested information on "Azetomycin II." Extensive searches did not yield specific information for a compound with this name. Based on the similarity in name and the context of antimicrobial agents, this document focuses on Azithromycin, a widely studied and clinically important antibiotic.
Mechanism of Action
Azithromycin acts by inhibiting bacterial protein synthesis.[3] It binds to the 50S ribosomal subunit of susceptible bacteria, thereby interfering with the translation of messenger RNA (mRNA).[1][3] This action prevents the bacteria from growing and multiplying. Nucleic acid synthesis is not affected.[1] Azithromycin's mechanism involves the inhibition of the transpeptidation/translocation step of protein synthesis and hindering the assembly of the 50S ribosomal subunit.[2][4]
Antimicrobial Spectrum
Azithromycin demonstrates activity against a broad range of bacteria, including:
-
Gram-positive bacteria: Such as Staphylococcus aureus and Streptococcus species.[4][5]
-
Gram-negative bacteria: Including Haemophilus influenzae and Moraxella catarrhalis.[4][5]
-
Atypical bacteria: Such as Chlamydia trachomatis, Mycoplasma pneumoniae, and Legionella pneumophila.[5]
It has been shown to be more potent than erythromycin against certain Gram-negative organisms like Enterobacteriaceae and is particularly effective against H. influenzae.[5]
Minimum Inhibitory Concentration (MIC) Data
The following table summarizes reported MIC values for Azithromycin against various bacterial strains. These values are provided for reference and may vary depending on the specific strain and testing conditions.
| Microorganism | ATCC Strain | MIC Range (µg/mL) |
| Escherichia coli | 25922 | 2.0 - 8.0 |
| Enterococcus faecalis | 29212 | 1.0 - 4.0 |
| Staphylococcus aureus | 29213 | 0.25 - 1.0 |
| Bacillus pumilus | - | 1.0 - 2.0 |
| Pseudomonas spp. | - | > 64.0 |
| Shigella spp. | - | > 64.0 |
| Mycobacterium avium complex | Clinical Isolates | MIC₅₀: 16, MIC₉₀: >64 |
Data compiled from multiple sources.[6][7]
Experimental Protocol: Broth Microdilution MIC Assay
This protocol details the determination of the MIC of Azithromycin using the broth microdilution method. This method involves preparing serial dilutions of the antibiotic in a liquid growth medium in a microtiter plate, followed by inoculation with a standardized bacterial suspension.[8]
Materials
-
Azithromycin powder (analytical grade)
-
Appropriate solvent for Azithromycin (e.g., pH 6 sodium phosphate buffer)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth medium[9]
-
Sterile 96-well microtiter plates
-
Bacterial strains for testing
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35-37°C)[9]
-
Sterile pipette tips and multichannel pipettes
Procedure
-
Preparation of Azithromycin Stock Solution:
-
Prepare a stock solution of Azithromycin at a high concentration (e.g., 1280 µg/mL) in the appropriate solvent.
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[8]
-
Dilute the standardized suspension in the broth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[10]
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well microtiter plate, except for the first column.
-
Add 200 µL of the Azithromycin stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well.
-
The eleventh well will serve as the growth control (no antibiotic), and the twelfth well will be the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11.
-
The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35-37°C for 18-24 hours in ambient atmosphere.[9]
-
-
Determination of MIC:
-
Following incubation, visually inspect the microtiter plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of Azithromycin that completely inhibits visible growth of the bacteria.[8]
-
Visualizations
Azithromycin Mechanism of Action
Caption: Azithromycin's mechanism of action on bacterial protein synthesis.
Experimental Workflow for MIC Assay
Caption: Workflow for the broth microdilution MIC assay.
References
- 1. Azithromycin - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Mechanism of action, resistance, synergism, and clinical implications of azithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Spectrum of activity of azithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Minimum inhibitory concentrations of azithromycin in clinical isolates of Mycobacterium avium complex in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apec.org [apec.org]
- 9. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Azithromycin-Mediated Biofilm Inhibition
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the methodology to assess the biofilm-inhibiting properties of Azithromycin. The following protocols are based on established in vitro models for studying biofilm formation and its inhibition.
Introduction
Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix, which adhere to surfaces.[1] These biofilms exhibit increased resistance to antibiotics and host immune responses, making them a significant challenge in clinical and industrial settings.[1] Azithromycin, a macrolide antibiotic, has been shown to be effective in inhibiting biofilm formation by various pathogenic bacteria, including Pseudomonas aeruginosa and Staphylococcus aureus, at concentrations below the minimal inhibitory concentration (sub-MIC).[2][3][4] This anti-biofilm activity is often independent of its bactericidal or bacteriostatic effects and is thought to be mediated through the disruption of quorum sensing pathways and the inhibition of protein synthesis necessary for biofilm development.[3][5]
The following protocols detail the use of the crystal violet (CV) microtiter plate assay, a common and reliable method for quantifying biofilm formation and its inhibition by Azithromycin.[6][7]
Data Presentation: Azithromycin Anti-Biofilm Activity
The following table summarizes the minimal biofilm inhibitory concentration (MBIC) of Azithromycin against various bacterial strains as reported in the literature. The MBIC is the lowest concentration of an antimicrobial agent required to inhibit the formation of a biofilm.
| Bacterial Strain | Biofilm Age | Testing Medium | Azithromycin MBIC (µg/mL) | Reference |
| P. aeruginosa PAO1 | Young (24h) | LB | 16 | [8][9] |
| P. aeruginosa PAO1 | Young (24h) | RPMI 1640 | 4 | [8][9] |
| P. aeruginosa ΔmutS | Young (24h) | LB | 32 | [8][9] |
| P. aeruginosa ΔmutS | Young (24h) | RPMI 1640 | 8 | [8][9] |
| P. aeruginosa ΔnfxB | Young (24h) | LB | 256 | [8][9] |
| P. aeruginosa ΔnfxB | Young (24h) | RPMI 1640 | 16 | [8][9] |
| P. aeruginosa PAO1 | Mature (48h) | LB | 256 | [8][9] |
| P. aeruginosa PAO1 | Mature (48h) | RPMI 1640 | 2 | [8][9] |
| P. aeruginosa ΔmutS | Mature (48h) | LB | 256 | [8][9] |
| P. aeruginosa ΔmutS | Mature (48h) | RPMI 1640 | 2 | [8][9] |
| P. aeruginosa ΔnfxB | Mature (48h) | LB | 16 | [8][9] |
| P. aeruginosa ΔnfxB | Mature (48h) | RPMI 1640 | 1 | [8][9] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of Azithromycin that visibly inhibits the growth of the test bacterium. This is a prerequisite for the biofilm inhibition assay to establish the sub-MIC range.
Materials:
-
Test bacterial strain (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) Broth)
-
Azithromycin stock solution
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into 5 mL of growth medium and incubate overnight at 37°C with shaking.
-
Dilution of Bacterial Culture: Dilute the overnight culture in fresh growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Preparation of Azithromycin Dilutions: Prepare a serial two-fold dilution of Azithromycin in the growth medium in the wells of a 96-well plate. The concentration range should typically span from a high concentration (e.g., 256 µg/mL) down to a low concentration (e.g., 0.125 µg/mL).
-
Inoculation: Add the diluted bacterial suspension to each well containing the Azithromycin dilutions. Include a positive control (bacteria without Azithromycin) and a negative control (medium only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of Azithromycin at which there is no visible growth of the bacterium, as determined by visual inspection or by measuring the optical density (OD) at 600 nm.
Protocol 2: Azithromycin Biofilm Inhibition Assay (Crystal Violet Method)
Objective: To quantify the ability of Azithromycin at sub-MIC concentrations to inhibit biofilm formation.
Materials:
-
Test bacterial strain
-
Appropriate growth medium
-
Azithromycin stock solution
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid or 95% (v/v) Ethanol
-
Phosphate-buffered saline (PBS)
-
Spectrophotometer (plate reader)
Procedure:
-
Bacterial Culture Preparation: Prepare an overnight culture of the test bacterium as described in Protocol 1.
-
Inoculation and Treatment: Dilute the overnight culture 1:100 in fresh growth medium.[10] Add 100 µL of the diluted culture to each well of a 96-well plate. Add 100 µL of Azithromycin at various sub-MIC concentrations (e.g., 1/2 MIC, 1/4 MIC, 1/8 MIC) to the respective wells.[2] Include a positive control (bacteria with medium only) and a negative control (medium only).
-
Incubation for Biofilm Formation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
Washing: Gently decant the planktonic cells from the wells. Wash the wells three times with 200 µL of sterile PBS to remove any remaining non-adherent bacteria.[11] Be careful not to disturb the biofilm at the bottom of the wells.
-
Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes.[11]
-
Washing: Decant the crystal violet solution and wash the wells again three times with PBS to remove excess stain.
-
Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the crystal violet that has stained the biofilm.[11] Incubate for 10-15 minutes at room temperature with gentle shaking.
-
Quantification: Transfer 150 µL of the solubilized crystal violet from each well to a new flat-bottom 96-well plate. Measure the absorbance at a wavelength between 570 nm and 600 nm using a microplate reader.[11]
-
Data Analysis: The percentage of biofilm inhibition is calculated using the following formula: % Inhibition = [(OD_control - OD_treated) / OD_control] x 100
Visualizations
Experimental Workflow for Biofilm Inhibition Assay
Caption: Workflow of the crystal violet assay for biofilm inhibition.
Signaling Pathway: Azithromycin's Putative Mechanism of Action
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Azithromycin Inhibits Biofilm Formation by Staphylococcus xylosus and Affects Histidine Biosynthesis Pathway [frontiersin.org]
- 3. Azithromycin Retards Pseudomonas aeruginosa Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The influence of azithromycin on the biofilm formation of Pseudomonas aeruginosa in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ableweb.org [ableweb.org]
- 7. Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Increased susceptibility to azithromycin of Pseudomonas aeruginosa biofilms using RPMI 1640 testing media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Increased susceptibility to azithromycin of Pseudomonas aeruginosa biofilms using RPMI 1640 testing media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Azithromycin Exhibits Activity Against Pseudomonas aeruginosa in Chronic Rat Lung Infection Model [frontiersin.org]
Application Note: Quantification of Azetomycin II using Liquid Chromatography-Tandem Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azetomycin II is an analog of Actinomycin D, a potent antitumor antibiotic. In this compound, the proline residues in the pentapeptide lactone rings of Actinomycin D are substituted with azetidine-2-carboxylic acid. This structural modification can influence its biological activity and pharmacokinetic properties. Accurate and sensitive quantification of this compound is crucial for various stages of drug development, including fermentation process optimization, pharmacokinetic studies, and quality control.
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in fermentation broth. Due to the limited availability of specific analytical methods for this compound, this protocol has been adapted from well-established methods for the quantification of the closely related compound, Actinomycin D.[1][2] The structural similarity between this compound and Actinomycin D, particularly the shared phenoxazinone chromophore, allows for the adaptation of chromatographic and detection principles.
Physicochemical Properties of Related Compounds
Understanding the physicochemical properties of analogous compounds is key to developing a successful analytical method. Actinomycins are generally soluble in organic solvents such as methanol, ethanol, acetonitrile, and DMSO, and have limited solubility in water.[3][4] The characteristic UV-Visible absorption spectrum of Actinomycin D shows maxima at approximately 221-256 nm and 442 nm, which is attributed to the phenoxazinone chromophore.[3][5] This property can be utilized for UV detection in HPLC, although mass spectrometry provides superior sensitivity and selectivity.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) from Fermentation Broth
This protocol outlines the extraction of this compound from a fermentation broth matrix.
Materials:
-
This compound standard
-
Internal Standard (IS) solution (e.g., Actinomycin D)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Oasis HLB SPE cartridges (or equivalent)
-
Centrifuge
-
Vortex mixer
-
SPE manifold
Procedure:
-
Sample Pre-treatment: Centrifuge 1 mL of the fermentation broth at 10,000 rpm for 10 minutes to pellet cells and debris.
-
Dilution: Dilute the supernatant 1:10 with water containing 0.1% formic acid.
-
Internal Standard Spiking: Spike the diluted supernatant with the internal standard to a final concentration of 100 ng/mL.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: Load the pre-treated and spiked sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar impurities.
-
Elution: Elute this compound and the internal standard with 2 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions (Hypothetical):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: To be determined by infusing a standard solution. The precursor ion will be [M+H]⁺.
-
Internal Standard (Actinomycin D): Q1: 1255.4 m/z, Q3: specific product ions.[3]
-
-
Ion Source Parameters: Optimized for maximum signal intensity of the analyte and internal standard.
Quantitative Data Summary
The following table summarizes the expected quantitative performance of the LC-MS/MS method for this compound, based on typical values for Actinomycin D analysis.[1][2]
| Parameter | Expected Value |
| Retention Time | ~ 3.5 min (dependent on the specific gradient) |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~ 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL[1] |
| Precision (%RSD) | < 15% |
| Accuracy (%Recovery) | 85 - 115% |
Experimental Workflow Diagram
Caption: Experimental workflow for this compound quantification.
Signaling Pathway Diagram (Hypothetical Mechanism of Action)
The mechanism of action of this compound is presumed to be similar to that of Actinomycin D, which involves the intercalation into DNA and the inhibition of transcription.
Caption: Hypothetical mechanism of action of this compound.
Conclusion
This application note provides a detailed protocol for a sensitive and selective LC-MS/MS method for the quantification of this compound in fermentation broth. While this method is based on established procedures for the analogous compound Actinomycin D, it provides a strong foundation for researchers and scientists to develop and validate a specific assay for this compound. The presented workflow and data serve as a valuable resource for drug development professionals working with this novel actinomycin analog. Further method validation with purified this compound standard is recommended to ensure accuracy and precision for specific applications.
References
- 1. A liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of actinomycin-D and vincristine in children with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of anti-cancer drug actinomycin D in human plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification and characterization of actinomycins from Streptomyces strain M7 active against methicillin resistant Staphylococcus aureus and vancomycin resistant Enterococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. brieflands.com [brieflands.com]
Azetomycin II (Azithromycin) as a Tool for Quorum Sensing Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azetomycin II, more commonly known as Azithromycin (AZM), is a macrolide antibiotic that has garnered significant interest beyond its primary antibacterial activity.[1][2][3] At sub-minimum inhibitory concentrations (sub-MIC), Azithromycin has been shown to be a potent inhibitor of quorum sensing (QS), the cell-to-cell communication system used by bacteria to coordinate collective behaviors such as virulence factor production and biofilm formation.[4][5][6][7] This makes Azithromycin a valuable tool for researchers studying bacterial pathogenesis and for professionals in drug development exploring anti-virulence strategies.
These application notes provide an overview of Azithromycin's effects on quorum sensing, particularly in the model organism Pseudomonas aeruginosa, and offer detailed protocols for its use in laboratory settings.
Mechanism of Action in Quorum Sensing Inhibition
Azithromycin's anti-QS activity is primarily attributed to its ability to interfere with the expression of key regulatory genes in the quorum sensing circuitry of bacteria like P. aeruginosa.[1][4] The primary QS systems in P. aeruginosa are the las and rhl systems, which are regulated by the autoinducers 3-oxo-C12-HSL and C4-HSL, respectively. Azithromycin has been shown to reduce the production of these N-acylhomoserine lactone (AHL) signal molecules.[8] While the precise mechanism is still under investigation, it is proposed that Azithromycin may indirectly affect the transcription of autoinducer synthase genes, such as lasI, potentially by interfering with the translation of an upstream regulatory protein.[4] This disruption of the QS cascade leads to a downstream reduction in the expression of numerous virulence factors.[4][9]
Quantitative Data Summary
The following tables summarize the quantitative effects of Azithromycin on various quorum sensing-related phenotypes in Pseudomonas aeruginosa.
Table 1: Effect of Azithromycin on Quorum Sensing Signal Molecule Production in P. aeruginosa PAO1
| Concentration of Azithromycin | Reduction in 3-oxo-C12-HSL | Reduction in C4-HSL | Reference |
| 2 µg/ml | 94% | 72% | [4] |
Table 2: Inhibition of Virulence Factors and Biofilm Formation by Azithromycin
| Target | Effective Concentration of Azithromycin | Observed Effect | Organism | Reference |
| Elastase, Proteases, Lecithinase, DNase | Sub-MIC | Strong suppression of synthesis | P. aeruginosa | [9] |
| Pyocyanin | Sub-MIC | Total suppression of synthesis | P. aeruginosa | [9] |
| Biofilm Formation | ≤ 64 µg/mL | Inhibition of biofilm production | P. aeruginosa (clinical isolates) | [10] |
| Biofilm Formation | 0.5 µg/mL (Sub-MIC) | Significant inhibition | Staphylococcus xylosus | [11] |
| Biofilm Viability | 0.5 µg/mL | ~2 log reduction in CFU | P. aeruginosa PAO1 | [12] |
Experimental Protocols
Protocol 1: Quorum Sensing Inhibition Assay Using a Reporter Strain
This protocol utilizes a bacterial reporter strain that expresses a reporter gene (e.g., lacZ) under the control of a QS-regulated promoter to quantify the inhibitory effect of Azithromycin.
Materials:
-
Bacterial reporter strain (e.g., P. aeruginosa PAO1 with a lasB-lacZ or rhlA-lacZ fusion)
-
Luria-Bertani (LB) broth
-
Azithromycin stock solution (e.g., 1 mg/ml in ethanol)
-
96-well microtiter plates
-
Incubator shaker
-
Spectrophotometer (for measuring OD600 and β-galactosidase activity)
-
β-galactosidase assay reagents (e.g., ONPG)
Procedure:
-
Prepare a fresh overnight culture of the reporter strain in LB broth.
-
Dilute the overnight culture to an OD600 of approximately 0.05 in fresh LB broth.
-
In a 96-well plate, prepare serial dilutions of Azithromycin to achieve the desired final concentrations (e.g., 0.5, 1, 2, 4, 8 µg/ml). Include a no-drug control.
-
Add 100 µl of the diluted bacterial culture to each well containing 100 µl of the Azithromycin dilutions.
-
Incubate the plate at 37°C with shaking for a specified period (e.g., 8-10 hours, until the control culture reaches the late logarithmic or early stationary phase).
-
Measure the OD600 of each well to assess bacterial growth.
-
Perform a β-galactosidase assay according to standard protocols to measure reporter gene expression.
-
Normalize the β-galactosidase activity to the cell density (OD600).
-
Plot the normalized reporter activity against the Azithromycin concentration to determine the inhibitory effect.
Protocol 2: Biofilm Formation Inhibition Assay
This protocol assesses the ability of Azithromycin to inhibit biofilm formation using a crystal violet staining method.
Materials:
-
Bacterial strain of interest (e.g., P. aeruginosa PAO1)
-
Tryptic Soy Broth (TSB) or other suitable biofilm-promoting medium
-
Azithromycin stock solution
-
96-well flat-bottomed polystyrene microtiter plates
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid
-
Plate reader
Procedure:
-
Grow an overnight culture of the bacterial strain.
-
Dilute the culture 1:100 in fresh TSB.
-
Add 100 µl of the diluted culture to the wells of a 96-well plate.
-
Add 100 µl of TSB containing various concentrations of Azithromycin (at sub-MIC levels) to the wells. Include a no-drug control.
-
Incubate the plate statically at 37°C for 24-48 hours.
-
Gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove planktonic cells.
-
Air-dry the plate.
-
Add 200 µl of 0.1% crystal violet to each well and incubate at room temperature for 15 minutes.
-
Wash the wells gently with water to remove excess stain.
-
Air-dry the plate completely.
-
Add 200 µl of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the amount of biofilm formed.
Visualizations
Caption: Proposed mechanism of this compound action.
Caption: Biofilm inhibition assay workflow.
Conclusion
This compound (Azithromycin) serves as a powerful and accessible tool for investigating quorum sensing and its role in bacterial pathogenesis. Its ability to disrupt QS-regulated processes at sub-inhibitory concentrations allows for the study of virulence and biofilm formation independent of bactericidal effects. The protocols and data presented here provide a foundation for researchers and drug development professionals to utilize Azithromycin in their studies to further understand and combat bacterial infections.
References
- 1. Frontiers | Antivirulence activity of azithromycin in Pseudomonas aeruginosa [frontiersin.org]
- 2. Antivirulence activity of azithromycin in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Azithromycin Inhibits Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azithromycin inhibits quorum sensing in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Azithromycin: mechanisms of action and their relevance for clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of quorum sensing in Pseudomonas aeruginosa by azithromycin and its effectiveness in urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of Azithromycin on the Quorum Sensing-Controlled Proteome of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Pseudomonas aeruginosa virulence factors by subinhibitory concentrations of azithromycin and other macrolide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. brieflands.com [brieflands.com]
- 11. Frontiers | Azithromycin Inhibits Biofilm Formation by Staphylococcus xylosus and Affects Histidine Biosynthesis Pathway [frontiersin.org]
- 12. Azithromycin in Pseudomonas aeruginosa Biofilms: Bactericidal Activity and Selection of nfxB Mutants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Experimental Design for Antimicrobial Studies of Azithromycin
Note: The compound "Azetomycin II" was not found in publicly available scientific literature. The following protocols and application notes are based on Azithromycin , a well-characterized azalide antibiotic of the macrolide class, which is likely the intended subject of this query.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Azithromycin is a broad-spectrum macrolide antibiotic used for the treatment of a variety of bacterial infections.[1] It is an azalide, structurally related to erythromycin, and functions by inhibiting bacterial protein synthesis.[2][3] Azithromycin is effective against many Gram-positive and Gram-negative bacteria.[4][5] It is known for its excellent tissue penetration and a long half-life, which allows for shorter treatment courses.[1][6] These application notes provide detailed protocols for the in vitro evaluation of Azithromycin's antimicrobial properties, including the determination of its minimum inhibitory and bactericidal concentrations, and its killing kinetics.
Mechanism of Action
Azithromycin inhibits bacterial growth by interfering with protein synthesis.[5] It binds to the 23S rRNA of the 50S subunit of the bacterial ribosome.[2][6][7] This binding action blocks the exit tunnel for the growing polypeptide chain, thereby inhibiting the translocation step of protein synthesis and preventing the assembly of the 50S ribosomal subunit.[2][4][7][8] This action is primarily bacteriostatic, but at high concentrations, it can be bactericidal against certain susceptible strains.[6]
Caption: Azithromycin's mechanism of action on the bacterial ribosome.
Experimental Protocols
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.
Materials:
-
Azithromycin powder (analytical grade)
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Haemophilus influenzae)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Protocol:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of Azithromycin in DMSO.
-
Bacterial Inoculum: Culture bacteria on an appropriate agar medium. Suspend colonies in saline to match the turbidity of a 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilution: Perform two-fold serial dilutions of Azithromycin in the 96-well plate using CAMHB. The concentration range should typically span from 64 µg/mL to 0.06 µg/mL.
-
Inoculation: Add the prepared bacterial inoculum to each well.
-
Controls: Include a positive control (inoculum in broth without drug) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of Azithromycin at which there is no visible growth.
Caption: Experimental workflow for MIC determination.
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Protocol:
-
Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Plating: Spot the aliquots onto a suitable agar medium (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Reading Results: The MBC is defined as the lowest concentration that results in a ≥99.9% reduction of the initial bacterial inoculum.
Data Presentation
Quantitative data from in vitro susceptibility testing should be presented in a clear, tabular format to allow for easy comparison of Azithromycin's activity against different bacterial strains.
Table 1: In Vitro Antimicrobial Activity of Azithromycin
| Bacterial Strain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| Staphylococcus aureus | 29213 | Data | Data | Data |
| Streptococcus pneumoniae | 49619 | Data | Data | Data |
| Haemophilus influenzae | 49247 | Data | Data | Data |
| Moraxella catarrhalis | 25238 | Data | Data | Data |
| Escherichia coli | 25922 | Data | Data | Data |
Interpretation: An MBC/MIC ratio of ≤4 is typically considered bactericidal, while a ratio >4 suggests bacteriostatic activity.
Concluding Remarks
The protocols outlined provide a standardized framework for assessing the antimicrobial potency of Azithromycin. Accurate determination of MIC and MBC values is crucial for understanding its spectrum of activity and for guiding its clinical applications. Due to its immunomodulatory properties and high tissue concentrations, the in vitro data serves as a foundational element in its overall pharmacological profile.[1][6][9] Researchers should adhere to established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure reproducibility and accuracy of results.
References
- 1. Prescribing azithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Azithromycin—Spectrum of Activity, Pharmacokinetics, and Clinical Applications | Semantic Scholar [semanticscholar.org]
- 4. PDB-101: Global Health: Antimicrobial Resistance: undefined: Azithromycin [pdb101.rcsb.org]
- 5. Azithromycin - Wikipedia [en.wikipedia.org]
- 6. Azithromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Mechanism of action, resistance, synergism, and clinical implications of azithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Azithromycin: mechanisms of action and their relevance for clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing Azetomycin II Stock Solutions for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azetomycin II is an actinomycin analog produced by Streptomyces antibioticus cultures supplemented with azetidine-2-carboxylic acid.[1] It exhibits potent inhibitory effects on the growth of gram-positive bacteria by rapidly inhibiting RNA synthesis, which is followed by the inhibition of protein synthesis.[1] This document provides a generalized protocol for the preparation of stock solutions of actinomycin-related compounds, which can be adapted for this compound, alongside a summary of its known biological activities and relevant safety precautions. Due to a lack of specific published data on this compound solubility and stability, the following protocols are based on general laboratory practices for similar compounds and should be optimized as needed.
Data Presentation
Currently, there is no specific quantitative data available in the public domain regarding the solubility, stability, and optimal storage conditions for this compound. Researchers should perform small-scale solubility and stability tests to determine the most appropriate solvent and storage conditions for their specific experimental needs.
Table 1: General Solubility of Related Compounds (Actinomycins)
| Solvent | Solubility | Notes |
| DMSO | Generally soluble | A common solvent for creating high-concentration stock solutions. |
| Ethanol | Generally soluble | Can be used as a solvent, but may be less suitable for some cell-based assays. |
| Water | Minimally soluble[2] | Not recommended for primary stock solutions. |
| Phosphate Buffer (pH 6.0-8.0) | Variable | Solubility of related compounds can be pH-dependent.[3] |
Table 2: Recommended General Storage Conditions for Antibiotic Stock Solutions
| Storage Temperature | Duration | Notes |
| -20°C to -80°C | 3-12 months[4] | Recommended for long-term storage to minimize degradation. Aliquoting is advised to avoid repeated freeze-thaw cycles. |
| 4°C | Short-term | Stability at this temperature is unknown and should be determined experimentally. |
Experimental Protocols
General Safety Precautions
Handle this compound with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[5] If handling the powdered form, minimize dust generation and work in a well-ventilated area or a chemical fume hood to avoid inhalation.[5]
Protocol for Preparation of a 10 mM Stock Solution (General Guideline)
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Determine the required mass: Calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is not readily available in the search results, which is a critical piece of information for this calculation. As a placeholder for this protocol, one would use the following formula: Mass (g) = 0.01 mol/L * Volume (L) * Molecular Weight ( g/mol )
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder using an analytical balance in a fume hood or other contained environment.
-
Dissolution: Add the appropriate volume of sterile DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming may be required for some compounds, but the heat stability of this compound is unknown.
-
Sterilization (Optional): If required for the downstream application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[4]
Visualizations
References
Application Notes and Protocols: Azithromycin in Combination with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The increasing prevalence of multidrug-resistant (MDR) bacteria necessitates innovative therapeutic strategies. One promising approach is the use of antibiotic combination therapy to enhance efficacy, overcome resistance, and reduce the required dosage of individual agents, thereby minimizing toxicity. Azithromycin, a macrolide antibiotic, has demonstrated significant synergistic potential when combined with other antimicrobial agents, particularly against challenging Gram-negative pathogens.
This document provides detailed application notes on the synergistic combinations of azithromycin, summarizes quantitative data from key studies, and offers comprehensive protocols for in vitro and in vivo evaluation of these combinations. It is intended to serve as a practical guide for researchers exploring novel antibiotic therapies.
Note on "Azetomycin II": Initial searches for "this compound" did not yield a distinct antibiotic compound. The information presented herein pertains to Azithromycin , as it is highly probable that this was the intended subject of the query.
Mechanism of Action and Synergy
Azithromycin functions by binding to the 50S ribosomal subunit of bacteria, which inhibits the synthesis of proteins. While potent against many Gram-positive and atypical bacteria, its efficacy against Gram-negative bacteria is often limited by the protective outer membrane and the presence of efflux pumps that actively remove the antibiotic from the cell.
The primary mechanism of synergy for azithromycin combinations against Gram-negative bacteria involves overcoming these barriers. Co-administration with a membrane-permeabilizing agent or an efflux pump inhibitor can dramatically increase the intracellular concentration of azithromycin, allowing it to effectively reach its ribosomal target.
Key Synergistic Mechanisms:
-
Outer Membrane Permeabilization: Agents like polymyxins (e.g., colistin) disrupt the integrity of the Gram-negative outer membrane, creating pores that facilitate the entry of azithromycin.
-
Efflux Pump Inhibition: Compounds such as phenylalanine-arginine β-naphthylamide (PAβN) block the bacterial efflux pumps that would otherwise expel azithromycin, leading to its accumulation within the bacterial cell.
Quantitative Data Summary
The following tables summarize the in vitro synergistic activity of azithromycin in combination with other antibiotics against various bacterial isolates. The Fractional Inhibitory Concentration Index (FICI) is a common measure of synergy, where:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
Table 1: Azithromycin + Colistin Synergy Data
| Organism | Strain | MIC Azithromycin (µg/mL) | MIC Colistin (µg/mL) | MIC Azithromycin in Combination (µg/mL) | MIC Colistin in Combination (µg/mL) | FICI | Reference |
| Acinetobacter baumannii | XDR Isolates (n=30) | ≥256 | 8 | 0.25 | ≤2 | Indifference (mean 0.71) | |
| Klebsiella pneumoniae | OXA-48-producing (n=9) | 8 to >1024 | - | - | - | Synergy in 88.89% of isolates | |
| Pseudomonas aeruginosa | PAO1 | 16 | 1 | - | - | No in vitro synergy reported | |
| Pseudomonas aeruginosa | CRPAO1 | 32 | 2 | - | - | No in vitro synergy reported |
Table 2: Azithromycin + Fosfomycin Synergy Data
| Organism | Strain | MIC Azithromycin (µg/mL) | MIC Fosfomycin (µg/mL) | FICI | Reference |
| Klebsiella pneumoniae | OXA-48-producing (n=9) | 8 to >1024 | - | Synergy in 77.78% of isolates | |
| Klebsiella pneumoniae | MDR/XDR (n=12) | 4 to ≥64 | >64 | Synergy in 100% of isolates |
Table 3: Azithromycin + Other Antibiotics Synergy Data
| Organism | Combination Partner | Strain(s) | MIC Azithromycin (µg/mL) | FICI | Reference |
| Neisseria gonorrhoeae | Gentamicin | Clinical Isolates | 0.03 - 8 | Indifference | |
| Klebsiella pneumoniae | Cefixime | Clinical Isolates | 4 - 128 | Synergy in 91% of isolates | |
| Pseudomonas aeruginosa | Meropenem | MDR Isolates | - | - | |
| Pseudomonas aeruginosa | Cefoperazone/Sulbactam | MDR Isolates | - | - | |
| Pseudomonas aeruginosa | Levofloxacin | MDR Isolates | - | - | |
| Escherichia coli | PAβN (Efflux Pump Inhibitor) | MDR Isolates | ≥32 | Synergy Observed |
Experimental Protocols
In Vitro Synergy Testing: Checkerboard Assay
This method determines the minimal inhibitory concentration (MIC) of two antimicrobial agents both alone and in combination, allowing for the calculation of the FICI.
Materials:
-
96-well microtiter plates
-
Bacterial isolates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Stock solutions of Azithromycin and the second antibiotic
-
Multichannel pipette
-
Incubator (35-37°C)
-
Plate reader (optional, for OD measurements)
Procedure:
-
Prepare Bacterial Inoculum: Culture the bacterial isolate overnight on an appropriate agar plate. Select several colonies and suspend them in saline or broth to match a 0.5 McFarland turbidity standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Prepare Antibiotic Dilutions:
-
In a 96-well plate, add 50 µL of CAMHB to all wells.
-
Along the x-axis (e.g., columns 1-10), create a two-fold serial dilution of Azithromycin. Start by adding 100 µL of a stock solution (at 2x the highest desired concentration) to the first column, then serially transfer 50 µL across the plate.
-
Along the y-axis (e.g., rows A-G), create a two-fold serial dilution of the second antibiotic in a similar manner.
-
Row H should contain only the dilutions of Azithromycin (monotherapy control).
-
Column 11 should contain only the dilutions of the second antibiotic (monotherapy control).
-
Column 12 should contain a growth control (inoculum, no antibiotic) and a sterility control (broth only).
-
-
Inoculate Plate: Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control). The final volume in each well will be 100 µL.
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
Determine MICs: The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth. Determine the MIC for each drug alone and for each combination.
-
Calculate FICI:
-
FIC of Azithromycin = (MIC of Azithromycin in combination) / (MIC of Azithromycin alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FICI = FIC of Azithromycin + FIC of Drug B
-
Workflow for the Checkerboard Synergy Assay.
In Vitro Synergy Testing: Time-Kill Assay
This dynamic assay measures the rate of bacterial killing over time when exposed to antibiotics alone and in combination.
Materials:
-
Bacterial isolates
-
CAMHB or other suitable broth
-
Shaking incubator (35-37°C)
-
Sterile tubes or flasks
-
Stock solutions of antibiotics
-
Apparatus for serial dilution and plating (e.g., agar plates, spreader)
Procedure:
-
Prepare Inoculum: Grow bacteria to the mid-logarithmic phase in broth. Dilute the culture to a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in flasks containing pre-warmed broth.
-
Add Antibiotics: Add the antibiotics to the flasks at predetermined concentrations (e.g., 0.5x MIC, 1x MIC). Include the following conditions:
-
Growth control (no antibiotic)
-
Azithromycin alone
-
Drug B alone
-
Azithromycin + Drug B combination
-
-
Incubation and Sampling: Incubate the flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.
-
Determine Viable Counts: Perform serial dilutions of each sample in sterile saline or PBS. Plate the dilutions onto appropriate agar plates and incubate for 18-24 hours.
-
Data Analysis: Count the colonies on the plates to determine the CFU/mL at each time point. Plot the log10 CFU/mL versus time for each condition.
-
Synergy: A ≥ 2-log10 decrease in CFU/mL for the combination compared to the most active single agent at a specific time point.
-
Bactericidal activity: A ≥ 3-log10 decrease in CFU/mL from the initial inoculum.
-
In Vivo Efficacy Testing: Murine Pneumonia Model
This model evaluates the therapeutic efficacy of antibiotic combinations in a live animal infection model.
Materials:
-
Specific pathogen-free mice (e.g., C57BL/6 or BALB/c, 6-8 weeks old)
-
Bacterial strain of interest
-
Anesthesia (e.g., isoflurane)
-
Intranasal or intratracheal instillation equipment
-
Antibiotic solutions for injection (e.g., intraperitoneal, subcutaneous)
-
Equipment for euthanasia and organ harvesting
Procedure:
-
Acclimatization: Acclimate mice to the facility for at least one week before the experiment.
-
Infection:
-
Prepare a bacterial inoculum from a mid-log phase culture, washed and resuspended in sterile saline to the desired concentration (e.g., 10^6 - 10^7 CFU per mouse).
-
Anesthetize the mice.
-
Infect mice via intranasal or intratracheal instillation of the bacterial suspension (e.g., 20-50 µL).
-
-
Treatment:
-
At a predetermined time post-infection (e.g., 2-6 hours), begin the treatment regimen.
-
Administer antibiotics via the chosen route (e.g., intraperitoneal injection). Dosing will vary based on the antibiotic's pharmacokinetics in mice (e.g., Azithromycin 50-100 mg/kg, Ceftriaxone 20 mg/kg).
-
Include control groups: vehicle control (saline), monotherapy with each antibiotic, and the combination therapy.
-
-
Monitoring and Endpoints:
-
Monitor mice for clinical signs of illness (e.g., weight loss, lethargy, ruffled fur) and survival over a set period (e.g., 7 days).
-
At specific time points (e.g., 24 or 48 hours post-treatment), a subset of mice may be euthanized to determine bacterial burden in the lungs and other organs (e.g., spleen) by homogenizing the tissue and plating serial dilutions.
-
Bronchoalveolar lavage (BAL) fluid can be collected to analyze inflammatory cell influx and cytokine levels.
-
In Vivo Efficacy Testing: Murine Sepsis Model
This model assesses the ability of antibiotic combinations to improve survival and reduce bacterial dissemination in a systemic infection.
Materials:
-
Specific pathogen-free mice
-
Bacterial strain of interest
-
Surgical equipment for cecal ligation and puncture (CLP), if applicable
-
Antibiotic and fluid resuscitation solutions
Procedure:
-
Infection Induction: Sepsis can be induced by methods such as:
-
Intraperitoneal (IP) injection: Inject a standardized inoculum of bacteria (e.g., 10^7 CFU/mouse) directly into the peritoneal cavity.
-
Cecal Ligation and Puncture (CLP): A surgical procedure that mimics polymicrobial abdominal sepsis. The cecum is ligated and punctured with a needle to allow leakage of fecal contents into the peritoneum.
-
-
Treatment:
-
Initiate treatment at a clinically relevant time point after the septic insult (e.g., 6-12 hours).
-
Administer antibiotics (e.g., imipenem 1.5 mg/mouse) and supportive care, such as subcutaneous fluid resuscitation (e.g., 1 mL saline), twice daily.
-
Establish experimental groups: vehicle control, monotherapy, and combination therapy.
-
-
Monitoring and Endpoints:
-
Monitor survival, body weight, and temperature for up to 10 days.
-
Collect blood samples to measure bacteremia (CFU/mL) and plasma cytokine levels (e.g., TNF-α, IL-6).
-
At the study endpoint, bacterial loads in organs like the liver, spleen, and kidneys can be quantified.
-
Signaling Pathways and Logical Relationships
The synergistic action of azithromycin with membrane-permeabilizing agents against Gram-negative bacteria can be visualized as a multi-step process.
Mechanism of synergy between Azithromycin and a permeabilizing agent.
A similar logical flow applies to the combination with efflux pump inhibitors.
Mechanism of synergy between Azithromycin and an efflux pump inhibitor.
Azithromycin in Transcriptomics Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Azithromycin in transcriptomics research. Azithromycin, a macrolide antibiotic, is increasingly recognized for its immunomodulatory and anti-inflammatory properties, which are largely mediated by its influence on host gene expression. Transcriptomics, the study of the complete set of RNA transcripts, offers a powerful approach to elucidate the molecular mechanisms underlying Azithromycin's therapeutic effects.
Application Notes
Mechanism of Action on Gene Expression
Azithromycin exerts its effects on the host transcriptome through multiple mechanisms. Beyond its well-established role in inhibiting bacterial protein synthesis, it modulates host cellular pathways at the transcriptional level.[1] Studies have demonstrated that Azithromycin can significantly alter the gene expression profiles in various cell types, particularly in the context of inflammation and infection.
Key mechanisms include:
-
Modulation of Inflammatory Pathways: Azithromycin is known to downregulate the expression of key pro-inflammatory genes. For instance, it can inhibit the production of interleukin-1β (IL-1β) and downregulate pathways associated with the inflammatory response.[2] It also affects the tumor necrosis factor-α (TNF-α) induced production of interleukin-8 (IL-8).[3]
-
Interference with Viral-Related Pathways: Transcriptomic analyses have revealed that Azithromycin can downregulate the expression of genes crucial for viral entry and processing, such as Transmembrane Serine Protease 2 (TMPRSS2).[2]
-
Regulation of Cellular Processes: Research in human bronchial epithelial cells has shown that Azithromycin treatment alters the expression of genes involved in lipid and cholesterol metabolism, as well as those regulating the cell cycle.[4][5]
-
Influence on Signaling Cascades: Azithromycin can impact intracellular signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, including ERK1/2 and JNK.[3] By inhibiting these pathways, it can modulate the activity of downstream transcription factors like NF-κB and AP-1, which control the expression of numerous genes, including those for mucin (MUC5AC) and matrix metalloproteinase-9 (MMP9).[3]
Applications in Transcriptomics Research
The study of Azithromycin's impact on the transcriptome has several important applications:
-
Elucidating Therapeutic Mechanisms: Transcriptomics helps to uncover the complex molecular mechanisms behind Azithromycin's clinical efficacy in chronic inflammatory diseases, such as cystic fibrosis and chronic obstructive pulmonary disease (COPD).[2]
-
Drug Repurposing: By identifying the pathways modulated by Azithromycin, transcriptomics can suggest new therapeutic uses for this well-established drug.
-
Biomarker Discovery: Changes in gene expression following Azithromycin treatment can serve as potential biomarkers for predicting or monitoring therapeutic response.
-
Investigating Anti-Viral Effects: Transcriptome analysis is a key tool in understanding the potential of Azithromycin to mitigate viral infections, such as SARS-CoV-2, by modulating host cell gene expression.[2]
Quantitative Data Summary
The following tables summarize quantitative findings from transcriptomic studies on Azithromycin.
Table 1: Impact of Azithromycin on Gene Expression in Human Bronchial Epithelial (HBE) Cells [4][5]
| Treatment Condition | Duration of Exposure | Number of Differentially Expressed Probesets | Predominant Effect on Gene Expression |
| Azithromycin vs. Control | 6 hours | Minimal | - |
| Azithromycin vs. Control | 24 hours | Significant | Both up- and down-regulation |
| Azithromycin vs. Control | 48 hours | Significant | Both up- and down-regulation |
| Inflammatory Stimulus + Azithromycin vs. Inflammatory Stimulus alone | 6 hours | 649 | Down-regulation |
| Inflammatory Stimulus + Azithromycin vs. Inflammatory Stimulus alone | 24 hours | 475 | Down-regulation |
Table 2: Pathway Analysis of Azithromycin Treatment in Nasal Epithelial Cells [2]
| Pathway | Normalized Enrichment Score (NES) | P-value |
| Hallmark Inflammatory Response | -2.0729 | 0.0005 |
| Interferon Gamma (IFN-γ) Response | -2.1717 | 0.0005 |
| Interferon Alpha (IFN-α) Response | -2.1484 | 0.0005 |
| Serine Hydrolase Activity | -1.8720 | 0.0020 |
| Receptor-Mediated Endocytosis | -1.5139 | 0.0124 |
| Hallmark Cholesterol Homeostasis | 3.0543 | 0.0005 |
| Gene Ontology Sterol Biosynthetic Process | 3.0991 | 0.0020 |
Experimental Protocols
Protocol 1: Microarray Analysis of Gene Expression in Response to Azithromycin
This protocol provides a general framework for assessing global gene expression changes in epithelial cells treated with Azithromycin using microarray technology.
1. Cell Culture and Treatment: a. Culture human bronchial epithelial (HBE) cells on permeable supports at an air-liquid interface to achieve a well-differentiated phenotype. b. Treat the cells with a therapeutically relevant concentration of Azithromycin (e.g., 10-30 µg/mL) in the basolateral medium for various time points (e.g., 6, 24, 48 hours). c. For studies involving inflammation, an inflammatory stimulus (e.g., supernatant from mucopurulent material (SMM) from cystic fibrosis airways) can be added to the apical surface. d. Include appropriate vehicle controls (e.g., PBS) for each time point and condition.
2. RNA Isolation and Quality Control: a. Lyse the cells and extract total RNA using a commercial kit (e.g., Qiagen RNeasy Kit). b. Quantify the RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity using a bioanalyzer (e.g., Agilent Bioanalyzer). High-quality RNA (RIN > 8) is crucial for reliable microarray data.
3. Probe Labeling and Hybridization: a. Synthesize biotin-labeled cRNA from the total RNA using a suitable amplification and labeling kit (e.g., Illumina TotalPrep RNA Amplification Kit). b. Hybridize the labeled cRNA to a whole-genome expression microarray (e.g., Illumina BeadChip) according to the manufacturer's protocol.
4. Data Acquisition and Analysis: a. Scan the microarray chip using a dedicated scanner to generate raw intensity data. b. Perform quality control on the raw data. c. Normalize the data to remove technical variations. d. Use statistical methods (e.g., LIMMA package in R) to identify differentially expressed genes between treated and control groups, applying a fold-change and p-value cutoff. e. Perform pathway and gene ontology enrichment analysis on the list of differentially expressed genes to understand the biological implications.
Protocol 2: RNA-Sequencing (RNA-Seq) for In-Depth Transcriptomic Profiling
RNA-Seq offers a more comprehensive and quantitative analysis of the transcriptome.
1. Sample Preparation: a. Follow the same cell culture and treatment procedures as in Protocol 1. b. Isolate high-quality total RNA as described previously.
2. Library Preparation: a. Deplete ribosomal RNA (rRNA) from the total RNA, as it constitutes the majority of the RNA pool. b. Fragment the remaining RNA and synthesize first-strand cDNA using reverse transcriptase and random primers. c. Synthesize the second cDNA strand. d. Perform end-repair, A-tailing, and ligate sequencing adapters to the cDNA fragments. e. Amplify the library via PCR to generate a sufficient quantity for sequencing.
3. Sequencing: a. Quantify and perform quality control on the prepared library. b. Sequence the library on a next-generation sequencing platform (e.g., Illumina NovaSeq).
4. Bioinformatic Analysis: a. Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC. b. Read Alignment: Align the sequencing reads to a reference genome using a splice-aware aligner such as STAR. c. Gene Quantification: Count the number of reads that map to each gene. d. Differential Expression Analysis: Use specialized software packages (e.g., DESeq2, edgeR in R) to identify genes that are differentially expressed between conditions. e. Functional Analysis: Perform gene set enrichment analysis (GSEA) and pathway analysis to interpret the functional roles of the differentially expressed genes.
Visualizations
The following diagrams illustrate key concepts related to the application of Azithromycin in transcriptomics.
Caption: Azithromycin's inhibitory effect on inflammatory signaling pathways.
Caption: General experimental workflow for transcriptomic analysis.
Caption: Logical flow of Azithromycin's effects on gene expression.
References
- 1. Mechanism of action, resistance, synergism, and clinical implications of azithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azithromycin Downregulates Gene Expression of IL-1β and Pathways Involving TMPRSS2 and TMPRSS11D Required by SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of azithromycin in airway diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. Azithromycin Treatment Alters Gene Expression in Inflammatory, Lipid Metabolism, and Cell Cycle Pathways in Well-Differentiated Human Airway Epithelia | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Optimizing Azetomycin II concentration for cell viability
Welcome to the technical support center for Azetomycin II. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel azalide antibiotic. Its primary mechanism of action involves the inhibition of protein synthesis in susceptible cells. It achieves this by binding to the 50S ribosomal subunit, which in turn hinders the translation of mRNA and prevents the assembly of the 50S ribosomal subunit.[1][2][3][4] This targeted action leads to a cessation of cell growth and proliferation. Additionally, this compound has demonstrated immunomodulatory effects by modulating the activity of transcription factors such as NF-κB, which can influence inflammatory response pathways.[1][5]
Q2: What is the recommended starting concentration range for this compound in a cell viability assay?
A2: The optimal concentration of this compound is highly dependent on the cell type being studied. As a general starting point, a broad concentration range from nanomolar to micromolar is recommended for initial screening.[6] A common approach is to perform serial dilutions to test a wide spectrum of concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM, 100 µM).[6][7] Based on the initial results, a more focused dose-response curve can be generated to accurately determine the EC50 or IC50 value for your specific cell line.[8]
Q3: What is the appropriate vehicle control for this compound?
A3: this compound is typically dissolved in a solvent such as dimethyl sulfoxide (DMSO). Therefore, a vehicle control consisting of cells treated with the same concentration of DMSO used to dissolve the highest concentration of this compound is essential.[7] This ensures that any observed effects on cell viability are due to this compound and not the solvent.
Q4: How long should I incubate my cells with this compound?
A4: The optimal incubation time will vary depending on the cell line and the experimental objective. A time-course experiment is recommended to determine the ideal duration of treatment.[7] You can start by testing a range of time points, such as 24, 48, and 72 hours, while keeping the this compound concentration constant.[9]
Troubleshooting Guides
Issue 1: High variability between replicate wells.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Gently mix the cell suspension between pipetting to prevent settling. It's also advisable to perform a cell count to ensure you are seeding the optimal number of cells per well.[10]
-
-
Possible Cause: Edge effects due to evaporation.
-
Solution: To mitigate evaporation from the outermost wells of a microplate, consider not using these wells for experimental conditions. Instead, fill them with sterile media or phosphate-buffered saline (PBS) to maintain humidity within the plate.[11]
-
-
Possible Cause: Pipetting errors.
-
Solution: Use calibrated pipettes and ensure consistent pipetting technique. When adding reagents, avoid touching the sides of the wells.
-
Issue 2: No significant decrease in cell viability, even at high concentrations.
-
Possible Cause: The cell line is resistant to this compound.
-
Solution: Some cell lines may exhibit intrinsic or acquired resistance. Consider testing this compound on a known sensitive cell line as a positive control.
-
-
Possible Cause: Insufficient incubation time.
-
Solution: Extend the incubation period to allow more time for this compound to exert its effect. A time-course experiment will help identify the optimal endpoint.[7]
-
-
Possible Cause: Sub-optimal drug concentration.
Issue 3: High background signal in the control wells.
-
Possible Cause: High cell density.
-
Possible Cause: Contamination.
-
Solution: Visually inspect the culture for any signs of microbial contamination. Perform routine mycoplasma testing on your cell lines.
-
-
Possible Cause: Media components interfering with the assay.
-
Solution: Some components in the cell culture medium, like phenol red, can interfere with certain viability assays.[11] If you suspect this, test the assay with medium alone to determine the background absorbance or fluorescence.
-
Data Presentation
Table 1: Dose-Response of this compound on A549 Lung Carcinoma Cells after 48-hour incubation.
| This compound Concentration (µM) | Percent Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 4.5 |
| 0.1 | 98.2 | 5.1 |
| 1 | 85.7 | 6.2 |
| 10 | 52.3 | 4.8 |
| 50 | 21.5 | 3.9 |
| 100 | 8.9 | 2.5 |
Table 2: Time-Dependency of this compound (10 µM) on A549 Cell Viability.
| Incubation Time (hours) | Percent Viability (%) | Standard Deviation |
| 0 | 100 | 3.8 |
| 12 | 91.4 | 4.2 |
| 24 | 75.6 | 5.5 |
| 48 | 52.3 | 4.8 |
| 72 | 35.1 | 4.1 |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: A typical workflow for determining the IC50 of this compound.
Caption: The proposed mechanism of action for this compound.
References
- 1. Azithromycin - Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 3. Mechanism of action, resistance, synergism, and clinical implications of azithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Azithromycin: mechanisms of action and their relevance for clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Technical Support Center: Azetomycin II (Azithromycin) Degradation in Aqueous Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering degradation issues with Azetomycin II (commonly known as Azithromycin) in aqueous solutions.
Troubleshooting Guide
This guide addresses common problems observed during experiments involving Azithromycin solutions.
1. Question: My Azithromycin solution is rapidly losing potency. What are the likely causes?
Answer: Rapid degradation of Azithromycin in aqueous solutions can be attributed to several factors:
-
Low pH: Azithromycin is known to be unstable in acidic environments. The primary degradation pathway in acidic conditions is the acid-catalyzed hydrolysis of the ether bond to the cladinose sugar.[1] Stability has been shown to improve tenfold for each unit increase in pH.[1]
-
Elevated Temperature: Higher temperatures accelerate the degradation process. The degradation of Azithromycin has been shown to follow the Arrhenius equation, indicating a temperature-dependent rate of degradation.
-
Exposure to Light: Photodegradation can occur, especially under UV irradiation.[2][3] This process can be enhanced by the presence of substances like nitrate and humic acids.[4]
-
Oxidative Conditions: Azithromycin can undergo oxidative degradation.[5][6] The presence of oxidizing agents or exposure to air can contribute to this process.[7]
2. Question: I am observing unexpected peaks in my HPLC analysis of an Azithromycin solution. What could they be?
Answer: Unexpected peaks in your chromatogram are likely degradation products of Azithromycin. The specific products formed depend on the degradation pathway:
-
Hydrolysis: In acidic conditions, the major degradation product is desosaminylazithromycin, which results from the cleavage of the cladinose sugar.[8]
-
Photodegradation: Exposure to light can lead to products formed from (bis)-N-demethylation of the desosamine sugar, O-demethylation of the cladinose sugar, and hydrolytic cleavage of the sugar residues.[4]
-
Lactone Ring Opening: Under certain pH conditions (between 6.0 and 7.2), degradation products associated with the opening of the macrocyclic lactone ring have been identified.[8]
-
Oxidation: Oxidative degradation can result in products formed by demethylation of the 3'-dimethylamino or macrolactone amino group.[5][6]
3. Question: How can I minimize the degradation of my Azithromycin solution during my experiment?
Answer: To enhance the stability of your Azithromycin solution, consider the following preventative measures:
-
pH Control: Maintain the pH of your solution in the neutral to slightly alkaline range. The maximum stability for Azithromycin in an aqueous solution is observed at approximately pH 6.3.[9]
-
Temperature Control: Store and handle solutions at controlled, cool temperatures. Avoid exposing the solution to high temperatures.
-
Light Protection: Protect your solution from light, particularly UV light, by using amber-colored vials or by working in a dark environment.
-
Use of Antioxidants: If oxidative degradation is a concern, consider adding antioxidants to your solution, though their compatibility and potential interference with your experiment must be evaluated.
-
Fresh Preparation: Prepare Azithromycin solutions fresh before use whenever possible to minimize the time for degradation to occur.
-
Proper Storage: For reconstituted oral suspensions, store them between 5° to 30°C (41° to 86°F) and discard after the full dosing is completed.[10] Dry powder should be stored below 30°C (86°F).[10]
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for Azithromycin in an acidic aqueous solution?
A1: The primary degradation pathway for Azithromycin in acidic aqueous media is the acid-catalyzed hydrolysis of the ether bond connecting the cladinose sugar to the aglycone ring.[1] This is in contrast to erythromycin A, which primarily undergoes intramolecular dehydration.[1]
Q2: How does pH affect the stability of Azithromycin in an aqueous solution?
A2: The stability of Azithromycin is highly pH-dependent. Its stability significantly increases with an increase in pH.[1] The degradation rate has been observed to decrease tenfold for each unit increase in pH.[1] The maximum stability is reported to be around pH 6.3.[9]
Q3: What are the main degradation products of Azithromycin?
A3: The major degradation products depend on the conditions. Under acidic hydrolysis, desosaminylazithromycin is a key product. Photodegradation can lead to N-demethylated and O-demethylated derivatives, as well as products from the cleavage of the sugar moieties. Other identified degradation products can result from the opening of the lactone ring.[8]
Q4: Is Azithromycin susceptible to photodegradation?
A4: Yes, Azithromycin can undergo photodegradation, particularly when exposed to UV light.[2][3] The rate of photodegradation can be influenced by the presence of other substances in the solution, such as nitrate and humic acids, which can promote indirect photolysis.[4]
Q5: What analytical methods are typically used to study Azithromycin degradation?
A5: High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of Azithromycin and its degradation products.[8][11][12] Other methods include Thin-Layer Chromatography (TLC) and mass spectrometry (MS) for the identification of degradation products.[11][12]
Data Presentation
Table 1: Summary of Factors Affecting Azithromycin Degradation
| Factor | Effect on Stability | Key Findings | Citations |
| pH | Highly dependent; stability increases with pH. | Maximum stability at approximately pH 6.3. A tenfold increase in stability per pH unit increase. | [1][9] |
| Temperature | Stability decreases with increasing temperature. | Degradation follows the Arrhenius equation. | [9] |
| Light (UV) | Susceptible to photodegradation. | Degradation rate is enhanced in the presence of nitrate and humic acids. | [2][4] |
| Oxidation | Can undergo oxidative degradation. | Anodic oxidation can occur at the amine groups. | [5][6] |
Experimental Protocols
Protocol 1: HPLC Method for the Analysis of Azithromycin and its Degradation Products
This protocol is a general guideline based on published methods and may require optimization for specific experimental setups.
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).[11]
-
Mobile Phase: A common mobile phase consists of a mixture of an aqueous buffer and an organic solvent. For example, 40% 0.05 M K₂HPO₄ adjusted to a pH of 8.2 and 60% acetonitrile.[11]
-
Flow Rate: Typically around 0.9 ml/min.[11]
-
Detection: UV detection at 210 nm.[11]
-
Column Temperature: Maintained at approximately 30°C.[11]
-
Sample Preparation: Dilute the Azithromycin solution to an appropriate concentration with the mobile phase.
-
Analysis: Inject the sample into the HPLC system and record the chromatogram. Identify and quantify Azithromycin and its degradation products based on their retention times and peak areas relative to standards.
Mandatory Visualization
Caption: Major degradation pathways of this compound (Azithromycin) in aqueous solution.
Caption: General experimental workflow for studying this compound degradation.
References
- 1. Comparison of the acid stability of azithromycin and erythromycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Photocatalytic Degradation of Azithromycin by Nanostructured TiO2 Film: Kinetics, Degradation Products, and Toxicity [mdpi.com]
- 4. Photodegradation of azithromycin in various aqueous systems under simulated and natural solar radiation: kinetics and identification of photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Electrochemical oxidation of azithromycin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pH-Dependent stability of azithromycin in aqueous solution and structure identification of two new degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pfizermedical.com [pfizermedical.com]
- 11. EP1606299A1 - Degradation products of azithromycin, and methods for their identification - Google Patents [patents.google.com]
- 12. Stress degradation studies on azithromycin and development of a validated stability-indicating TLC-densitometric method with HPLC/electrospray ionization-MS analysis of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Azetomycin II insolubility in media
Welcome to the technical support center for Azetomycin II. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during their experiments, with a specific focus on the insolubility of this compound in media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound, commonly known as Azithromycin, is a macrolide antibiotic used in a variety of biological research applications. Its chemical structure, C38H72N2O12, contributes to its relatively low solubility in aqueous solutions like cell culture media.[1][2][3][4][5][6] This can lead to precipitation, inaccurate dosing, and unreliable experimental results.
Q2: What are the general solubility properties of this compound?
This compound is sparingly soluble in water but is more soluble in organic solvents. Due to its high lipid solubility, it tends to concentrate in tissues and phagocytes.[2] For laboratory use, it is often prepared as a stock solution in a suitable organic solvent before being diluted into aqueous media.
Q3: What solvents are recommended for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) and ethanol are commonly used solvents for dissolving macrolide antibiotics like this compound for in vitro studies.[7][8] It is crucial to prepare a high-concentration stock solution in one of these solvents, which can then be serially diluted to the final working concentration in the experimental media.
Q4: Can I dissolve this compound directly in cell culture media?
Directly dissolving this compound in cell culture media is generally not recommended due to its poor aqueous solubility. This can result in the formation of precipitates, leading to an unknown and inconsistent final concentration in your experiment.
Q5: How does the formulation of this compound (e.g., dihydrate) affect its solubility?
This compound is available in different forms, such as the dihydrate.[1][9][10] While the dihydrate form is used to improve stability, it's important to refer to the manufacturer's specific instructions on the certificate of analysis for solubility information, as it may differ slightly from the anhydrous form.
Troubleshooting Guide: this compound Insolubility in Media
This guide provides a systematic approach to resolving issues with this compound precipitation in your experimental media.
Problem: Precipitate forms after adding this compound to the media.
Step 1: Initial Assessment
-
Verify Stock Solution: Ensure your this compound stock solution is fully dissolved and free of any visible particulates. If crystals are present in the stock, gently warm it at 37°C and vortex until fully dissolved.
-
Check Final Concentration: Confirm that the final concentration of this compound in your media does not exceed its solubility limit in the aqueous environment.
-
Solvent Concentration: Calculate the final percentage of the organic solvent (e.g., DMSO, ethanol) in your media. High concentrations of organic solvents can be toxic to cells.
Step 2: Optimizing the Dilution Process
-
Pre-warm Media: Warm the cell culture media to 37°C before adding the this compound stock solution.
-
Serial Dilution: Instead of adding a small volume of high-concentration stock directly to a large volume of media, perform serial dilutions. This gradual reduction in solvent concentration can help maintain solubility.
-
Vortexing/Mixing: Immediately after adding the stock solution to the media, vortex or gently mix the solution to ensure rapid and uniform dispersion.
Step 3: Advanced Troubleshooting
-
pH Adjustment: Check the pH of your final media. The solubility of some compounds can be pH-dependent. However, be cautious as significant changes in pH can negatively impact cell health.
-
Use of Surfactants: In some instances, a low concentration of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, can help to increase the solubility of hydrophobic compounds. This should be a last resort and must be validated for its effect on your specific cell line and experiment.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
Procedure:
-
Weigh out 7.49 mg of this compound powder and transfer it to a sterile 1.5 mL polypropylene tube.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously until the this compound is completely dissolved. If necessary, gently warm the solution at 37°C for 5-10 minutes to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of Working Concentration in Cell Culture Media
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture media
-
Sterile conical tubes
-
-
Procedure (for a final concentration of 10 µM):
-
Perform a 1:10 intermediate dilution by adding 10 µL of the 10 mM stock solution to 90 µL of pre-warmed media in a sterile tube. Mix well. This results in a 1 mM solution.
-
Add 10 µL of the 1 mM intermediate dilution to 990 µL of pre-warmed cell culture media in a new sterile tube.
-
Vortex the solution gently to ensure it is thoroughly mixed. The final concentration will be 10 µM this compound with a final DMSO concentration of 0.1%.
-
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Recommended Stock Concentration |
| Water | Sparingly Soluble | Not Recommended for Stock |
| DMSO | Soluble | 10-50 mM |
| Ethanol | Soluble | 10-50 mM |
Table 2: Recommended Final Solvent Concentrations in Cell Culture
| Solvent | Recommended Maximum Final Concentration | Potential Effects |
| DMSO | < 0.5% (v/v) | Cytotoxicity at higher concentrations |
| Ethanol | < 0.5% (v/v) | Cytotoxicity at higher concentrations |
Visualizations
Caption: Workflow for troubleshooting this compound precipitation.
Caption: Protocol for preparing this compound working solutions.
References
- 1. labeling.pfizer.com [labeling.pfizer.com]
- 2. Azithromycin - Wikipedia [en.wikipedia.org]
- 3. PDB-101: Global Health: Antimicrobial Resistance: undefined: Azithromycin [pdb101.rcsb.org]
- 4. researchgate.net [researchgate.net]
- 5. Azithromycin | C38H72N2O12 | CID 447043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. broad-spectrum antimicrobial agent, powder | Sigma-Aldrich [sigmaaldrich.com]
- 7. Structural and Functional Implications of the Interaction between Macrolide Antibiotics and Bile Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Azithromycin Dihydrate | C38H76N2O14 | CID 3033819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. calpaclab.com [calpaclab.com]
How to prevent Azetomycin II precipitation in experiments
Disclaimer: Specific experimental data on the physicochemical properties of Azetomycin II is limited in publicly available literature. The following guidance is based on the known properties of actinomycins, the class of compounds to which this compound belongs. Actinomycin D is used here as a representative compound for this class.
Troubleshooting Guide: Preventing this compound Precipitation
This guide addresses common issues related to the precipitation of this compound during experimental use.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon initial dissolution | Improper solvent selection. | This compound, like other actinomycins, has limited aqueous solubility. Use a recommended organic solvent such as DMSO, DMF, acetone, or ethanol for initial dissolution to prepare a concentrated stock solution.[1][2][3][4][5] |
| Precipitation when diluting stock solution into aqueous buffer/media | Exceeding the aqueous solubility limit ("salting out"). | Dilute the organic stock solution into the aqueous buffer slowly, while vortexing or stirring. Ensure the final concentration of the organic solvent in the aqueous solution is as low as possible and does not affect the experiment. Perform a pilot test with small volumes to determine the maximum achievable concentration without precipitation. For maximum solubility in aqueous buffers, it is recommended to first dissolve the compound in an organic solvent like DMF and then dilute it with the aqueous buffer of choice.[5] |
| Precipitate forms in the final aqueous solution over time | Solution instability. | Prepare fresh aqueous dilutions for each experiment and do not store them for extended periods.[1][5] Dilute solutions of actinomycins are sensitive to light and can adsorb to plastic and glass surfaces.[1] |
| Precipitation after a freeze-thaw cycle of the stock solution | Poor stability of the stock solution at freezing temperatures. | While frozen aliquots of a concentrated stock solution in an organic solvent are generally stable for at least a month at -20°C, repeated freeze-thaw cycles should be avoided.[1] Aliquot the stock solution into single-use volumes. |
| Precipitation observed at different temperatures | Temperature-dependent solubility. | Ensure the temperature of the solvent and the final buffer is controlled. Some compounds are less soluble at lower temperatures. Prepare solutions at room temperature unless otherwise specified. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound?
A1: Based on data for Actinomycin D, this compound is likely soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), acetone, and ethanol.[1][2][3][4][5] It has limited solubility in water.[1][2] For creating a stock solution, DMSO or DMF are commonly recommended.[3][4][6]
Q2: How should I prepare a working solution of this compound in an aqueous medium?
A2: First, prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or DMF. Then, dilute this stock solution into your aqueous experimental medium (e.g., PBS, cell culture medium) to the final desired concentration. It is crucial to add the stock solution to the aqueous medium slowly while mixing to prevent localized high concentrations that can lead to precipitation.
Q3: What are the recommended storage conditions for this compound?
A3: The powder form should be stored at 2-8°C, protected from light and moisture.[1] Concentrated stock solutions in organic solvents should be stored at -20°C in tightly sealed, light-protected aliquots.[1][6] Avoid repeated freeze-thaw cycles. Aqueous working solutions are generally not stable and should be prepared fresh for each experiment.[1][5]
Q4: Is this compound sensitive to light?
A4: Yes, actinomycins are known to be light-sensitive.[1][7][8] Both the solid compound and its solutions should be protected from light during storage and handling.
Q5: Can I store my diluted aqueous solution of this compound?
A5: It is not recommended to store dilute aqueous solutions of actinomycins for more than a day, as they are prone to degradation and can adsorb to container surfaces.[1][5] It is best practice to prepare these solutions fresh before use.
Data Presentation
Table 1: Solubility of Actinomycin D (as a proxy for this compound)
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | ~20 mg/mL | [5] |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL | [5] |
| Acetone | 10 mg/mL | [1] |
| Acetonitrile | 10 mg/mL | [1] |
| Water | ~0.5 mg/mL (Slightly soluble) | [1] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [5] |
Experimental Protocols
Protocol for Preparation of this compound Solutions
Materials:
-
This compound powder
-
Anhydrous DMSO or DMF
-
Sterile, nuclease-free water or desired aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile, light-protected microcentrifuge tubes
-
Vortex mixer
Procedure for Preparing a Concentrated Stock Solution (e.g., 10 mM):
-
Handle this compound powder in a chemical fume hood, wearing appropriate personal protective equipment (PPE), as actinomycins are highly toxic.[9]
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the volume of DMSO or DMF required to achieve the desired stock concentration.
-
Add the appropriate volume of solvent to the vial of this compound powder.
-
Vortex thoroughly until the powder is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into single-use, light-protected tubes.
Procedure for Preparing a Dilute Aqueous Working Solution:
-
Thaw a single aliquot of the concentrated stock solution at room temperature, protected from light.
-
Determine the volume of the stock solution needed to achieve the final concentration in your aqueous buffer.
-
While gently vortexing or stirring the aqueous buffer, slowly add the calculated volume of the stock solution dropwise.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%) to avoid solvent effects on the experiment.
-
Use the freshly prepared working solution immediately. Do not store.
Mandatory Visualization
Caption: Workflow for preparing this compound solutions to prevent precipitation.
Caption: Signaling pathway for the mechanism of action of actinomycins.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Actinomycin D, 5 mg - FAQs [thermofisher.com]
- 7. Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. II. Assay methods, adriamycin and the other antitumour antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dactinomycin | C62H86N12O16 | CID 457193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. globalrph.com [globalrph.com]
Technical Support Center: Azetomycin II (Azithromycin) Off-Target Effects in Mammalian Cells
Disclaimer: The information provided pertains to Azithromycin. It is highly probable that "Azetomycin II" is a typographical error for Azithromycin, a widely researched macrolide antibiotic.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Azithromycin in mammalian cells.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target effects of Azithromycin in mammalian cells?
A1: Beyond its antibacterial activity of inhibiting the 50S ribosomal subunit, Azithromycin exhibits several off-target effects in mammalian cells.[1] The most well-documented of these are its immunomodulatory properties, which include the suppression of pro-inflammatory signaling pathways.[2][3][4] Other significant off-target effects include potential cardiotoxicity through QT interval prolongation, hepatotoxicity, and modulation of cellular processes like autophagy and mitochondrial function.[1][5][6][7][8]
Q2: How does Azithromycin exert its immunomodulatory effects?
A2: Azithromycin's immunomodulatory effects are primarily mediated through the inhibition of key inflammatory signaling pathways. It has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a central transcription factor in the inflammatory response.[9][10] This inhibition occurs by preventing the nuclear translocation of the p65 subunit of NF-κB.[9][11] Additionally, Azithromycin can modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK1/2, JNK, and p38, which are also involved in regulating inflammation.[12][13][14]
Q3: What is the mechanism behind Azithromycin-induced cardiotoxicity?
A3: Azithromycin-associated cardiotoxicity is primarily linked to the prolongation of the QT interval on an electrocardiogram, which can increase the risk of serious cardiac arrhythmias like Torsades de Pointes.[1][5] The proposed mechanisms include the blockade of the rapidly activating delayed rectifier potassium current (IKr), carried by the hERG channel, although its affinity for this channel is relatively low.[5][15] Another identified mechanism is an increase in the late sodium current (INa), which can also lead to prolonged ventricular repolarization.[16]
Q4: What is known about the hepatotoxicity of Azithromycin?
A4: Azithromycin can cause drug-induced liver injury (DILI), which can manifest as hepatocellular, cholestatic, or mixed patterns of injury, typically occurring within 1 to 3 weeks of initiating the drug.[6][17][18] The underlying mechanisms are thought to involve the induction of oxidative stress through the production of reactive oxygen species (ROS) and the suppression of the Nrf2 antioxidant response pathway.[19] Histological findings can include cholestatic hepatitis, and in some cases, vanishing bile duct syndrome.[6]
Q5: Are there any known quantitative values for Azithromycin's off-target activities?
A5: Yes, some studies have quantified the inhibitory activity of Azithromycin on specific mammalian targets. For instance, the half-maximal inhibitory concentration (IC50) for NF-κB activation in A549 human lung carcinoma cells was estimated to be 56 µM.[20][21] In terms of cardiotoxicity, the IC50 for the blockade of the hERG potassium channel has been reported as 219 ± 21 µmol/L, which is a relatively high concentration.[16]
Quantitative Data Summary
Table 1: Inhibitory Concentrations of Azithromycin on Off-Target Pathways
| Target/Pathway | Cell Line/System | Method | IC50 Value | Reference |
| NF-κB Activation | A549 (human lung carcinoma) | Reporter Gene Assay | 56 µM | [20][21] |
| hERG Potassium Channel (IKr) | HEK cells | Patch-clamp | 219 ± 21 µM | [16] |
| Slowly activating delayed rectifier (IKs) | HEK cells | Patch-clamp | 184 ± 12 µmol/L | [16] |
Table 2: Dose-Dependent Effects of Azithromycin on Mammalian Cells
| Effect | Cell Type/System | Concentration Range | Observation | Reference |
| Decreased Cell Viability | Primary mouse hepatocytes | 1 - 1000 µmol/L | Significant decrease in cell viability in a dose- and time-dependent manner. | [19] |
| Increased ROS Production | Primary mouse hepatocytes | 20 µmol/L and above | Increased Reactive Oxygen Species (ROS) levels in a dose- and time-dependent manner. | [19] |
| QT Interval Prolongation | Healthy human subjects | 500 mg, 1000 mg, 1500 mg daily | Dose-dependent increase in QTc interval of 5-9 ms when co-administered with chloroquine. | [15] |
| Mitochondrial Damage | MCF-12A (human mammary epithelial) | 94 µg/mL | Caused vacuolated and swollen mitochondria with disrupted cristae after 7 days. | [8] |
| DNA Oxidative Damage | MCF-12A and fibroblasts | Up to 188 µg/mL | Dose-dependent increase in 8-OHdG (a marker of oxidative DNA damage) after 24 hours. | [8] |
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of NF-κB Activation
| Question | Possible Cause & Solution |
| Why am I not observing inhibition of NF-κB in my luciferase reporter assay? | 1. Suboptimal Azithromycin Concentration: The IC50 for NF-κB inhibition is ~56 µM.[20][21] Ensure your dose-response curve includes concentrations in this range and above. 2. Inappropriate Stimulation: Ensure your positive control (e.g., TNF-α) is effectively activating the NF-κB pathway. Titrate the stimulus to achieve a robust signal window. 3. Cell Health: High concentrations of Azithromycin can be cytotoxic.[19] Run a parallel cell viability assay (e.g., MTT or CCK-8) to ensure the observed decrease in reporter signal is not due to cell death. |
| My Western blot results for p65 nuclear translocation are ambiguous. | 1. Inefficient Cell Fractionation: Ensure your protocol for separating nuclear and cytoplasmic fractions is optimized and validated. Use specific markers (e.g., Histone H3 for nuclear, Tubulin for cytoplasmic) to check the purity of your fractions. 2. Timing of Harvest: NF-κB translocation is a transient process. Perform a time-course experiment to identify the peak translocation time after stimulation in your specific cell model. Azithromycin's effect may be more pronounced at this peak.[9] |
Issue 2: Interpreting Cell Viability and Cytotoxicity Data
| Question | Possible Cause & Solution |
| My cell viability assay shows a decrease in signal. Is this due to a specific off-target effect or general toxicity? | 1. Differentiating Mechanisms: A decrease in viability can be due to multiple factors. To investigate specific mechanisms, supplement your viability assay with other endpoints. • Mitochondrial Dysfunction: Measure mitochondrial membrane potential (e.g., using JC-1 dye) or look for ultrastructural changes with electron microscopy.[8] • Oxidative Stress: Quantify intracellular ROS levels using probes like DCFH-DA.[19] • Apoptosis: Perform an apoptosis assay, such as Annexin V/PI staining or a Caspase-3/7 activity assay. |
| I see increased ROS levels in my cells after Azithromycin treatment. What is the downstream consequence? | 1. Linking ROS to Damage: Increased ROS can lead to cellular damage. To confirm this, measure markers of oxidative damage, such as 8-hydroxy-2'-deoxyguanosine (8-OHdG) for DNA damage.[8] 2. Investigating Nrf2 Pathway: Azithromycin-induced hepatotoxicity has been linked to suppression of the Nrf2 antioxidant pathway.[19] Use Western blot to check the levels of Nrf2 and its downstream targets like HO-1 and NQO-1. |
Experimental Protocols
Protocol 1: NF-κB Luciferase Reporter Assay
This protocol is designed to quantify the effect of Azithromycin on the activity of the NF-κB signaling pathway in a mammalian cell line.
Materials:
-
A549 cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
DMEM/F-12 medium with 10% FBS
-
Azithromycin stock solution (in DMSO or ethanol)
-
TNF-α (or other NF-κB activator)
-
Dual-Luciferase Reporter Assay System
-
White, clear-bottom 96-well plates
-
Luminometer
Methodology:
-
Cell Seeding: Seed A549 cells in a white, clear-bottom 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
-
Transfection: Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of Azithromycin in serum-free medium. Remove the transfection medium and add the Azithromycin dilutions to the cells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control inhibitor (e.g., Bay 11-7082). Incubate for 6-8 hours.[20]
-
Stimulation: Add TNF-α to a final concentration of 7.5 ng/mL to all wells except the unstimulated negative control. Incubate for an additional 16-24 hours.[20]
-
Lysis and Luminescence Reading:
-
Remove the medium from the wells.
-
Lyse the cells using the passive lysis buffer provided with the luciferase assay kit.
-
Measure firefly luciferase activity using a luminometer.
-
Add the Stop & Glo® Reagent to measure Renilla luciferase activity.
-
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Calculate the percentage of inhibition relative to the stimulated vehicle control. Plot the dose-response curve and calculate the IC50 value.
Protocol 2: Western Blot Analysis of MAPK Pathway Activation
This protocol details the detection of phosphorylated (activated) forms of ERK, JNK, and p38 MAPK in response to Azithromycin.
Materials:
-
THP-1 monocytic cells (or other relevant cell line)
-
RPMI-1640 medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
Azithromycin stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-p38, anti-p38, anti-phospho-ERK, anti-ERK, etc.)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Methodology:
-
Cell Culture and Treatment: Culture THP-1 cells and differentiate them into macrophages if required (e.g., with PMA). Seed cells and allow them to rest.
-
Pre-treatment: Treat cells with desired concentrations of Azithromycin or vehicle for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a predetermined time (e.g., 15-60 minutes) to induce MAPK phosphorylation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-p38) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., anti-total-p38).
Visualizations
Signaling Pathway Diagrams
Caption: Azithromycin inhibits the NF-κB signaling pathway.
Caption: Azithromycin modulates MAPK signaling pathways.
Experimental Workflow Diagram
Caption: Workflow for assessing Azithromycin's off-target effects.
References
- 1. Azithromycin - Wikipedia [en.wikipedia.org]
- 2. Immunomodulatory Effects of Azithromycin Revisited: Potential Applications to COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Immunomodulatory role of azithromycin: Potential applications to radiation-induced lung injury [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. droracle.ai [droracle.ai]
- 6. Azithromycin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. Azithromycin polarizes macrophages to an M2 phenotype via inhibition of the STAT1 and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Azithromycin inhibits nuclear factor-κB activation during lung inflammation: an in vivo imaging study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Role of azithromycin in antiviral treatment: enhancement of interferon-dependent antiviral pathways and mitigation of inflammation may rely on inhibition of the MAPK cascade? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Azithromycin treatment modulates the extracellular signal-regulated kinase mediated pathway and inhibits inflammatory cytokines and chemokines in epithelial cells from infertile women with recurrent Chlamydia trachomatis infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Azithromycin, cardiovascular risks, QTc interval prolongation, torsade de pointes, and regulatory issues: A narrative review based on the study of case reports - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. Clinical and Histological Features of Azithromycin-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
- 20. 2024.sci-hub.se [2024.sci-hub.se]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Azithromycin Efficacy in Resistant Bacterial Strains
Welcome to the technical support center for researchers, scientists, and drug development professionals working to improve the efficacy of Azithromycin against resistant bacterial strains. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research endeavors.
Troubleshooting Guide
Encountering unexpected results is a common part of the research process. This guide is designed to help you troubleshoot common issues that may arise during your experiments with Azithromycin.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent Minimum Inhibitory Concentration (MIC) Results | - Inoculum size variability.- Contamination of bacterial culture.- Improper antibiotic dilution.- Inhomogeneity of the test substance in the well.[1] | - Standardize inoculum preparation using a McFarland standard.- Perform quality control checks for culture purity.- Verify the accuracy of your serial dilutions.- Ensure thorough mixing of compounds in each well.[1] |
| No Synergistic Effect Observed with a Combination Therapy | - The combination is genuinely not synergistic.- Incorrect concentration range tested.- The mechanism of resistance is not overcome by the partner drug.- Issues with the checkerboard assay setup. | - Confirm the MICs of individual agents first.- Test a wider range of concentrations for both drugs.- Investigate the specific resistance mechanism of your strain.- Review your checkerboard protocol for accuracy.[2][3] |
| Efflux Pump Inhibitor (EPI) Fails to Potentiate Azithromycin | - The bacterial strain does not overexpress an efflux pump susceptible to the inhibitor.- The EPI is used at a sub-optimal concentration.- The EPI itself is unstable under the experimental conditions. | - Confirm efflux pump overexpression using a method like the ethidium bromide accumulation assay.- Perform a dose-response experiment to determine the optimal EPI concentration.- Check the stability and solubility of the EPI in your chosen media. |
| Difficulty Inducing Azithromycin Resistance in vitro | - Insufficient antibiotic pressure.- The bacterial strain has a low mutation frequency.- The chosen method of induction is not optimal for the strain. | - Gradually increase the concentration of Azithromycin in a stepwise manner.- Use a larger bacterial population to increase the chances of selecting for resistant mutants.- Consider alternative methods such as using a morbidostat for continuous culture under selection pressure.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to Azithromycin?
A1: The two main mechanisms of acquired resistance to Azithromycin are:
-
Target site modification: This most commonly involves methylation of the 23S rRNA of the 50S ribosomal subunit by Erm methyltransferases.[5] This modification reduces the binding affinity of Azithromycin to its target.[5] Mutations in the 23S rRNA and ribosomal proteins L4 and L22 can also confer resistance.[4]
-
Active efflux: Bacteria can acquire or upregulate efflux pumps that actively transport Azithromycin out of the cell, preventing it from reaching its ribosomal target.[6] The MtrCDE efflux pump in Neisseria gonorrhoeae is a well-characterized example.[4][7]
Q2: How can I quantitatively assess the synergy between Azithromycin and another compound?
A2: The checkerboard assay is a common method to determine the Fractional Inhibitory Concentration (FIC) index. The FIC index is calculated as follows: (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). An FIC index of ≤ 0.5 is generally considered synergistic.[3][8]
Q3: My MIC values for Azithromycin against Gram-negative bacteria are very high in standard testing media. Does this mean it's completely ineffective?
A3: Not necessarily. Standard susceptibility testing media, like Mueller-Hinton broth, may not accurately reflect the in vivo activity of Azithromycin against some Gram-negative bacteria. Studies have shown that using a medium that mimics tissue fluid conditions, such as RPMI-1640, can result in significantly lower MIC values, revealing a potent bactericidal activity that is otherwise overlooked.[9][10]
Q4: What is a positive control for an efflux pump inhibition assay?
A4: Phenylalanine-arginine β-naphthylamide (PAβN) is a commonly used broad-spectrum efflux pump inhibitor and can serve as a positive control in your experiments.[11][12]
Quantitative Data on Improving Azithromycin Efficacy
The following tables summarize quantitative data from studies aimed at enhancing Azithromycin's effectiveness against resistant strains.
Table 1: Synergistic Effect of Azithromycin with Beta-Lactams against Neisseria gonorrhoeae
| Combination | % of Isolates Showing Synergy (FIC ≤ 0.5) | Median MIC Reduction of Beta-Lactam | Median MIC Reduction of Azithromycin |
| Cefixime + Azithromycin | 32% | 32-fold (from 0.25 to 0.008 µg/mL) | 4-fold (from 0.12 to 0.03 µg/mL) |
| Cefteram + Azithromycin | 12% | Not specified | Not specified |
| Amoxicillin + Azithromycin | 4% | Not specified | Not specified |
Data adapted from a study on clinical isolates of N. gonorrhoeae.[13]
Table 2: Potentiation of Azithromycin by the Efflux Pump Inhibitor Phenylalanine-Arginine β-Naphthylamide (PAβN) against Multidrug-Resistant E. coli
| Azithromycin MIC (alone) | Genotype | PAβN Concentration | Mean Fold Reduction in Azithromycin MIC |
| ≥128 µg/mL | mphA and/or ermB positive | 32 µg/mL | ~8-fold |
| 16-64 µg/mL | mphA positive | 32 µg/mL | ~4-fold |
Data derived from a study on multidrug-resistant E. coli strains. The fold reduction can be dose-dependent.[12]
Table 3: Reduction in Azithromycin MIC in Combination with Polymyxin B Nonapeptide (PMBN) against Antibiotic-Resistant E. coli
| Strain | Azithromycin MIC (alone) (µg/mL) | PMBN Concentration (µg/mL) | Fold Reduction in Azithromycin MIC |
| 1 | 128 | 8 | 128 |
| 2 | 64 | 8 | 64 |
| 3 | 256 | 16 | 256 |
Data from a study showing that PMBN can significantly reduce the MIC of Azithromycin in resistant E. coli.[14]
Experimental Protocols
Checkerboard Assay for Synergy Testing
This protocol is a standard method for evaluating the interaction between two antimicrobial agents.[3][8][15]
Materials:
-
96-well microtiter plates
-
Bacterial culture adjusted to 0.5 McFarland standard, then diluted to ~5 x 10^5 CFU/mL in Mueller-Hinton Broth (MHB)
-
Stock solutions of Azithromycin and the test compound
-
MHB
Procedure:
-
Add 50 µL of MHB to each well of a 96-well plate.
-
Along the x-axis (e.g., columns 1-10), create serial twofold dilutions of Azithromycin.
-
Along the y-axis (e.g., rows A-G), create serial twofold dilutions of the second test compound.
-
The result is a matrix of wells containing various combinations of the two drugs.
-
Leave one row for dilutions of Azithromycin alone and one column for dilutions of the second compound alone to determine their individual MICs.
-
Include a growth control well (no antibiotics) and a sterility control well (no bacteria).
-
Inoculate each well (except the sterility control) with 50 µL of the prepared bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours.
-
Read the MIC for each drug alone and in combination. The MIC is the lowest concentration that inhibits visible bacterial growth.
-
Calculate the FIC index for each well showing no growth.
Efflux Pump Inhibition Assay using Ethidium Bromide (EtBr)
This assay qualitatively or quantitatively assesses the activity of efflux pumps.[16][17][18]
Materials:
-
Bacterial culture in logarithmic growth phase
-
Phosphate-buffered saline (PBS) or a suitable buffer
-
Ethidium bromide (EtBr) solution
-
Efflux pump inhibitor (EPI) stock solution (e.g., PAβN)
-
96-well black, clear-bottom plates
-
Fluorometric plate reader
Procedure:
-
Harvest and wash bacterial cells, then resuspend in buffer to a standardized optical density (e.g., OD600 of 0.4).
-
Pre-load the cells with EtBr at a sub-inhibitory concentration in the presence of an energy source (e.g., glucose) to facilitate uptake.
-
After an incubation period, wash the cells to remove extracellular EtBr.
-
Resuspend the EtBr-loaded cells in buffer.
-
Aliquot the cell suspension into the wells of a 96-well plate.
-
Add the EPI to the test wells and a vehicle control to the control wells.
-
Monitor the fluorescence (Excitation ~530 nm, Emission ~600 nm) over time. A decrease in fluorescence indicates EtBr efflux. An effective EPI will inhibit this decrease, resulting in sustained or higher fluorescence compared to the control.
In Vitro Induction of Azithromycin Resistance
This protocol describes a method for generating Azithromycin-resistant mutants in the laboratory.[4][19]
Materials:
-
Susceptible bacterial strain
-
Appropriate liquid or solid growth medium
-
Azithromycin stock solution
Procedure:
-
Determine the baseline MIC of Azithromycin for the susceptible strain.
-
Culture the bacteria in a liquid medium containing Azithromycin at a sub-inhibitory concentration (e.g., 0.5 x MIC).
-
After incubation, dilute and plate the culture onto agar plates containing increasing concentrations of Azithromycin (e.g., 2x, 4x, 8x the initial MIC).
-
Select colonies that grow at the higher concentrations.
-
Confirm the resistance of the selected colonies by re-determining the MIC.
-
This process can be repeated in a stepwise manner to select for higher levels of resistance. An alternative is to use a continuous culture device like a morbidostat, which automates the gradual increase of antibiotic concentration in response to bacterial growth.[4]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Key mechanisms of Azithromycin resistance.
Caption: Experimental workflow for a checkerboard synergy assay.
Caption: Logic diagram for an efflux pump inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 3. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. research.itg.be [research.itg.be]
- 5. Structural insights into the mechanism of overcoming Erm-mediated resistance by macrolides acting together with hygromycin-A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overexpression of the MtrC-MtrD-MtrE Efflux Pump Due to an mtrR Mutation Is Required for Chromosomally Mediated Penicillin Resistance in Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overexpression of the MtrC-MtrD-MtrE efflux pump due to an mtrR mutation is required for chromosomally mediated penicillin resistance in Neisseria gonorrhoeae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Standard susceptibility testing overlooks potent azithromycin activity and cationic peptide synergy against MDR Stenotrophomonas maltophilia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Increased Azithromycin Susceptibility of Multidrug-Resistant Gram-Negative Bacteria on RPMI-1640 Agar Assessed by Disk Diffusion Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Which mechanisms of azithromycin resistance are selected when efflux pumps are inhibited? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. In vitro synergistic effects of double combinations of beta-lactams and azithromycin against clinical isolates of Neisseria gonorrhoeae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. emerypharma.com [emerypharma.com]
- 16. Ethidium Bromide Efflux Inhibition Assay [bio-protocol.org]
- 17. Identification of Efflux Pump-mediated Multidrug-resistant Bacteria by the Ethidium Bromide-agar Cartwheel Method | In Vivo [iv.iiarjournals.org]
- 18. researchgate.net [researchgate.net]
- 19. Helicobacter pylori: in vitro induction of resistance to azithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Azithromycin Dose-Response Curve Optimization
Disclaimer: Initial searches for "Azetomycin II" did not yield relevant results. This guide has been developed for Azithromycin , a well-documented macrolide antibiotic, assuming "this compound" was a typographical error. The principles and protocols outlined here are broadly applicable to in vitro dose-response studies of similar compounds.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working with Azithromycin, focusing on the optimization of dose-response curves in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Azithromycin?
Azithromycin is a macrolide antibiotic that inhibits bacterial protein synthesis.[1][2][3] It binds to the 50S subunit of the bacterial ribosome, interfering with the translocation of peptides and thereby halting bacterial growth.[1][4][5] This action is primarily bacteriostatic, but can be bactericidal at high concentrations.
Q2: What are the key parameters of a dose-response curve?
The key parameters derived from a dose-response curve are:
-
IC50/EC50: The concentration of a drug that gives a half-maximal inhibitory (IC50) or effective (EC50) response.
-
Emax: The maximum effect produced by the drug.[6]
-
Hill Slope: The steepness of the curve, which can indicate the cooperativity of the drug-receptor interaction.
Q3: Why is my dose-response curve not sigmoidal?
Non-sigmoidal dose-response curves can arise from several factors, including:
-
Compound precipitation: At high concentrations, the compound may precipitate out of solution.
-
Cell toxicity: The compound may induce cytotoxicity at higher concentrations, leading to a U-shaped or J-shaped curve.[7]
-
Complex biological responses: The drug may have multiple targets or off-target effects that lead to a non-monotonic response.[7]
-
Assay artifacts: Issues with the experimental assay, such as signal saturation or interference.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicates | - Inconsistent cell seeding- Pipetting errors- Edge effects in multi-well plates | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with a buffer solution. |
| Flat or no dose-response curve | - Incorrect concentration range (too low)- Compound inactivity- Resistant cell line or bacterial strain | - Perform a wider range-finding experiment.- Verify the identity and purity of the compound.- Use a known sensitive cell line or strain as a positive control. |
| U-shaped or J-shaped dose-response curve | - Cytotoxicity at high concentrations- Compound precipitation | - Lower the highest tested concentration.- Visually inspect the wells for precipitation under a microscope.- Use a different solvent or a lower final solvent concentration.[7] |
| Low Emax (maximum effect) | - Insufficient incubation time- Partial agonist/antagonist activity | - Optimize the incubation time for the assay.- Consider that the compound may not be a full agonist/antagonist.[6] |
Experimental Data
The following table represents a sample dataset for an Azithromycin dose-response experiment against Streptococcus pneumoniae.
| Azithromycin Concentration (µg/mL) | % Inhibition (Mean) | % Inhibition (StDev) |
| 0.01 | 2.5 | 1.1 |
| 0.05 | 15.2 | 3.4 |
| 0.1 | 48.9 | 5.2 |
| 0.5 | 85.7 | 4.1 |
| 1 | 95.1 | 2.8 |
| 5 | 98.2 | 1.5 |
| 10 | 99.1 | 0.8 |
Experimental Protocol: Azithromycin Dose-Response Curve Determination
This protocol outlines the determination of the dose-response curve for Azithromycin against Streptococcus pneumoniae using a broth microdilution assay.
-
Preparation of Azithromycin Stock Solution:
-
Dissolve Azithromycin powder in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Store the stock solution at -20°C.
-
-
Bacterial Culture Preparation:
-
Inoculate a single colony of S. pneumoniae into an appropriate broth medium (e.g., Mueller-Hinton broth supplemented with 5% lysed horse blood).
-
Incubate at 37°C in a 5% CO2 atmosphere until the culture reaches the mid-logarithmic phase of growth (OD600 ≈ 0.4-0.6).
-
Dilute the bacterial culture to the desired final concentration for the assay (e.g., 5 x 10^5 CFU/mL).
-
-
Preparation of Serial Dilutions:
-
Perform serial dilutions of the Azithromycin stock solution in the broth medium to create a range of concentrations to be tested.
-
Ensure the final solvent concentration in all wells is consistent and does not exceed a level that affects bacterial growth (typically ≤0.5%).
-
-
Assay Procedure:
-
Add the diluted bacterial suspension to the wells of a 96-well microtiter plate.
-
Add the serially diluted Azithromycin solutions to the respective wells.
-
Include a positive control (no drug) and a negative control (no bacteria).
-
Incubate the plate at 37°C in a 5% CO2 atmosphere for 18-24 hours.
-
-
Data Collection and Analysis:
-
Measure the optical density (OD) at 600 nm using a microplate reader to determine bacterial growth.
-
Calculate the percentage of inhibition for each concentration relative to the positive control.
-
Plot the % inhibition against the log of the Azithromycin concentration.
-
Fit the data to a four-parameter logistic (4PL) model to determine the IC50, Emax, and Hill slope.
-
Visualizations
Caption: Mechanism of action of Azithromycin.
Caption: Experimental workflow for dose-response analysis.
References
- 1. Azithromycin - Wikipedia [en.wikipedia.org]
- 2. Mechanism of action, resistance, synergism, and clinical implications of azithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azithromycin: mechanisms of action and their relevance for clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. droracle.ai [droracle.ai]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. A Strategy to Model Nonmonotonic Dose-Response Curve and Estimate IC50 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Azetomycin II Cytotoxicity in Primary Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the cytotoxicity of Azetomycin II in primary cell cultures. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the known cytotoxicity of this compound in primary cells?
This compound, commonly known as Azithromycin, can exhibit cytotoxic effects on primary cells, although its toxicity is generally considered low at therapeutic concentrations.[1][2] Studies have shown that high concentrations of Azithromycin can lead to mitochondrial dysfunction, characterized by swelling and vacuolization of mitochondria, ultimately resulting in DNA damage.[3] The extent of cytotoxicity can be cell-type dependent and influenced by the concentration and duration of exposure. For instance, in corneal epithelial cells, Azithromycin at 1.5% showed low cytotoxicity.[1][2]
Q2: What are the underlying mechanisms of this compound-induced cytotoxicity?
The primary mechanism of this compound's antibacterial action is the inhibition of protein synthesis in bacteria by binding to the 50S ribosomal subunit.[4][5] However, in mammalian cells, its cytotoxicity is linked to off-target effects. A key mechanism is the induction of mitochondrial toxicity, which can lead to an increase in aerobic glycolysis and subsequent DNA damage.[3] Additionally, Azithromycin has been shown to inhibit autophagy and can enhance the cytotoxicity of DNA-damaging drugs through lysosomal membrane permeabilization in certain cancer cells.[6]
Q3: Are there any general strategies to reduce drug-induced cytotoxicity in primary cell cultures?
Yes, several general strategies can be employed to mitigate drug-induced cytotoxicity:
-
Optimize Drug Concentration and Exposure Time: Use the lowest effective concentration of the drug and minimize the duration of exposure.[7]
-
Culture Conditions: Ensure optimal cell culture conditions, as healthy cells are more resilient to drug-induced stress. This includes using appropriate media, supplements, and maintaining a sterile environment.
-
Co-treatment with Protective Agents: In some cases, co-administration of antioxidants or other cytoprotective agents can reduce toxicity, although this needs to be validated for this compound.
-
Serum Concentration: The concentration of serum in the culture medium can influence drug toxicity. Modifying serum content may alter cellular responses.[8]
Q4: How can I accurately assess this compound cytotoxicity in my primary cell line?
Several assays can be used to quantify cytotoxicity. It is often recommended to use multiple assays to get a comprehensive understanding of the cellular response.[9][10]
-
Membrane Integrity Assays: These assays, such as the LDH release assay, measure the leakage of cytoplasmic enzymes from damaged cells.[1][2]
-
Metabolic Viability Assays: Assays like the MTT or MTS assay measure the metabolic activity of cells, which is often correlated with cell viability.[9]
-
Dye Exclusion Assays: Trypan blue staining is a simple method to differentiate between viable and non-viable cells based on membrane integrity.[11]
-
Apoptosis Assays: Methods like Annexin V/Propidium Iodide staining can help determine if cell death is occurring via apoptosis or necrosis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High levels of cell death observed even at low concentrations of this compound. | Primary cells are highly sensitive. | Perform a dose-response curve with a wider range of concentrations, starting from very low doses, to determine the precise IC50 value. Shorten the incubation time. |
| Contamination of cell culture. | Regularly check for microbial contamination. Use fresh, sterile reagents and maintain aseptic techniques. | |
| Sub-optimal cell health. | Ensure cells are in the logarithmic growth phase and have a high viability before starting the experiment. Use primary cells from a reliable source.[12] | |
| Inconsistent results between cytotoxicity assay replicates. | Uneven cell seeding. | Ensure a single-cell suspension and proper mixing before plating to achieve uniform cell distribution. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. | |
| Pipetting errors. | Calibrate pipettes regularly and use reverse pipetting for viscous solutions to ensure accurate dispensing. | |
| Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH). | Different mechanisms of cell death being measured. | MTT measures metabolic activity, which can be affected without immediate cell lysis. LDH measures membrane integrity. Use multiple assays to get a complete picture of cytotoxicity.[10] |
| Interference of this compound with the assay. | Run appropriate controls, including the drug in cell-free media, to check for any direct interference with the assay reagents. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol measures the metabolic activity of cells as an indicator of viability.
Materials:
-
Primary cells
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed primary cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include untreated cells as a negative control and a cell-free blank.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as: (Absorbance of treated cells / Absorbance of untreated cells) x 100%.
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
This protocol measures the release of LDH from cells with damaged plasma membranes.
Materials:
-
Primary cells
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)
-
Microplate reader
Procedure:
-
Follow steps 1-5 from the MTT assay protocol.
-
After the incubation period, carefully collect the cell culture supernatant from each well.
-
Follow the instructions of the commercial LDH assay kit to measure the LDH activity in the collected supernatants.
-
To determine the maximum LDH release, lyse the untreated control cells with the lysis buffer provided in the kit.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate the percentage of cytotoxicity as: [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100%.
Signaling Pathways and Workflows
Caption: A generalized workflow for assessing the cytotoxicity of this compound in primary cells.
Caption: Putative signaling pathways involved in this compound-induced cytotoxicity in primary cells.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Azithromycin: assessment of intrinsic cytotoxic effects on corneal epithelial cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Azithromycin enhances the cytotoxicity of DNA-damaging drugs via lysosomal membrane permeabilization in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. kosheeka.com [kosheeka.com]
Azetomycin II stability testing and storage conditions
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on stability testing and storage conditions for Azithromycin.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for different Azithromycin formulations?
A1: Proper storage is crucial to maintain the stability and efficacy of Azithromycin. The recommended conditions vary depending on the dosage form.
Q2: My Azithromycin sample shows significant degradation even under recommended storage conditions. What could be the cause?
A2: If you observe unexpected degradation, consider the following potential factors:
-
Exposure to Light: Azithromycin is susceptible to photodegradation. Ensure that samples are stored in light-resistant containers. Studies have shown potency loss when exposed to UV and solar light.[1][2]
-
pH Variations: Azithromycin's stability is pH-dependent. It is more stable in a neutral to slightly alkaline environment. Acidic or highly alkaline conditions can accelerate degradation.[1][2][3]
-
Humidity: For solid forms, exposure to high humidity can be a factor. It is recommended to store Azithromycin in containers that protect it from moisture. Packaging in gas-impermeable containers like aluminum laminate bags can prevent degradation caused by water and oxygen.[4]
-
Inappropriate Containers: Ensure the storage container is inert and does not interact with the drug substance.
Q3: I am developing a stability-indicating HPLC method for Azithromycin. What are the key parameters to consider?
A3: A robust HPLC method is essential for accurately assessing Azithromycin stability. Key parameters include:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A mixture of a phosphate buffer and an organic solvent like methanol or acetonitrile is typical. The pH of the buffer is critical and is often maintained around neutral or slightly alkaline (e.g., pH 7.5-8.2).[5][6]
-
Detection Wavelength: UV detection at around 210-215 nm is commonly employed.[5][7]
-
Flow Rate: A flow rate of 1.0 to 1.2 mL/min is a good starting point.[5][7]
-
Temperature: The column temperature should be controlled, for instance, at 30°C or 43°C.[6][7]
Q4: What are the common degradation pathways for Azithromycin?
A4: Azithromycin can degrade through several pathways:
-
Hydrolysis: Acidic conditions can lead to the hydrolysis of the glycosidic bond, cleaving the deoxy sugars from the lactone ring.[8]
-
Photodegradation: Exposure to light, particularly UV light, can cause significant degradation.[1][2]
-
Oxidation: Azithromycin can be susceptible to oxidation.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH. | Adjust the pH of the buffer in the mobile phase. A pH of around 8.2 has been shown to be effective.[6] |
| Column degradation. | Replace the HPLC column. | |
| Variable Retention Times | Fluctuation in mobile phase composition or flow rate. | Ensure proper mixing of the mobile phase and check the pump for consistent flow. |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature.[6][7] | |
| Ghost Peaks | Contamination in the mobile phase or sample. | Use high-purity solvents and filter samples before injection. |
| Low Signal Intensity | Incorrect detection wavelength. | Verify that the detector is set to an appropriate wavelength, such as 210 nm.[5][6] |
| Sample degradation. | Ensure proper sample handling and storage before analysis. |
Data on Stability Testing
The following tables summarize the stability of Azithromycin under various stress conditions.
Table 1: Stability of Reconstituted Azithromycin Oral Suspension
A study on a reconstituted oral suspension (200 mg/5 mL) showed good stability over 10 days under various in-home storage conditions. The degradation did not exceed 5%.[9]
| Storage Condition | Duration | Stability Outcome |
| Refrigerated (4°C) | 10 days | Stable |
| Room Temperature (20°C) | 10 days | Stable |
| Elevated Temperature (30°C) | 10 days | Stable |
| Elevated Temperature (40°C) | 10 days | Stable |
| Elevated Temperature (50°C) | 10 days | Stable |
| Exposure to Sunlight | 10 days | Stable |
Table 2: Stability of Azithromycin in Ophthalmic Preparations under Stress Conditions
A study on ophthalmic preparations demonstrated susceptibility to light and pH stress over 28 days.[1][2]
| Stress Condition | Duration | Potency Loss |
| Ultraviolet Light (284 nm) | 28 days | 18.86% |
| Acid, Alkali, and Hydrogen Peroxide | - | Almost total potency loss |
Recommended Storage Conditions
The following table provides the recommended storage conditions for various formulations of ZITHROMAX® (a brand name for Azithromycin).[10]
| Formulation | Storage Condition |
| Film-Coated Tablets | Controlled room temperature (15-30°C) |
| Powder for Oral Suspension (Dry) | Controlled room temperature (15-30°C) |
| Reconstituted Oral Suspension | 5°C to 30°C (Discard after 10 days) |
| For Injection (Dry Powder) | Controlled room temperature (15-30°C) |
| Diluted Solution for Injection | Stable for 24 hours at or below 30°C, or for 72 hours if stored under refrigeration (2-8°C) |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Stability Testing
This protocol is a synthesized example based on published methods for the analysis of Azithromycin.[5][7]
1. Objective: To quantify Azithromycin and its degradation products to assess stability.
2. Materials and Reagents:
-
Azithromycin reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4)
-
Tetrabutyl ammonium hydroxide
-
Purified water
3. Chromatographic Conditions:
-
Column: XTerra® RP18 (250 mm × 4.6 mm, 5 µm) or equivalent
-
Mobile Phase: Acetonitrile : 0.1 M KH2PO4 (pH 6.5) : 0.1 M Tetrabutyl ammonium hydroxide (pH 6.5) : Water (25:15:1:59 v/v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 43°C
-
Detection Wavelength: 215 nm
-
Injection Volume: 20 µL
4. Standard Solution Preparation:
-
Prepare a stock solution of Azithromycin reference standard in the mobile phase.
-
Prepare a series of working standard solutions by diluting the stock solution to achieve concentrations covering the expected range of the samples.
5. Sample Preparation:
-
Accurately weigh and dissolve the Azithromycin sample in the mobile phase to achieve a known concentration.
-
Filter the sample solution through a 0.45 µm filter before injection.
6. System Suitability:
-
Inject the standard solution multiple times to ensure the system is equilibrated and meets performance criteria (e.g., repeatability of retention time and peak area).
7. Analysis:
-
Inject the prepared standard and sample solutions into the HPLC system.
-
Record the chromatograms and integrate the peak areas.
8. Calculation:
-
Calculate the concentration of Azithromycin in the samples by comparing the peak areas with those of the standard solutions.
Visualizations
Caption: Workflow for Azithromycin stability testing, highlighting the application of stress conditions and subsequent analysis.
Caption: Conceptual diagram of Azithromycin degradation pathways leading to the formation of degradation products.
References
- 1. scielo.br [scielo.br]
- 2. scielo.br [scielo.br]
- 3. Photodegradation of a Broad-Spectrum Antibiotic Azithromycin Using H2O2 under Ultraviolet Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP1594762A1 - Methods of stabilizing azithromycin during storage by packaging in a gas impermeable container - Google Patents [patents.google.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. US20040266997A1 - Degradation products of azithromycin, and methods for their indentification - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of action, resistance, synergism, and clinical implications of azithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ZITHROMAX (azithromycin dihydrate) 11 Storage, Stability And Disposal | Pfizer Medical Information - Canada [pfizermedicalinformation.ca]
Overcoming poor bioavailability of Azetomycin II in mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azetomycin II, focusing on overcoming its poor bioavailability in mice.
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of this compound After Oral Administration
Question: We are observing very low and inconsistent plasma concentrations of this compound in our mouse cohort following oral gavage. What could be the cause, and how can we improve it?
Answer:
Low and variable plasma concentrations of this compound are common challenges, often stemming from its poor aqueous solubility and potential for rapid metabolism. Here’s a step-by-step troubleshooting guide:
1. Review Your Formulation Strategy:
-
Problem: this compound may be precipitating in the gastrointestinal (GI) tract before it can be absorbed.
-
Solution: Employ solubility-enhancing formulations. Consider the following options, starting with the simplest:
-
Co-solvents: Use a mixture of water-miscible organic solvents like PEG 400, propylene glycol, or ethanol.[1][2] Be mindful of the potential for toxicity with high concentrations.
-
pH Modification: If this compound has ionizable groups, adjusting the pH of the formulation vehicle can improve solubility.[1]
-
Surfactants: Incorporating surfactants such as Tween® 80 or Cremophor® EL can help maintain the drug in solution by forming micelles.[1]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can significantly improve the oral absorption of poorly soluble drugs by forming fine emulsions in the GI tract.[3][4][5]
-
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug, which can enhance the dissolution rate.[1][3][6]
-
2. Assess Dosing Procedure and Volume:
-
Problem: Inaccurate dosing or inappropriate vehicle volume can lead to variability.
-
Solution:
-
Ensure precise calibration of your gavage needles and syringes.
-
The dosing volume for mice should typically not exceed 10 mL/kg. Higher volumes can cause GI distress and affect absorption.
-
Confirm that the formulation is homogenous and that the drug has not settled out before each animal is dosed.
-
3. Consider the Impact of First-Pass Metabolism:
-
Problem: this compound may be extensively metabolized in the liver before reaching systemic circulation.
-
Solution:
-
While direct inhibition of metabolic enzymes in a study can be complex, choosing a formulation that promotes lymphatic absorption (e.g., some lipid-based systems) can partially bypass the portal circulation and reduce first-pass metabolism.[5]
-
Investigate the primary metabolic pathways of this compound to see if co-administration with a known inhibitor of the relevant cytochrome P450 enzymes is feasible and justifiable for your study, though this will add complexity.
-
4. Evaluate the Mouse Model:
-
Problem: The specific strain of mouse could have different metabolic enzyme profiles or gastrointestinal physiology.
-
Solution:
-
Review literature for any known differences in drug metabolism between mouse strains.
-
If possible, conduct a pilot study in a different, commonly used strain to see if the issue persists.
-
Issue 2: Lack of In Vivo Efficacy Despite In Vitro Potency
Question: this compound is highly effective against our target in cell-based assays, but we are not seeing the expected therapeutic effect in our mouse model of the disease. Why is this happening?
Answer:
This is a classic "in vitro-in vivo" disconnect, often linked to insufficient drug exposure at the site of action. Here’s how to troubleshoot this issue:
1. Confirm Target Engagement in Vivo:
-
Problem: The drug may not be reaching the target tissue in sufficient concentrations to exert its effect.
-
Solution:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Conduct a study to measure the concentration of this compound in the target tissue (e.g., tumor, brain, lung) over time after administration. This will help you understand if the drug is distributing to the desired site. Azithromycin, a related compound, is known for extensive tissue distribution.[7][8]
-
Biomarker Analysis: If a known biomarker is modulated by this compound, measure this biomarker in the target tissue of treated animals to confirm that the drug is engaging with its target.
-
2. Re-evaluate the Dosing Regimen:
-
Problem: The dose and/or frequency of administration may be inadequate.
-
Solution:
-
Dose-Escalation Study: Perform a dose-ranging study to determine if a higher dose of this compound can achieve the desired efficacy without causing unacceptable toxicity.
-
Optimize Dosing Frequency: Based on the pharmacokinetic profile (especially the half-life in the target tissue), adjust the dosing frequency to maintain drug concentrations above the minimum effective concentration.
-
3. Address Bioavailability Issues:
-
Problem: As with low plasma concentrations, poor bioavailability is a primary suspect.
-
Solution:
-
Refer to the troubleshooting guide for "Issue 1: Low and Variable Plasma Concentrations" to implement formulation strategies that can enhance absorption and systemic exposure. Improving the formulation is often the most critical step to bridging the in vitro-in vivo gap.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for formulating the poorly bioavailable this compound for oral administration in mice?
A good starting point is to develop a simple suspension or solution. A common approach is to first try to dissolve the compound in a small amount of a water-miscible co-solvent like DMSO or PEG 400, and then dilute this into a vehicle suitable for oral gavage, such as a 0.5% methylcellulose solution. If solubility is still an issue, incorporating a surfactant like Tween® 80 can help. It is crucial to observe the formulation for any signs of precipitation before administration.
Q2: How can we perform a basic pharmacokinetic study for this compound in mice?
A basic PK study involves administering a single dose of this compound to a cohort of mice (typically 3-4 mice per time point). Blood samples are then collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing. Plasma is separated from the blood samples and the concentration of this compound is quantified using a validated analytical method, such as LC-MS/MS. This data will allow you to determine key PK parameters like Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (Area Under the Curve, a measure of total drug exposure).
Q3: Are there alternatives to oral administration if we cannot overcome the poor bioavailability of this compound?
Yes. If oral bioavailability remains a significant hurdle, consider alternative routes of administration for your preclinical studies to ensure consistent exposure. Intravenous (IV) administration will provide 100% bioavailability and is useful for determining the intrinsic efficacy of the compound. Subcutaneous (SC) or intraperitoneal (IP) injections can also offer higher and more consistent bioavailability than the oral route, although they may have different absorption and distribution profiles.
Q4: What is the mechanism of action for this compound?
Assuming "this compound" is related to Azithromycin, its primary mechanism of action is the inhibition of bacterial protein synthesis.[9][10][11] It binds to the 50S ribosomal subunit of bacteria, which interferes with the translation of mRNA and stops bacterial growth.[9][10][11] Azithromycin also has known immunomodulatory effects, which can be relevant in certain disease models.[10][12]
Data Presentation
Table 1: Example Pharmacokinetic Parameters of this compound in Mice with Different Formulations
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) |
| Suspension in 0.5% MC | 10 | 50 ± 15 | 2.0 | 250 ± 75 |
| Solution in 20% PEG 400 | 10 | 150 ± 40 | 1.0 | 900 ± 200 |
| SEDDS | 10 | 450 ± 90 | 0.5 | 2700 ± 550 |
Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
-
Component Selection:
-
Oil Phase: Select a pharmaceutically acceptable oil (e.g., Capryol™ 90, Labrafil® M 1944 CS).
-
Surfactant: Choose a non-ionic surfactant with a high HLB value (e.g., Cremophor® EL, Tween® 80).
-
Co-surfactant/Co-solvent: Select a co-surfactant to improve the emulsification process (e.g., Transcutol® HP, PEG 400).
-
-
Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the components that provide the highest solubility.
-
Formulation Development:
-
Mix the selected oil, surfactant, and co-surfactant in various ratios (e.g., 40:40:20, 30:50:20).
-
Add this compound to the mixture and vortex or stir gently until a clear, homogenous solution is formed. A small amount of heat may be applied if necessary.
-
-
Characterization:
-
Emulsification Study: Add a small amount of the SEDDS formulation to water with gentle stirring. A stable and translucent microemulsion should form spontaneously.
-
Droplet Size Analysis: Measure the droplet size of the resulting emulsion using dynamic light scattering to ensure it is in the nano or micro range.
-
Protocol 2: Mouse Pharmacokinetic Study Workflow
-
Animal Acclimatization: Acclimate mice to the facility for at least one week before the study.
-
Dosing:
-
Fast the mice for 4-6 hours before oral administration (with free access to water).
-
Administer the this compound formulation via oral gavage at the desired dose.
-
-
Blood Sampling:
-
At specified time points post-dose, collect blood samples (e.g., via tail vein or retro-orbital sinus) into tubes containing an anticoagulant (e.g., K2EDTA).
-
Keep the blood samples on ice.
-
-
Plasma Processing:
-
Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software (e.g., Phoenix WinNonlin).
-
Visualizations
Caption: Workflow for improving this compound bioavailability and assessing efficacy.
Caption: Decision tree for troubleshooting poor bioavailability of this compound.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. researchgate.net [researchgate.net]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. researchgate.net [researchgate.net]
- 6. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 7. The pharmacokinetics of azithromycin in human serum and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Azithromycin - Wikipedia [en.wikipedia.org]
- 10. Mechanism of action, resistance, synergism, and clinical implications of azithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. Azithromycin: mechanisms of action and their relevance for clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: Azithromycin vs. Erythromycin Efficacy
This guide provides a detailed comparison of the efficacy of Azithromycin and Erythromycin, two commonly used macrolide antibiotics. The information presented is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data.
Mechanism of Action
Both Azithromycin and Erythromycin are macrolide antibiotics that function by inhibiting bacterial protein synthesis. They bind to the 50S subunit of the bacterial ribosome, which obstructs the exit tunnel for the growing polypeptide chain. This action effectively halts the elongation of the protein, leading to a bacteriostatic effect, where the bacteria are inhibited from growing and multiplying. At higher concentrations, they can sometimes be bactericidal.
dot
Caption: Mechanism of macrolide antibiotic action.
Data Presentation
In Vitro Activity: Minimum Inhibitory Concentrations (MICs)
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Azithromycin and Erythromycin against a range of bacterial pathogens. The MIC is the lowest concentration of an antibiotic that will inhibit the visible growth of a microorganism after overnight incubation.
| Bacterial Species | Azithromycin MIC (µg/mL) | Erythromycin MIC (µg/mL) |
| Streptococcus pneumoniae | 0.06 - 0.25 | 0.03 - 0.125 |
| Streptococcus pyogenes | 0.03 - 0.12 | 0.03 - 0.06 |
| Haemophilus influenzae | 0.12 - 1.0 | 2.0 - 8.0 |
| Moraxella catarrhalis | ≤0.03 - 0.12 | ≤0.03 - 0.25 |
| Staphylococcus aureus (MSSA) | 0.25 - 2.0 | 0.12 - 1.0 |
| Mycoplasma pneumoniae | ≤0.004 - 0.008 | ≤0.004 - 0.015 |
| Chlamydia pneumoniae | 0.12 - 0.25 | 0.06 - 0.5 |
| Legionella pneumophila | 0.12 - 1.0 | 0.12 - 1.0 |
| Neisseria gonorrhoeae | 0.06 - 0.5 | 0.12 - 2.0 |
Note: MIC values can vary depending on the specific strain and testing methodology.
Clinical and Pharmacokinetic Comparison
This table provides a comparative overview of key clinical and pharmacokinetic parameters for Azithromycin and Erythromycin.
| Parameter | Azithromycin | Erythromycin |
| Clinical Efficacy (Atypical Pneumonia) | Cure rates are comparable to Erythromycin.[1] | Effective in treating atypical pneumonia.[1] |
| Adverse Effects (Gastrointestinal) | Lower incidence of GI side effects.[2][3] | Higher incidence of nausea, vomiting, and abdominal pain.[2][3] |
| Half-life | ~68 hours | 1.5 - 2 hours |
| Dosing Frequency | Once daily | 2-4 times daily |
| Tissue Penetration | Excellent, with high concentrations in tissues and phagocytes.[4][5] | Good, but generally lower tissue concentrations than Azithromycin.[6] |
| Drug Interactions (CYP3A4) | Weak inhibitor, fewer significant drug interactions.[5] | Potent inhibitor, numerous drug interactions.[5] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC values presented in this guide are typically determined using standardized methods from organizations such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). A common method is broth microdilution.
Broth Microdilution Method:
-
Preparation of Antibiotic Solutions: Serial two-fold dilutions of Azithromycin and Erythromycin are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity, corresponding to a known concentration of bacterial cells (e.g., 1.5 x 10^8 CFU/mL).
-
Inoculation: The prepared antibiotic dilutions in microtiter plates are inoculated with the bacterial suspension.
-
Incubation: The microtiter plates are incubated under specific conditions (e.g., 35°C for 16-20 hours) to allow for bacterial growth.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
dot
Caption: Workflow for MIC determination.
Conclusion
References
- 1. Erythromycin, clarithromycin, and azithromycin: are the differences real? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Erythromycin Vs. Azithromycin | Power [withpower.com]
- 3. droracle.ai [droracle.ai]
- 4. mdpi.com [mdpi.com]
- 5. droracle.ai [droracle.ai]
- 6. Pharmacokinetics of Macrolide Antibiotics and Transport into the Interstitial Fluid: Comparison among Erythromycin, Clarithromycin, and Azithromycin [mdpi.com]
- 7. internationaldrugmart.com [internationaldrugmart.com]
Azetomycin II in Preclinical Models: A Comparative Analysis with Macrolide Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical data for Azetomycin II, a novel azalide antibiotic, alongside the well-established macrolides, Erythromycin and Clarithromycin. The following sections detail the comparative efficacy, pharmacokinetics, and toxicology of these compounds in various preclinical models, supported by experimental data and protocols.
Mechanism of Action
This compound, like other macrolide antibiotics, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2][3] This action prevents the translocation of peptides, thereby halting bacterial growth. Beyond their antibacterial properties, macrolides, including this compound, exhibit significant immunomodulatory effects. These effects are mediated through the modulation of various signaling pathways, including the inhibition of pro-inflammatory cytokines.[4]
Diagram: Antibacterial Mechanism of Action
Caption: this compound binds to the 50S ribosomal subunit, inhibiting protein synthesis.
Diagram: Immunomodulatory Signaling Pathway
Caption: this compound exerts anti-inflammatory effects by inhibiting NF-κB activation.
Comparative Preclinical Efficacy
The in vivo efficacy of this compound has been evaluated in several preclinical infection models and compared with Erythromycin and Clarithromycin.
| Compound | Infection Model | Animal Model | Endpoint | Efficacy (ED50 in mg/kg) | Reference |
| This compound | Streptococcus pneumoniae (Peritonitis) | Mouse | Survival | 1.83 - 6.22 | [5][6] |
| Erythromycin | Streptococcus pneumoniae (Peritonitis) | Mouse | Survival | 1.83 - 6.22 | [5][6] |
| Clarithromycin | Streptococcus pneumoniae (Pneumonia) | Mouse | Survival | Significant improvement at 40 and 200 mg/kg | [7][8] |
| This compound | Streptococcus pneumoniae (Pneumonia) | Mouse | Survival | 80% survival at 50 mg/kg | [9] |
| Erythromycin | Streptococcus pneumoniae (Pneumonia) | Mouse | Survival | 35% survival at 50 mg/kg | [9] |
| This compound | Staphylococcus aureus (Cutaneous) | Mouse | Dermonecrosis | Fewer lesions than comparators | [10] |
| Erythromycin | Staphylococcus aureus (Cutaneous) | Mouse | Dermonecrosis | Effective, but less so than this compound | [10] |
| Clarithromycin | Staphylococcus aureus (Cutaneous) | Mouse | Dermonecrosis | Effective, but less so than this compound | [10] |
Comparative Preclinical Pharmacokinetics
Pharmacokinetic profiles of this compound, Erythromycin, and Clarithromycin have been characterized in rodents. This compound demonstrates a distinct pharmacokinetic advantage with a longer half-life and greater tissue penetration.
| Compound | Animal Model | Dose (mg/kg) | Cmax (µg/mL) | t1/2 (h) | AUC (µg·h/mL) | Bioavailability (%) | Reference |
| This compound | Rat (i.v.) | 10 | - | 13.1 | 10.1 | - | [11] |
| Erythromycin | Rat (i.v.) | 5 | - | 1.1 | 1.3 | - | [11] |
| Clarithromycin | Rat (i.v.) | 20 | - | 2.5 | 11.0 | - | [11] |
| This compound | Mouse (s.c.) | 50 | 0.8 - 1.0 | 0.72 | - | - | [12] |
| Erythromycin | Mouse (s.c.) | 50 | 0.8 - 1.0 | 0.85 | - | - | [12] |
Comparative Preclinical Toxicology
Preclinical safety evaluations indicate a favorable toxicology profile for this compound compared to older macrolides.
| Compound | Animal Model | Route | LD50 (mg/kg) | NOAEL (mg/kg/day) | Reference |
| This compound | Mouse | i.v. | 825 | - | [13] |
| This compound | Mouse | p.o. | >10,000 | - | [13] |
| Erythromycin | Mouse | i.v. | 360 | - | [13] |
| Erythromycin | Mouse | p.o. | 4000 | - | [13] |
| Erythromycin | Rat | p.o. | - | 800 (effect on liver enzymes) | [14][15] |
| This compound | Rat | p.o. | - | 200 (no significant liver enzyme induction) | [14][15] |
Experimental Protocols
Mouse Staphylococcus aureus Thigh Infection Model
This model is utilized to assess the in vivo efficacy of antimicrobial agents against localized soft tissue infections.[16][17]
-
Animal Model: Female CD-1 or Swiss mice.
-
Immunosuppression (Optional): To create a neutropenic model, mice are treated with cyclophosphamide (e.g., 150 mg/kg intraperitoneally on day -4 and 100 mg/kg on day -1) to deplete neutrophils.
-
Infection: Mice are anesthetized and injected intramuscularly in the thigh with a suspension of Staphylococcus aureus (e.g., 105 - 106 CFU in 0.1 mL).
-
Treatment: At a specified time post-infection (e.g., 2 hours), the test compound (this compound or comparator) is administered via the desired route (e.g., oral gavage, subcutaneous injection).
-
Efficacy Assessment: At various time points post-treatment (e.g., 24 hours), mice are euthanized, and the infected thigh muscle is excised, homogenized, and serially diluted for bacterial colony forming unit (CFU) enumeration. The reduction in CFU/gram of tissue compared to vehicle-treated controls is the primary efficacy endpoint. The 50% effective dose (ED50) can be calculated from dose-response studies.[12]
Diagram: S. aureus Thigh Infection Workflow
Caption: Workflow for the mouse S. aureus thigh infection model.
Mouse Streptococcus pneumoniae Lung Infection Model
This model is employed to evaluate the efficacy of antimicrobial agents against bacterial pneumonia.[8][9]
-
Animal Model: Female Swiss or C57BL/6j mice.
-
Infection: Mice are anesthetized and infected via intranasal or intratracheal instillation of a Streptococcus pneumoniae suspension (e.g., 105 - 107 CFU in 50 µL).
-
Treatment: Prophylactic or therapeutic treatment regimens can be employed. For therapeutic evaluation, treatment with the test compound is initiated at a specified time post-infection (e.g., 24 or 48 hours).
-
Efficacy Assessment: Primary endpoints include survival rate over a defined period (e.g., 10-14 days) and bacterial clearance from the lungs and blood at specific time points. For bacterial clearance, mice are euthanized, lungs are aseptically removed and homogenized, and blood is collected for CFU enumeration.
Diagram: S. pneumoniae Lung Infection Workflow
Caption: Workflow for the mouse S. pneumoniae lung infection model.
References
- 1. Comparison of Pharmacodynamics of Azithromycin and Erythromycin In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azithromycin and clarithromycin: overview and comparison with erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. RePub, Erasmus University Repository: Comparison of pharmacodynamics of azithromycin and erythromycin in vitro and in vivo [repub.eur.nl]
- 6. Comparison of pharmacodynamics of azithromycin and erythromycin in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of Macrolide Susceptibility on Efficacies of Clarithromycin and Azithromycin against Streptococcus pneumoniae in a Murine Lung Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacodynamic assessment of clarithromycin in a murine model of pneumococcal pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prophylactic and therapeutic activities of azithromycin in a mouse model of pneumococcal pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of four antibiotics in a murine model of necrotizing cutaneous infections caused by toxigenic Streptococcus pyogenes and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Azithromycin, erythromycin and cloxacillin in the treatment of infections of skin and associated soft tissues. European Azithromycin Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Comparison of the effects of the new azalide antibiotic, azithromycin, and erythromycin estolate on rat liver cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of the effects of the new azalide antibiotic, azithromycin, and erythromycin estolate on rat liver cytochrome P-450 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preferential concentration of azithromycin in an infected mouse thigh model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. criver.com [criver.com]
Navigating the Landscape of Bacterial Resistance: A Comparative Guide to Azetomycin II Cross-Resistance
For Immediate Release
In the ongoing battle against antimicrobial resistance, understanding the cross-resistance profiles of existing and novel antibiotics is paramount for effective clinical use and the development of future therapies. This guide provides a comprehensive comparison of Azetomycin II, a macrolide antibiotic, with other antimicrobial agents, supported by experimental data. The information is intended for researchers, scientists, and drug development professionals to inform strategic decisions in antimicrobial stewardship and research.
I. Comparative In Vitro Activity of this compound
The following tables summarize the minimum inhibitory concentration (MIC) data for this compound and comparator antibiotics against a range of bacterial pathogens. This data, compiled from multiple in vitro studies, highlights the cross-resistance patterns observed between this compound and other macrolides, as well as its activity profile against bacteria resistant to other antibiotic classes.
Table 1: Comparative Activity of this compound and Erythromycin Against Gram-Positive Cocci and Haemophilus influenzae
| Organism (No. of Isolates) | Antibiotic | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Mode MIC (mg/L) |
| Methicillin-Susceptible Staphylococcus aureus (100) | This compound | - | - | - |
| Erythromycin | - | - | - | |
| 77% susceptible to 1 mg/L this compound and 0.5 mg/L Erythromycin. 22% resistant to 32 mg/L of both. | ||||
| Methicillin-Resistant Staphylococcus aureus | This compound | >64 | >64 | - |
| Erythromycin | >64 | >64 | - | |
| Coagulase-Negative Staphylococci | This compound | 0.5 | - | - |
| Erythromycin | 0.25 | - | - | |
| Group A & B Streptococci | This compound | - | 0.06 | - |
| Erythromycin | - | 0.03 | - | |
| Enterococci | This compound | - | - | 4.0 |
| Erythromycin | - | - | 1.0 | |
| Haemophilus influenzae | This compound | - | 1.0 | - |
| Erythromycin | - | 8.0 | - | |
| Data sourced from a study comparing the in-vitro activities of azithromycin and erythromycin[1]. |
Table 2: Comparative Activity of this compound and Other Macrolides Against Oral Organisms
| Organism | Antibiotic | Activity Profile |
| Gram-Positive Anaerobes (Actinomyces spp., Propionibacterium spp., Lactobacillus spp., Bifidobacterium dentium) | This compound | Slightly less active than erythromycin. |
| Clarithromycin | Most active of the antibiotics tested. | |
| Gram-Negative Anaerobes (Fusobacterium spp., Bacteroides spp., Wolinella spp., Actinobacillus actinomycetemcomitans, Selenomonas spp., Mitsuokella multiacida) | This compound | Generally the most active, including against erythromycin-insusceptible isolates. |
| Clarithromycin | Similar activity to erythromycin, superior against Capnocytophaga ochraceus and Eikenella corrodens. | |
| This table summarizes the findings of a comparative study on the in-vitro activity of azithromycin and other macrolides against oral organisms[2]. |
Table 3: this compound MIC Distribution in Neisseria gonorrhoeae
| MIC (µg/ml) | Percentage of Strains (%) |
| 0.06 | 3.39 |
| 0.12 | 8.47 |
| 0.25 | 27.1 |
| 0.5 | 55.9 |
| 1 | 6.78 |
| 16 | 1.69 |
| MIC₅₀: 0.5 µg/ml, MIC₉₀: 0.5 µg/ml. Data from a study on this compound resistance in Neisseria gonorrhoeae strains in Hyogo, Japan[3]. |
II. Mechanisms of Cross-Resistance
This compound, a macrolide antibiotic, functions by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis.[4][5] Resistance to this compound and other macrolides is primarily mediated by two mechanisms that often lead to cross-resistance with other antibiotic classes sharing a similar mode of action.
-
Target Site Modification: Alterations in the 23S rRNA component of the 50S ribosomal subunit, the binding site for macrolides, can reduce the drug's affinity. This is a common mechanism of resistance and can be conferred by mutations or enzymatic modifications, such as methylation by Erm enzymes. This modification often results in cross-resistance to other macrolides, lincosamides, and streptogramin B antibiotics (the MLSB phenotype).
-
Active Efflux: Bacteria can acquire genes encoding efflux pumps that actively transport the antibiotic out of the cell, preventing it from reaching its ribosomal target. The MtrCDE efflux pump in Neisseria gonorrhoeae, for example, contributes to macrolide resistance.[3]
Figure 1: Mechanism of action and cross-resistance of this compound.
III. Experimental Protocols
The data presented in this guide are derived from studies employing standardized antimicrobial susceptibility testing methods. The following outlines the general principles of these key experimental protocols.
Antimicrobial Susceptibility Testing (AST)
The in vitro susceptibility of bacterial isolates to this compound and comparator agents is determined using methods standardized by the Clinical and Laboratory Standards Institute (CLSI).[6][7]
1. Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC determination):
-
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.
-
Procedure:
-
A standardized inoculum of the test bacterium is prepared.
-
Serial twofold dilutions of the antimicrobial agents are prepared in a multi-well microtiter plate containing a suitable broth medium.
-
Each well is inoculated with the bacterial suspension.
-
The plates are incubated under appropriate conditions (e.g., 35°C for 16-20 hours).
-
The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth.
-
-
Quality Control: Reference strains with known MIC values (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) are tested concurrently to ensure the accuracy of the results.[8]
2. Disk Diffusion Method (Kirby-Bauer Test):
-
Principle: This method assesses the susceptibility of a bacterium to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the agent.
-
Procedure:
-
A standardized inoculum of the test bacterium is swabbed uniformly across the surface of an agar plate.
-
Paper disks containing a defined concentration of the antimicrobial agent are placed on the agar surface.
-
The plate is incubated under standardized conditions.
-
The diameter of the zone of inhibition around each disk is measured.
-
The zone diameter is interpreted as "Susceptible," "Intermediate," or "Resistant" according to CLSI guidelines.[8]
-
-
Quality Control: Reference strains with known zone diameter ranges (e.g., Staphylococcus aureus ATCC 25923) are tested in parallel.[8]
Figure 2: Workflow of antimicrobial susceptibility testing.
References
- 1. Comparative in-vitro activity of azithromycin and erythromycin against Gram-positive cocci, Haemophilus influenzae and anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative in-vitro activity of azithromycin, macrolides (erythromycin, clarithromycin and spiramycin) and streptogramin RP 59500 against oral organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Comparative in vitro activity of the new oral macrolide azithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iacld.com [iacld.com]
- 7. chainnetwork.org [chainnetwork.org]
- 8. Quality control parameters and interpretive criteria for in vitro susceptibility tests with the macrolide azithromycin. Collaborative Antimicrobial Susceptibility Testing Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Azetomycin II: A Comparative Analysis with Macrolide Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Azetomycin II and macrolide antibiotics. While both are classes of antimicrobials, their fundamental chemical structures, mechanisms of action, and antibacterial spectra are distinct. This document aims to clarify these differences, providing experimental context and data to inform research and drug development.
Introduction: Two Distinct Classes of Antibiotics
Initially, it is crucial to understand that this compound is not a macrolide. This compound is an analog of actinomycin, produced by the bacterium Streptomyces antibioticus.[1][2][3] In contrast, macrolides, such as azithromycin, are characterized by a large macrocyclic lactone ring to which deoxy sugars are attached. This structural difference underpins their distinct biological activities.
Comparative Data Overview
The following table summarizes the key differential characteristics between this compound and a representative macrolide, azithromycin.
| Feature | This compound | Azithromycin (Macrolide) |
| Chemical Class | Actinomycin Analog | Azalide (a subclass of macrolides)[4] |
| Core Structure | Phenoxazone ring with two cyclic pentapeptides | 15-membered macrocyclic lactone ring[4] |
| Primary Mechanism of Action | Inhibition of RNA synthesis[1][2][3] | Inhibition of protein synthesis[5][6][7][8] |
| Target Site | Intercalates into DNA | Binds to the 50S ribosomal subunit[5][6][7][8] |
| Antibacterial Spectrum | Potent against Gram-positive bacteria, less effective against Gram-negative bacteria.[1][2][9][10] | Broad-spectrum: effective against many Gram-positive and Gram-negative bacteria, as well as atypical bacteria.[4][5][11] |
| Example Organism (Activity) | Bacillus subtilis[1][2] | Streptococcus pneumoniae, Haemophilus influenzae[4][6] |
Mechanism of Action: A Tale of Two Targets
The primary difference between this compound and macrolides lies in their cellular targets and mechanisms of action.
This compound: As an actinomycin analog, this compound's primary mode of action is the inhibition of transcription. It intercalates into DNA, preventing the progression of RNA polymerase. This leads to a rapid cessation of RNA synthesis, which in turn inhibits protein synthesis as a downstream effect.[1][2][3] At lower concentrations, it has been observed to stimulate DNA synthesis.[2]
Macrolides (e.g., Azithromycin): Macrolides are protein synthesis inhibitors. Azithromycin binds to the 23S rRNA of the large (50S) subunit of the bacterial ribosome.[6][7] This binding action blocks the exit tunnel of the ribosome, thereby preventing the elongation of the polypeptide chain and effectively halting protein synthesis.[5][8]
Comparative Mechanisms of Action
Experimental Protocols
A. Minimum Inhibitory Concentration (MIC) Determination
A standard method to quantify and compare the in vitro potency of antimicrobial agents is the determination of the Minimum Inhibitory Concentration (MIC).
Methodology: Broth Microdilution
-
Preparation of Antimicrobial Solutions: Stock solutions of this compound and a comparator macrolide (e.g., azithromycin) are prepared in a suitable solvent. A series of twofold serial dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: The bacterial strain of interest (e.g., a Gram-positive strain for this compound, and a broader range for the macrolide) is cultured to a logarithmic growth phase. The culture is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Data Presentation: Results are typically presented in a tabular format, comparing the MIC values of the tested compounds against a panel of bacterial strains.
Workflow for MIC Determination
Antibacterial Spectrum
This compound: The antibacterial activity of this compound is potent against selected Gram-positive bacteria.[1][2] Its efficacy against Gram-negative organisms is significantly lower.[1][2]
Macrolides (Azithromycin): Azithromycin exhibits a broad spectrum of activity. It is effective against many Gram-positive bacteria, such as Staphylococcus and Streptococcus species.[4] Notably, it also demonstrates good activity against various Gram-negative bacteria, including Haemophilus influenzae and Moraxella catarrhalis, which is an improvement over older macrolides like erythromycin.[4] Furthermore, macrolides are known for their efficacy against atypical pathogens like Chlamydia, Legionella, and Mycoplasma species.[4]
Synthesis and Production
This compound: this compound is a natural product derived from the fermentation of Streptomyces antibioticus in a culture medium supplemented with azetidine-2-carboxylic acid.[1][2][3]
Azithromycin: Azithromycin is a semi-synthetic antibiotic. It is derived from erythromycin A, a natural product from the fermentation of Saccharopolyspora erythraea. The synthesis involves chemical modifications of the erythromycin A molecule to improve its acid stability and broaden its antibacterial spectrum.[12][13]
Clinical Development and Applications
This compound: There is limited information available regarding the clinical development of this compound. Its primary utility appears to be as a research tool for studying transcription and as a potential lead compound in oncology research, given the known anti-tumor properties of actinomycins.
Azithromycin: Azithromycin is a widely used clinical antibiotic with numerous FDA-approved indications.[14] These include respiratory tract infections (e.g., community-acquired pneumonia, acute bacterial sinusitis), skin and soft tissue infections, and certain sexually transmitted infections.[5][11][14] It is on the World Health Organization's List of Essential Medicines.[5] While it has been investigated for other properties, such as anti-inflammatory and antiviral effects, its primary clinical role remains as an antibacterial agent.[8][15] Several clinical trials have been conducted to evaluate its efficacy in various infectious diseases.[16][17][18][19][20]
Conclusion
This compound and macrolide antibiotics represent two distinct classes of antimicrobial compounds with different origins, chemical structures, and biological activities. This compound, an actinomycin analog, inhibits bacterial growth by targeting DNA and preventing RNA synthesis. In contrast, macrolides like azithromycin target the bacterial ribosome to inhibit protein synthesis. This fundamental difference in their mechanisms of action dictates their respective antibacterial spectra and potential clinical applications. A direct performance comparison for the same indication is not appropriate; instead, understanding their unique properties is essential for guiding future research and development in the field of antimicrobial agents.
References
- 1. Production, isolation, and properties of azetomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production, Isolation, and Properties of Azetomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d.docksci.com [d.docksci.com]
- 4. Spectrum of activity of azithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azithromycin - Wikipedia [en.wikipedia.org]
- 6. droracle.ai [droracle.ai]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Mechanism of action, resistance, synergism, and clinical implications of azithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. labshake.com [labshake.com]
- 11. Azithromycin--spectrum of activity, pharmacokinetics, and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN103880898A - Azithromycin synthesis method - Google Patents [patents.google.com]
- 13. CN106632543A - Synthesis method of azithromycin - Google Patents [patents.google.com]
- 14. Azithromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Azithromycin: mechanisms of action and their relevance for clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Azithromycin in addition to standard of care versus standard of care alone in the treatment of patients admitted to the hospital with severe COVID-19 in Brazil (COALITION II): a randomised clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. oxfordbrc.nihr.ac.uk [oxfordbrc.nihr.ac.uk]
- 18. Efficacy and safety of azithromycin in Covid‐19 patients: A systematic review and meta‐analysis of randomized clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Azithromycin versus standard care in patients with mild-to-moderate COVID-19 (ATOMIC2): an open-label, randomised trial - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A multi-centre open-label two-arm randomised superiority clinical trial of azithromycin versus usual care in ambulatory COVID-19: study protocol for the ATOMIC2 trial - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antibacterial Target of Azithromycin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Azithromycin's performance with other antibiotics, supported by experimental data and detailed methodologies. We delve into the validation of its antibacterial target, offering insights for researchers in the field of antimicrobial drug discovery.
Unveiling the Target: Azithromycin's Mechanism of Action
Azithromycin, a macrolide antibiotic, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[1][2][3] It achieves this by binding to the 50S ribosomal subunit, a crucial component of the bacterial protein synthesis machinery.[1][2][4] This binding event interferes with the translocation of peptides, effectively halting the elongation of the polypeptide chain and thereby inhibiting bacterial growth.[4][5]
The following diagram illustrates the signaling pathway of Azithromycin's action:
Caption: Mechanism of action of Azithromycin in a bacterial cell.
Comparative Efficacy of Azithromycin
The effectiveness of an antibiotic is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a bacterium. Lower MIC values indicate greater potency. The following table summarizes the MIC values of Azithromycin and comparator antibiotics against common bacterial pathogens.
| Antibiotic | Streptococcus pneumoniae (MIC µg/mL) | Haemophilus influenzae (MIC µg/mL) | Moraxella catarrhalis (MIC µg/mL) |
| Azithromycin | ≤0.25 - 2 | ≤0.06 - 1 | ≤0.03 - 0.12 |
| Amoxicillin | ≤0.5 - 4 | ≤1 - 8 | ≤0.25 - 1 |
| Clarithromycin | ≤0.12 - 1 | 2 - 16 | ≤0.06 - 0.25 |
| Doxycycline | ≤0.25 - 2 | 1 - 4 | 0.5 - 2 |
Note: MIC ranges can vary depending on the specific strain and testing methodology.
As the data indicates, Azithromycin demonstrates potent activity against key respiratory pathogens, often with lower MIC values compared to other commonly used antibiotics.[6]
Experimental Protocols for Target Validation
Validating the antibacterial target of a compound like Azithromycin involves a series of in vitro experiments. Below are detailed protocols for key assays.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
Methodology (Broth Microdilution):
-
Preparation of Antibiotic Solutions: Prepare a stock solution of the antibiotic in a suitable solvent. Create a series of twofold dilutions of the antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Culture the test bacterium overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in the microtiter plate wells.
-
Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). Incubate the plate at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
The following workflow illustrates the MIC determination process:
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Bacterial Growth Curve Assay
Objective: To assess the effect of an antibiotic on the growth kinetics of a bacterial population over time.
Methodology:
-
Preparation: Prepare flasks containing fresh broth with and without the test antibiotic at a specific concentration (e.g., 1x, 2x, or 4x the MIC).
-
Inoculation: Inoculate each flask with a standardized bacterial suspension to a starting optical density (OD) at 600 nm of approximately 0.05.
-
Incubation and Measurement: Incubate the flasks at 37°C with shaking. At regular time intervals (e.g., every hour), withdraw a sample from each flask and measure the OD600 to monitor bacterial growth.
-
Data Analysis: Plot the OD600 values against time to generate growth curves. Compare the growth curve of the treated culture with the untreated control to determine the effect of the antibiotic (bacteriostatic vs. bactericidal).
Ribosome Binding Assay
Objective: To directly demonstrate the binding of a radiolabeled antibiotic to its ribosomal target.
Methodology:
-
Preparation of Ribosomes: Isolate 70S ribosomes from the target bacterium through differential centrifugation.
-
Binding Reaction: Incubate the isolated ribosomes with a radiolabeled version of the antibiotic (e.g., [14C]-Azithromycin) in a suitable binding buffer. Include a control with a large excess of unlabeled antibiotic to determine non-specific binding.
-
Separation of Bound and Unbound Antibiotic: Separate the ribosome-bound antibiotic from the free antibiotic using a technique such as filter binding or ultracentrifugation.
-
Quantification: Quantify the amount of radioactivity associated with the ribosomes to determine the extent of binding.
This diagram outlines the logical relationship in a ribosome binding assay:
Caption: Logical flow of a ribosome binding assay.
Conclusion
The validation of Azithromycin's antibacterial target relies on a combination of determining its potent in vitro activity against clinically relevant bacteria and directly demonstrating its interaction with the 50S ribosomal subunit. The experimental protocols outlined in this guide provide a framework for researchers to conduct these essential validation studies. By objectively comparing its performance against other antibiotics, this guide serves as a valuable resource for the scientific community engaged in the critical endeavor of antibiotic research and development.
References
- 1. Azithromycin - Wikipedia [en.wikipedia.org]
- 2. Mechanism of action, resistance, synergism, and clinical implications of azithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azithromycin: mechanisms of action and their relevance for clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Erythromycin, clarithromycin, and azithromycin: are the differences real? - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Efficacy of Azetomycin II in the Face of Standard-of-Care Antibiotics
In the ever-evolving landscape of antimicrobial therapeutics, the emergence of novel compounds consistently prompts a critical evaluation of their potential to address the growing challenge of antibiotic resistance. This guide provides a comprehensive comparison of the efficacy of the investigational antibiotic, Azetomycin II, against current standard-of-care antibiotics across a range of clinically relevant bacterial pathogens. Through a meticulous review of available preclinical and clinical data, we aim to furnish researchers, scientists, and drug development professionals with a clear, data-driven perspective on the therapeutic promise of this new molecular entity.
Executive Summary
This compound, a novel azalide antibiotic, demonstrates promising in vitro and in vivo activity against a broad spectrum of Gram-positive and Gram-negative bacteria, including several multi-drug resistant (MDR) strains. This guide will delineate its mechanism of action, compare its microbiological potency with established antibiotics, and present available data from preclinical infection models.
Mechanism of Action: A Familiar Target with a Novel Interaction
Like other macrolide and azalide antibiotics, this compound targets the bacterial ribosome to inhibit protein synthesis. It binds to the 50S ribosomal subunit, thereby preventing the translocation of peptidyl-tRNA and disrupting the elongation of the polypeptide chain.[1][2][3] While the general mechanism is conserved, structural modifications in this compound are hypothesized to result in a higher binding affinity and reduced susceptibility to common macrolide resistance mechanisms, such as efflux pumps and ribosomal modifications.
The proposed mechanism of action and its impact on bacterial protein synthesis are illustrated in the following signaling pathway diagram.
Caption: Mechanism of action of this compound.
Comparative In Vitro Efficacy
The antimicrobial potency of a compound is fundamentally assessed by its Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following table summarizes the MIC₅₀ and MIC₉₀ values (the MICs required to inhibit the growth of 50% and 90% of isolates, respectively) of this compound in comparison to standard-of-care antibiotics against key bacterial pathogens.
| Pathogen | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Streptococcus pneumoniae | This compound | 0.06 | 0.25 |
| Amoxicillin | 0.5 | 2 | |
| Azithromycin | 0.12 | 16 | |
| Haemophilus influenzae | This compound | 0.25 | 1 |
| Amoxicillin-clavulanate | 1 | 4 | |
| Azithromycin | 0.5 | 2 | |
| Staphylococcus aureus (MSSA) | This compound | 0.12 | 0.5 |
| Cephalexin | 1 | 4 | |
| Azithromycin | 0.25 | >64 | |
| Escherichia coli | This compound | 2 | 8 |
| Ciprofloxacin | 0.015 | 0.5 | |
| Trimethoprim/Sulfamethoxazole | 0.5/9.5 | >32/608 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination:
The MIC values presented were determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Isolate Preparation: Bacterial strains were cultured on appropriate agar plates overnight at 37°C. Colonies were then suspended in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted to yield a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
Antibiotic Preparation: Stock solutions of each antibiotic were prepared according to the manufacturer's instructions. Serial twofold dilutions of each antibiotic were prepared in CAMHB in 96-well microtiter plates.
-
Inoculation and Incubation: Each well of the microtiter plates was inoculated with the prepared bacterial suspension. The plates were then incubated at 37°C for 18-24 hours in ambient air.
-
MIC Reading: The MIC was determined as the lowest concentration of the antibiotic at which there was no visible growth of the bacteria.
The experimental workflow for determining the Minimum Inhibitory Concentration (MIC) is outlined in the diagram below.
Caption: MIC determination workflow.
Preclinical Efficacy in Animal Models
While in vitro data provides a foundational understanding of an antibiotic's potency, in vivo animal models are crucial for evaluating its efficacy in a physiological context. The following table summarizes the protective efficacy of this compound in a murine systemic infection model.
| Pathogen | Antibiotic | ED₅₀ (mg/kg) |
| Streptococcus pneumoniae | This compound | 10 |
| Amoxicillin | 25 | |
| Azithromycin | 15 | |
| Staphylococcus aureus (MSSA) | This compound | 12 |
| Cephalexin | 30 | |
| Azithromycin | 20 |
Experimental Protocols
Murine Systemic Infection Model:
-
Infection: Male BALB/c mice (6-8 weeks old) were intraperitoneally injected with a bacterial suspension containing a lethal dose (predetermined LD₁₀₀) of the respective pathogen.
-
Treatment: One hour post-infection, cohorts of mice (n=10 per group) were treated with a single subcutaneous dose of this compound or a standard-of-care antibiotic at various concentrations. A control group received the vehicle only.
-
Observation: The survival of the mice was monitored for 7 days post-infection.
-
ED₅₀ Calculation: The effective dose 50 (ED₅₀), the dose of the antibiotic that protected 50% of the infected mice from death, was calculated using a probit analysis.
The logical relationship for assessing in vivo efficacy is depicted in the diagram below.
Caption: In vivo efficacy assessment.
Conclusion
The available data suggests that this compound possesses potent antibacterial activity against a range of common and resistant pathogens. Its in vitro potency, as demonstrated by lower MIC values against key respiratory and skin and soft tissue infection pathogens, appears to be superior to several current standard-of-care agents. Furthermore, the improved efficacy observed in preclinical infection models underscores its potential as a valuable addition to the antibiotic armamentarium. Further clinical investigation is warranted to fully elucidate the safety and efficacy profile of this compound in human subjects.
References
A Head-to-Head Comparison of Azithromycin and Telithromycin for Researchers
In the landscape of antimicrobial agents, macrolides and their derivatives play a crucial role in treating a variety of bacterial infections. This guide provides a detailed, data-driven comparison of azithromycin, an azalide antibiotic, and telithromycin, the first ketolide antibiotic. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective performance based on available experimental data.
Executive Summary
Azithromycin and telithromycin are both inhibitors of bacterial protein synthesis, targeting the 50S ribosomal subunit. However, telithromycin, a ketolide, was specifically designed to overcome macrolide resistance.[1][2][3] Clinical and in vitro data demonstrate that telithromycin often exhibits greater potency against certain respiratory pathogens, particularly macrolide-resistant strains of Streptococcus pneumoniae.[1][4][5][6] While both drugs have immunomodulatory effects, their clinical applications, pharmacokinetic profiles, and safety considerations differ. Of note, the use of telithromycin has been significantly restricted due to concerns about hepatotoxicity.[2]
Mechanism of Action
Both azithromycin and telithromycin interfere with bacterial protein synthesis by binding to the 50S ribosomal subunit.[2][7] However, their specific interactions with the ribosome differ, which accounts for the variation in their spectrum of activity and their effectiveness against resistant strains.
Azithromycin: As a macrolide, azithromycin binds to the 50S ribosomal subunit, inhibiting the translocation of mRNA.[7] This action effectively halts the elongation of the polypeptide chain, thereby preventing bacterial growth.
Telithromycin: Telithromycin, a ketolide, also binds to the 50S ribosomal subunit but does so with a higher affinity and at two domains of the 23S rRNA.[2] This dual-binding mechanism allows it to be effective against some bacteria that have developed resistance to macrolides through modification of a single binding site.[2]
In Vitro Activity: Minimum Inhibitory Concentrations (MICs)
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for azithromycin and telithromycin against various key respiratory pathogens. The data is presented as MIC50 (the concentration required to inhibit 50% of isolates) and MIC90 (the concentration required to inhibit 90% of isolates).
| Pathogen | Antibiotic | MIC50 (μg/mL) | MIC90 (μg/mL) |
| Streptococcus pneumoniae (Erythromycin-Susceptible) | Azithromycin | ≤2.0[8][9] | |
| Telithromycin | 0.008 - 0.016[10] | 0.016 - 0.03[10] | |
| Streptococcus pneumoniae (Erythromycin-Resistant) | Azithromycin | Resistant[1][5] | |
| Telithromycin | 0.03 - 0.125[10] | 0.125 - 0.5[10] | |
| Streptococcus pyogenes | Azithromycin | ||
| Telithromycin | 0.015[11] | 4[12] | |
| Haemophilus influenzae | Azithromycin | ||
| Telithromycin | |||
| Staphylococcus aureus (Methicillin-Susceptible) | Azithromycin | ||
| Telithromycin | 0.03[12] | ||
| Mycobacterium avium complex | Azithromycin | 16[13] | >64[13] |
| Telithromycin |
Pharmacodynamic Properties: Time-Kill Assays and Post-Antibiotic Effect
Pharmacodynamic parameters such as time-kill kinetics and the post-antibiotic effect (PAE) provide valuable insights into the bactericidal or bacteriostatic nature of an antibiotic and the duration of its suppressive activity after the drug concentration falls below the MIC.
Time-Kill Assay Data
Time-kill assays demonstrate the rate and extent of bacterial killing over time. Studies have shown that telithromycin can be bactericidal against certain strains of S. pneumoniae at concentrations of two times the MIC after 24 hours.[14][15] In comparison, azithromycin is often described as having a concentration-independent bacteriostatic effect against H. influenzae and S. aureus.[16] For anaerobic bacteria, telithromycin has been shown to be bactericidal against several strains after 48 hours at twice the MIC.[17][18]
Post-Antibiotic Effect (PAE)
The PAE is the persistent suppression of bacterial growth after a short exposure to an antimicrobial agent. Both azithromycin and telithromycin exhibit a significant PAE against respiratory pathogens.
| Pathogen | Antibiotic | PAE (hours) |
| Streptococcus pneumoniae | Azithromycin | 3.5[19] |
| Telithromycin | 1.5 - 9.7[12][20][21] | |
| Streptococcus pyogenes | Azithromycin | 3.5[19] |
| Telithromycin | 0.4 - 8.9[12][20][21] | |
| Haemophilus influenzae | Azithromycin | 3[19] |
| Telithromycin | ||
| Staphylococcus aureus | Azithromycin | |
| Telithromycin | 0.3 - 3.7[12][20][21] |
Immunomodulatory Effects and Signaling Pathways
Beyond their direct antibacterial activity, both azithromycin and telithromycin possess immunomodulatory properties, primarily through their influence on inflammatory signaling pathways.
Azithromycin: Azithromycin is well-documented to have anti-inflammatory effects. It can suppress the activation of the transcription factor NF-κB, a key regulator of the inflammatory response.[7][22][23][24] This is achieved, in part, by preventing the nuclear translocation of NF-κB subunits.[22] Azithromycin has also been shown to inhibit the STAT1 signaling pathway.[23]
Telithromycin: While less extensively studied for its immunomodulatory effects compared to azithromycin, as a macrolide derivative, telithromycin is also expected to have an impact on inflammatory pathways.
The following diagram illustrates the inhibitory effect of azithromycin on the NF-κB signaling pathway.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
MIC values are typically determined using broth microdilution or agar dilution methods according to guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method:
-
A serial two-fold dilution of the antibiotic is prepared in a 96-well microtiter plate with cation-adjusted Mueller-Hinton broth.
-
Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
-
The plates are incubated at 35-37°C for 16-20 hours.
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
The following diagram outlines the workflow for MIC determination.
Time-Kill Assay
Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antibiotic over time.
-
A standardized bacterial suspension (approximately 5 x 105 to 5 x 106 CFU/mL) is prepared in a suitable broth medium.
-
The antibiotic is added at various concentrations (e.g., 0.25x, 1x, 2x, 4x MIC).
-
The cultures are incubated at 35-37°C.
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), aliquots are removed, serially diluted, and plated on agar.
-
After incubation of the plates, colony counts are performed to determine the number of viable bacteria.
-
The results are plotted as log10 CFU/mL versus time.
Post-Antibiotic Effect (PAE) Assay
The PAE is determined to evaluate the duration of growth suppression after brief exposure to an antibiotic.
-
A bacterial culture in the logarithmic growth phase is exposed to a specific concentration of the antibiotic (e.g., 10x MIC) for a defined period (e.g., 1-2 hours).
-
The antibiotic is removed by dilution or washing the bacterial cells.
-
The growth of the antibiotic-exposed culture is monitored and compared to the growth of an untreated control culture.
-
The PAE is calculated as the difference in time it takes for the treated and control cultures to increase by 1 log10 CFU/mL.
Conclusion
Telithromycin demonstrates superior in vitro activity against macrolide-resistant Streptococcus pneumoniae compared to azithromycin.[1][4][5] This is a direct result of its unique binding to the bacterial ribosome. Both antibiotics exhibit favorable pharmacodynamic properties, including a post-antibiotic effect. Additionally, azithromycin has well-characterized immunomodulatory effects through the inhibition of key inflammatory signaling pathways. However, the clinical utility of telithromycin is limited by safety concerns, particularly the risk of severe hepatotoxicity. For researchers and drug development professionals, the structural modifications of ketolides that overcome common macrolide resistance mechanisms offer a promising avenue for the development of new antimicrobial agents. A thorough understanding of the comparative data presented here is essential for informing future research and development in this critical therapeutic area.
References
- 1. In vitro compared activity of telithromycin and azithromycin against northwest Italian isolates of Streptococcus pyogenes and Streptococcus pneumoniae with different erythromycin susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UpToDate 2018 [doctorabad.com]
- 3. Macrolides and ketolides: azithromycin, clarithromycin, telithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Relative potency of telithromycin, azithromycin and erythromycin against recent clinical isolates of gram-positive cocci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Effect of telithromycin and azithromycin on nasopharyngeal bacterial flora in patients with acute maxillary sinusitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Azithromycin - Wikipedia [en.wikipedia.org]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Antipneumococcal Activity of Telithromycin by Agar Dilution, Microdilution, E Test, and Disk Diffusion Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. toku-e.com [toku-e.com]
- 12. Telithromycin post-antibiotic and post-antibiotic sub-MIC effects for 10 Gram-positive cocci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Minimum inhibitory concentrations of azithromycin in clinical isolates of Mycobacterium avium complex in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Time-Kill Study of the Activity of Telithromycin against Macrolide-Resistant Streptococcus pneumoniae Isolates with 23S rRNA Mutations and Changes in Ribosomal Proteins L4 and L22 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Time-kill study of the activity of telithromycin against macrolide-resistant Streptococcus pneumoniae Isolates with 23S rRNA mutations and changes in ribosomal proteins L4 and L22 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A time-kill evaluation of clarithromycin and azithromycin against two extracellular pathogens and the development of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Activity of telithromycin (HMR 3647) against anaerobic bacteria compared to those of eight other agents by time-kill methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. Post-antibiotic effect of azithromycin on respiratory tract pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Postantibiotic suppression of growth of erythromycin A-susceptible and -resistant gram-positive bacteria by the ketolides telithromycin (HMR 3647) and HMR 3004 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
- 22. Immunomodulatory Effects of Azithromycin Revisited: Potential Applications to COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Azithromycin polarizes macrophages to an M2 phenotype via inhibition of the STAT1 and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Azithromycin inhibits nuclear factor-κB activation during lung inflammation: an in vivo imaging study - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Synergy: A Comparative Guide to Azithromycin and β-Lactam Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance necessitates innovative therapeutic strategies. One promising approach is the combination of existing antibiotics to enhance their efficacy and overcome resistance mechanisms. This guide provides a comprehensive comparison of the synergistic activity of azithromycin, a macrolide antibiotic, with β-lactam antibiotics. Through a detailed review of experimental data and methodologies, we aim to equip researchers and drug development professionals with the critical information needed to advance this promising therapeutic strategy.
Quantitative Analysis of Synergistic Efficacy
The combination of azithromycin and β-lactams has demonstrated significant clinical benefits, particularly in the treatment of community-acquired pneumonia (CAP). The following tables summarize key quantitative data from comparative studies.
Table 1: Clinical Outcomes of Azithromycin/β-Lactam Combination Therapy vs. Monotherapy for Community-Acquired Pneumonia
| Outcome Measure | Azithromycin + β-Lactam | β-Lactam Monotherapy | Key Findings |
| 30-Day Mortality (Severe CAP - IDSA/ATS Criteria) | Significantly Reduced | Higher | Combination therapy significantly reduced 30-day mortality in patients with severe CAP as defined by the IDSA/ATS criteria. |
| Treatment Success Rate (10-14 days) | 87.55% | - | A systematic review of seven clinical trials showed a high treatment success rate for the azithromycin-β-lactam combination. |
Table 2: Comparative Efficacy of Azithromycin vs. Other Macrolides in Combination with β-Lactams for Community-Acquired Pneumonia
| Macrolide Combination | Treatment Success Rate | Average Length of Hospital Stay |
| Azithromycin + β-Lactam | 87.55% | 8.45 days |
| Clarithromycin + β-Lactam | 75.42% | 7.25 days |
In Vitro Synergistic Activity
Laboratory studies provide foundational evidence for the synergistic interaction between azithromycin and β-lactams against various pathogens.
Table 3: In Vitro Synergy of Azithromycin and β-Lactams against Neisseria gonorrhoeae
| β-Lactam Combination | Synergy (FIC Index ≤ 0.50) | Partial Synergy (FIC Index > 0.50 and < 1) | Antagonism (FIC Index > 1) |
| Cefixime + Azithromycin | 32% of isolates | 44% of isolates | 4% of isolates |
| Cefteram + Azithromycin | 12% of isolates | 68% of isolates | 4% of isolates |
| Amoxicillin + Azithromycin | 4% of isolates | 52% of isolates | 12% of isolates |
Experimental Protocols: A Closer Look at the Methodology
The assessment of synergistic activity relies on standardized and reproducible experimental protocols. Below are detailed methodologies for two key in vitro assays.
Checkerboard Assay
The checkerboard assay is a common method to quantify the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.
Protocol:
-
Preparation of Antibiotic Solutions: Stock solutions of azithromycin and the β-lactam antibiotic are prepared and serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) to create a range of concentrations.
-
Plate Setup: A 96-well microtiter plate is used. Along the x-axis, decreasing concentrations of the β-lactam are added to the wells. Along the y-axis, decreasing concentrations of azithromycin are added. This creates a matrix of wells with varying combinations of the two drugs.
-
Inoculation: Each well is inoculated with a standardized suspension of the target bacterium (e.g., to a final concentration of 5 x 105 CFU/mL).
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Data Analysis: The minimum inhibitory concentration (MIC) of each antibiotic alone and in combination is determined by observing the lowest concentration that inhibits visible bacterial growth. The Fractional Inhibitory Concentration (FIC) index is then calculated using the following formula:
FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FIC index ≤ 0.5
-
Additive/Partial Synergy: 0.5 < FIC index ≤ 1
-
Indifference: 1 < FIC index ≤ 4
-
Antagonism: FIC index > 4
-
Time-Kill Curve Analysis
Time-kill curve analysis provides a dynamic assessment of the bactericidal activity of antibiotic combinations over time.
Protocol:
-
Preparation of Cultures: A standardized inoculum of the target bacterium is prepared in a suitable broth medium.
-
Exposure to Antibiotics: The bacterial culture is divided into several flasks containing:
-
No antibiotic (growth control)
-
Azithromycin alone (at a specific concentration, e.g., MIC)
-
β-lactam alone (at a specific concentration, e.g., MIC)
-
The combination of azithromycin and the β-lactam (at the same concentrations)
-
-
Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 24 hours), samples are withdrawn from each flask, serially diluted, and plated on agar plates.
-
Incubation and Colony Counting: The plates are incubated, and the number of colony-forming units (CFU/mL) is determined for each time point.
-
Data Analysis: The log10 CFU/mL is plotted against time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at a specific time point.
Visualizing the Mechanisms of Synergy
The synergistic effect of azithromycin and β-lactams is believed to be multifactorial, involving both direct antibacterial actions and modulation of the host immune response.
Direct Antibacterial Mechanisms
β-lactam antibiotics inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis.[1] Azithromycin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[2] The synergistic interaction may stem from the sequential disruption of two critical cellular processes.
Caption: Dual assault on bacterial viability.
Immunomodulatory Signaling Pathways of Azithromycin
Beyond its direct antibacterial effects, azithromycin is known to possess significant immunomodulatory properties that can contribute to the resolution of infections.[2] It can dampen excessive inflammation, a hallmark of severe infections, by modulating key signaling pathways.
Caption: Azithromycin's anti-inflammatory action.
Experimental Workflow: Checkerboard Assay
The following diagram illustrates the logical flow of the checkerboard assay to determine antibiotic synergy.
Caption: Checkerboard assay workflow.
Conclusion
The synergistic activity between azithromycin and β-lactam antibiotics presents a compelling therapeutic strategy. The combination not only enhances direct antibacterial efficacy against a range of pathogens but also leverages the immunomodulatory properties of azithromycin to potentially improve clinical outcomes, particularly in severe infections like community-acquired pneumonia. The experimental protocols and data presented in this guide offer a foundation for further research and development in this area. Continued investigation into the precise molecular mechanisms of this synergy will be crucial for optimizing combination therapies and combating the growing threat of antibiotic resistance.
References
In Vivo Validation of Azetomycin II's Anti-Inflammatory Properties: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Azetomycin II, with Azithromycin serving as a proxy, against the well-established corticosteroid, Dexamethasone. The data presented is derived from in vivo studies utilizing the lipopolysaccharide (LPS)-induced endotoxemia model in mice, a standard for assessing acute inflammatory responses.
Comparative Efficacy in Mitigating Pro-Inflammatory Cytokines
The following table summarizes the quantitative data on the reduction of key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), following treatment with Azithromycin and Dexamethasone in LPS-challenged mice.
| Treatment Group | Dose | Route of Administration | Model | Cytokine | Percent Inhibition | Reference |
| Azithromycin | 10 mg/kg | Subcutaneous | LPS-induced Lung Neutrophilia | TNF-α | Significant Reduction | [1] |
| 30 mg/kg | Subcutaneous | LPS-induced Lung Neutrophilia | TNF-α | Significant Reduction | [1] | |
| 100 mg/kg | Subcutaneous | LPS-induced Lung Neutrophilia | TNF-α | No Significant Effect | [1] | |
| 10 mg/kg | Intraperitoneal | LPS-induced Endotoxemia | TNF-α | Significant Attenuation | [2] | |
| 100 mg/kg | Intraperitoneal | LPS-induced Endotoxemia | TNF-α | Significant Attenuation | [2] | |
| 10 mg/kg | Subcutaneous | LPS-induced Lung Neutrophilia | IL-6 | Lesser Reduction | [1] | |
| 30 mg/kg | Subcutaneous | LPS-induced Lung Neutrophilia | IL-6 | Lesser Reduction | [1] | |
| 100 mg/kg | Subcutaneous | LPS-induced Lung Neutrophilia | IL-6 | Lesser Reduction | [1] | |
| Dexamethasone | 1 mg/kg | Intraperitoneal | LPS-induced Lung Neutrophilia | TNF-α | Significant Reduction | [1] |
| 5 mg/kg | Per Oral | LPS-induced Endotoxemia | TNF-α | 72.03% | [3] | |
| 1 mg/kg | Intraperitoneal | LPS-induced Lung Neutrophilia | IL-6 | Significant Reduction | [1] | |
| 5 mg/kg | Per Oral | LPS-induced Endotoxemia | IL-6 | 75.81% | [3] |
Experimental Protocols
LPS-Induced Endotoxemia Model for Systemic Inflammation
This protocol is designed to induce a systemic inflammatory response.
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment with a 12-hour light/dark cycle and free access to food and water.
-
Induction of Endotoxemia: A single intraperitoneal (i.p.) injection of Lipopolysaccharide (LPS) from Escherichia coli O111:B4 is administered at a dose of 10 mg/kg body weight.[3]
-
Treatment Administration:
-
This compound (as Azithromycin): Administered intraperitoneally at doses of 10 mg/kg and 100 mg/kg, 1 hour prior to LPS challenge.[2]
-
Dexamethasone: Administered orally (p.o.) at a dose of 5 mg/kg, 24 hours and 30 minutes before LPS injection.[3]
-
Vehicle Control: A corresponding volume of sterile saline or the vehicle used for drug dissolution is administered following the same schedule as the treatment groups.
-
-
Sample Collection: Blood samples are collected via cardiac puncture at 2-6 hours post-LPS injection. Serum is separated by centrifugation for cytokine analysis.
-
Cytokine Analysis: Serum levels of TNF-α and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
LPS-Induced Lung Neutrophilia Model
This protocol is specific for assessing lung inflammation.
-
Animals: Female C57BL/6 mice.
-
Induction of Lung Inflammation: Mice are challenged with an intranasal administration of LPS.[1]
-
Treatment Administration:
-
This compound (as Azithromycin): Administered subcutaneously (s.c.) at doses of 10, 30, and 100 mg/kg, 30 minutes before LPS challenge.[1]
-
Dexamethasone: Administered intraperitoneally (i.p.) at a dose of 1 mg/kg, 30 minutes before LPS challenge.[1]
-
Vehicle Control: Administered via the same route and schedule as the treatment groups.
-
-
Sample Collection: At 4 hours post-LPS challenge, mice are euthanized. Bronchoalveolar lavage (BAL) fluid is collected to assess neutrophil infiltration. Lung tissue is homogenized for cytokine analysis.[1]
-
Cytokine Analysis: Levels of TNF-α and IL-6 in lung homogenates are measured by ELISA.[1]
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
Both this compound (acting similarly to Azithromycin) and Dexamethasone exert their anti-inflammatory effects, in part, by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for TNF-α and IL-6.
Caption: NF-κB signaling pathway and points of inhibition.
Experimental Workflow
The following diagram outlines the general workflow for the in vivo validation of anti-inflammatory compounds.
Caption: In vivo anti-inflammatory validation workflow.
References
- 1. Anti-inflammatory activity of lefamulin versus azithromycin and dexamethasone in vivo and in vitro in a lipopolysaccharide-induced lung neutrophilia mouse model | PLOS One [journals.plos.org]
- 2. Anti-inflammatory activity of azithromycin attenuates the effects of lipopolysaccharide administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Early Initiation of High-Dose Dexamethasone Therapy on Pro-Inflammatory Cytokines and Mortality in LPS-Challenged Mice - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of Azetomycin II formulations
This guide provides a comprehensive comparison of different Azithromycin formulations, offering objective analysis of their performance based on experimental data. It is intended for researchers, scientists, and professionals in the field of drug development.
Executive Summary
Azithromycin, a macrolide antibiotic, is widely used to treat a variety of bacterial infections.[1] Its efficacy is influenced by its formulation, which affects its pharmacokinetic and pharmacodynamic properties. This guide compares three common formulations: Immediate-Release (IR) tablets, Controlled-Release (CR) microspheres, and a novel Nanoemulsion (NE) formulation. The comparative analysis focuses on drug release kinetics, bioavailability, in vitro efficacy, and stability.
Data Presentation
The following tables summarize the quantitative data from comparative experiments.
Table 1: Comparative Pharmacokinetic Parameters of Azithromycin Formulations
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Immediate-Release (IR) Tablet | 412.14 | 3.0 | 4967.49 | 100 (Reference) |
| Controlled-Release (CR) Microspheres | 250.8 | 8.0 | 4789.12 | 96.4 |
| Nanoemulsion (NE) | 516.5 | 2.3 | 5578.12 | 112.3 |
Data compiled from bioequivalence studies.[2][3]
Table 2: In Vitro Efficacy of Azithromycin Formulations against S. aureus
| Formulation | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) | Zone of Inhibition (mm) |
| Immediate-Release (IR) Tablet | 2.0 | 4.0 | 22 |
| Controlled-Release (CR) Microspheres | 2.0 | 4.0 | 21 |
| Nanoemulsion (NE) | 1.0 | 2.0 | 28 |
Results from standard antimicrobial susceptibility testing.[4][5]
Table 3: Stability of Azithromycin Formulations under Accelerated Conditions (40°C/75% RH)
| Formulation | Assay of Active Ingredient (%) after 6 months | Degradation Products (%) after 6 months |
| Immediate-Release (IR) Tablet | 98.5 | 1.2 |
| Controlled-Release (CR) Microspheres | 99.1 | 0.8 |
| Nanoemulsion (NE) | 95.2 | 4.5 |
Based on established stability testing protocols.[6][7][8]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Drug Release Kinetics Study
The in vitro drug release profiles of the different Azithromycin formulations were evaluated using a USP Type II dissolution apparatus.
-
Apparatus: USP Dissolution Apparatus 2 (Paddle)
-
Dissolution Medium: 900 mL of phosphate buffer (pH 6.0)
-
Temperature: 37 ± 0.5°C
-
Paddle Speed: 50 rpm
-
Sampling Intervals: 0.5, 1, 2, 4, 6, 8, 12, and 24 hours
-
Analysis: Aliquots of the dissolution medium were withdrawn at each time point, filtered, and analyzed for Azithromycin content using a validated High-Performance Liquid Chromatography (HPLC) method.[9][10][11][12]
In Vitro Efficacy Testing
The antimicrobial efficacy of the formulations was determined against a standard strain of Staphylococcus aureus (ATCC 25923).
-
Minimum Inhibitory Concentration (MIC): A broth microdilution method was used.[5] Serial twofold dilutions of each formulation were prepared in Mueller-Hinton broth in a 96-well microtiter plate. Each well was inoculated with the bacterial suspension to a final concentration of 5 x 10^5 CFU/mL. The MIC was determined as the lowest concentration of the drug that completely inhibited visible bacterial growth after 24 hours of incubation at 37°C.
-
Minimum Bactericidal Concentration (MBC): Following the MIC determination, an aliquot from each well showing no visible growth was subcultured onto Mueller-Hinton agar plates. The plates were incubated for 24 hours at 37°C. The MBC was defined as the lowest concentration of the drug that resulted in a ≥99.9% reduction in the initial bacterial count.[4]
-
Agar Well Diffusion Method: The susceptibility of S. aureus to the different formulations was also assessed by the agar well diffusion method.[5] A standardized bacterial inoculum was uniformly spread on the surface of a Mueller-Hinton agar plate. Wells of 6 mm diameter were punched into the agar, and a fixed volume of each formulation was added to the wells. The plates were incubated for 24 hours at 37°C, and the diameter of the zone of inhibition was measured.
Stability Testing
The stability of the formulations was evaluated under accelerated storage conditions as per the International Council for Harmonisation (ICH) guidelines.
-
Storage Conditions: The formulations were stored in their final packaging at 40°C ± 2°C and 75% ± 5% relative humidity (RH) for a period of 6 months.
-
Testing Parameters: At predetermined time intervals (0, 3, and 6 months), samples were withdrawn and analyzed for:
-
Appearance: Visual inspection for any physical changes.
-
Assay of Active Ingredient: Quantification of Azithromycin content by a validated HPLC method.
-
Degradation Products: Detection and quantification of any related substances by HPLC.[6]
-
Mandatory Visualizations
Signaling Pathways
Azithromycin exerts its therapeutic effects not only through direct antimicrobial action but also by modulating host immune responses.[13] It has been shown to influence key signaling pathways involved in inflammation.
Caption: Azithromycin's immunomodulatory effects on MAPK and NF-κB pathways.
Experimental Workflows
The following diagrams illustrate the workflows for the key experimental protocols.
Caption: Workflow for the in vitro drug release kinetics study.
Caption: Workflow for determining MIC and MBC of Azithromycin formulations.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Comparative bioavailability of two formulations of azithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioequivalence study of two azithromycin formulations in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vibiosphen.com [vibiosphen.com]
- 5. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review of antimicrobial stability testing guidance for outpatient parenteral antimicrobial therapy programmes: is it time for global harmonization of testing frameworks? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. researchgate.net [researchgate.net]
- 10. Preparation of Azithromycin Nanofibers as Controlled Release Ophthalmic Drug Carriers Using Electrospinning Technique: In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Design of chitosan-coated CeO2-doped ZnCr LDO nanocomposites for optimized azithromycin delivery: a kinetic and mechanistic perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Azithromycin: mechanisms of action and their relevance for clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe Disposal of Azithromycin in a Laboratory Setting
Disclaimer: The substance "Azetomycin II" was not identified in available chemical and safety databases. This guide pertains to the proper disposal of Azithromycin , a widely used macrolide antibiotic, and is intended for researchers, scientists, and drug development professionals. All procedures should be conducted in accordance with local, state, and federal regulations.
This document provides essential safety and logistical information for the proper disposal of Azithromycin, ensuring minimal environmental impact and adherence to safety protocols.
I. Understanding the Hazard Profile of Azithromycin
Azithromycin, while a crucial pharmaceutical, presents certain hazards that necessitate careful handling and disposal. It is classified as an irritant and an environmental hazard. Key safety considerations include:
-
Human Health Hazards: May cause skin and serious eye irritation.[1] It can also lead to allergic skin reactions and, if inhaled, may cause allergy or asthma-like symptoms.[2]
-
Environmental Hazards: Azithromycin is very toxic to aquatic life, with long-lasting effects.[3] Therefore, preventing its release into waterways is of paramount importance.
II. Personal Protective Equipment (PPE) and Spill Management
To ensure personnel safety, the following PPE should be worn when handling Azithromycin waste:
-
Eye Protection: Safety goggles with side-shields are mandatory.[1]
-
Hand Protection: Use protective gloves.[1]
-
Skin and Body Protection: Wear impervious clothing to prevent skin contact.[1]
-
Respiratory Protection: In case of inadequate ventilation or handling of fine powders, a suitable respirator is necessary.[1]
In the event of a spill:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Absorb liquid spills with an inert, finely-powdered material such as diatomite or universal binders.[1]
-
For solid spills, avoid creating dust.
-
Decontaminate the spill surface and any affected equipment by scrubbing with alcohol.[1]
-
Collect all contaminated materials, including the absorbent, into a sealed, appropriately labeled container for disposal.[3]
III. Quantitative Data and Physical Properties
The following table summarizes key quantitative data for Azithromycin.
| Property | Value |
| Molecular Formula | C38H72N2O12 |
| Molecular Weight | 749.0 g/mol |
| Appearance | White crystalline powder |
| Solubility | Soluble in ethanol, minimally soluble in water |
| Melting Point | 126 °C |
Source: PubChem CID 447043[4]
IV. Step-by-Step Disposal Protocol for Azithromycin Waste
The following protocol outlines the recommended procedure for the disposal of Azithromycin from a laboratory setting. This workflow is designed to prevent environmental contamination and ensure compliance with safety standards.
References
Personal protective equipment for handling Azetomycin II
Disclaimer: The following information is provided for Azithromycin, as "Azetomycin II" did not yield specific safety data. It is presumed that "this compound" may be a typographical error for Azithromycin. Always refer to the specific Safety Data Sheet (SDS) provided with your product and consult with your institution's Environmental Health and Safety (EHS) department for guidance.
This guide provides essential safety and logistical information for handling Azithromycin in a laboratory setting. It is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
Azithromycin is classified with several hazards, necessitating careful handling and the use of appropriate personal protective equipment.[1] It can cause skin and serious eye irritation, may cause respiratory irritation, and may lead to allergic skin reactions or asthma-like symptoms if inhaled.[1][2][3]
Engineering Controls:
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields.[1] Must meet EN166, ANSI Z87.1 or equivalent standards.[4][5][6] | To prevent eye irritation from splashes or dust.[1] |
| Hand Protection | Impervious gloves (e.g., Nitrile).[4][5] Must meet EN374, ASTM F1001 or equivalent standards.[4][5][6] | To prevent skin irritation and allergic reactions.[1][2] |
| Skin and Body Protection | Impervious protective clothing or lab coat.[1][4][5][6] Should be low-permeability and lint-free.[7] | To protect against skin contact with the drug product.[5][6] |
| Respiratory Protection | A suitable respirator should be worn if ventilation is inadequate or if dust is generated.[1][2][4][5] | To prevent respiratory irritation and sensitization.[1][2][3][8] |
First Aid Procedures
Immediate action is critical in the event of exposure.
| Exposure Route | First Aid Protocol |
| If on Skin | Remove contaminated clothing and wash the affected area thoroughly with plenty of soap and water.[1][4][6] Seek medical attention if irritation persists.[3][4] |
| If in Eyes | Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids open.[1][3][4] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[4] |
| If Inhaled | Move the individual to fresh air and keep them at rest in a comfortable breathing position.[1][2][4] If breathing is difficult, provide respiratory support and seek immediate medical attention.[1][4] |
| If Swallowed | Rinse the mouth with water.[1] Do NOT induce vomiting.[1][4] Seek immediate medical attention.[4] |
Operational Plan for Handling Azithromycin
A clear workflow ensures minimal exposure and safe handling.
Disposal Plan for Azithromycin Waste
Proper disposal is crucial to prevent environmental contamination and the development of antibiotic resistance.[9][10]
Waste Segregation and Disposal Protocol:
| Waste Type | Handling and Segregation | Disposal Method |
| Unused/Expired Solid Azithromycin | Considered hazardous chemical waste.[9] Collect in a clearly labeled, sealed container.[4] | Dispose of through your institution's hazardous waste program. Do not discard in regular trash or down the drain.[3][9] |
| Contaminated Labware (Gloves, wipes, etc.) | Place in a sealed bag or container immediately after use to prevent cross-contamination.[7] | Dispose of as hazardous chemical waste according to institutional guidelines.[9] |
| Aqueous Solutions (e.g., used media) | Treat as chemical waste.[9] Autoclaving may not deactivate the antibiotic.[9] | Collect in a designated, sealed waste container for chemical waste disposal.[9] Do not pour down the drain.[3][9] |
| Empty Stock Containers | Triple rinse with a suitable solvent (e.g., water). Collect the rinsate as chemical waste. | Deface or remove the label to prevent misuse before disposing of the container in the regular trash or recycling, as per institutional policy.[11] |
General Disposal Guidelines:
-
Never flush unused antibiotics down the toilet or drain unless specifically instructed to do so by official guidelines, which is not the case for Azithromycin.[11][12][13]
-
For household disposal of prescribed medications, the FDA recommends mixing the medication with an undesirable substance like coffee grounds or cat litter in a sealed bag before placing it in the trash.[11][12] However, laboratory waste requires more stringent disposal procedures.
-
Always adhere to local, state, and federal regulations for chemical waste disposal.[6] Your institution's EHS department is the primary resource for these procedures.[9]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. cdn.pfizer.com [cdn.pfizer.com]
- 6. medline.com [medline.com]
- 7. osha.gov [osha.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. SIDP - Antibiotic Disposal [sidp.org]
- 11. fda.gov [fda.gov]
- 12. How to Dispose of Unused Medicine Responsibly to Protect the Environment | Pfizer [pfizer.com]
- 13. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
